triphosphorus pentanitride
Description
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Properties
CAS No. |
12136-91-3 |
|---|---|
Molecular Formula |
N5P3 |
Synonyms |
Phosphorus pentanitride |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Complexity: A Technical Guide to the Crystal Structure of Triphosphorus Pentanitride
For Researchers, Scientists, and Drug Development Professionals
Triphosphorus pentanitride (P₃N₅), a binary inorganic compound, stands as a testament to the rich structural diversity achievable in materials science. Its multifaceted crystalline forms, each born under specific thermodynamic conditions, offer a compelling landscape for scientific inquiry. This technical guide provides an in-depth analysis of the crystal structures of P₃N₅ polymorphs, detailing the experimental methodologies employed for their characterization and presenting key structural data in a comparative format.
Polymorphism in this compound: A Tale of Pressure and Coordination
This compound is known to exist in at least five distinct crystalline forms: α-P₃N₅, α'-P₃N₅, β-P₃N₅, γ-P₃N₅, and δ-P₃N₅.[1][2] The transition between these polymorphs is primarily driven by pressure, leading to significant changes in the coordination environment of the phosphorus and nitrogen atoms and resulting in a remarkable range of physical properties.[1][3]
The ambient pressure polymorph, α-P₃N₅ , is characterized by a three-dimensional network of corner-sharing PN₄ tetrahedra.[4][5] In this structure, nitrogen atoms exhibit both two- and three-coordination.[4][5] A closely related form, β-P₃N₅ , is considered a stacking modification of the α-phase.[4][6]
Upon increasing pressure to approximately 11 GPa, α-P₃N₅ transforms into γ-P₃N₅ .[1] This high-pressure polymorph exhibits a more complex structure containing both PN₄ tetrahedra and five-coordinate phosphorus in the form of PN₅ polyhedra.[1][2] This increase in coordination number is consistent with the general principles of high-pressure crystallography.[5]
Further compression and heating to pressures between 67 and 70 GPa and temperatures exceeding 2000 K lead to the formation of the ultra-incompressible δ-P₃N₅ polymorph.[1] This phase is exceptionally dense and is composed exclusively of corner- and edge-sharing PN₆ octahedra.[1][7] The structural arrangement can be described as a distorted hexagonal close-packing of nitrogen atoms with phosphorus atoms occupying three-fifths of the octahedral voids.[7]
Interestingly, upon decompression to below 7 GPa, the δ-P₃N₅ phase does not revert to the α or γ forms but instead transforms into a novel, metastable polymorph designated as α'-P₃N₅ .[1][7] This phase, stable at ambient conditions, is also based on a network of PN₄ tetrahedra.[1][7]
Quantitative Structural Data
The crystallographic data for the well-characterized polymorphs of this compound are summarized in the tables below, providing a clear comparison of their key structural parameters.
| Polymorph | Synthesis Pressure | Crystal System | Space Group | Key Structural Units | Density (g/cm³) |
| α-P₃N₅ | Atmospheric pressure | Orthorhombic | Fdd2 or Fddd | PN₄ tetrahedra | 2.77[2] |
| α'-P₃N₅ | Decompression from >7 GPa | Orthorhombic | Pccn | PN₄ tetrahedra | 3.11[2] |
| γ-P₃N₅ | > 11 GPa | Orthorhombic | Cmc2₁ | PN₄ tetrahedra and PN₅ polyhedra | 3.65[2] |
| δ-P₃N₅ | > 67 GPa | Orthorhombic | Cmcm | PN₆ octahedra | 5.27 (at 72 GPa)[2] |
Table 1. Summary of Crystal Structure Data for P₃N₅ Polymorphs.
| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference Pressure |
| α-P₃N₅ | 8.016 | 11.336 | 4.816 | 90 | 90 | 90 | Ambient |
| α'-P₃N₅ | 8.016 | 11.336 | 4.816 | 90 | 90 | 90 | 1 bar[7] |
| γ-P₃N₅ | 10.635 | 4.793 | 4.898 | 90 | 90 | 90 | Ambient |
| δ-P₃N₅ | 2.876(1) | 9.805(3) | 8.032(2) | 90 | 90 | 90 | 72 GPa[7] |
Table 2. Lattice Parameters of P₃N₅ Polymorphs. Note: Lattice parameters for α and γ phases are typically reported at ambient conditions after synthesis, while δ-P₃N₅ parameters are from high-pressure measurements.
Experimental Protocols for Crystal Structure Determination
The determination of the complex crystal structures of P₃N₅ polymorphs relies on a suite of advanced experimental techniques.
High-Pressure Synthesis
The synthesis of high-pressure polymorphs like γ-P₃N₅ and δ-P₃N₅ is typically achieved using a laser-heated diamond anvil cell (LH-DAC) .[7][8][9]
-
Sample Loading: A small amount of the starting material, such as red phosphorus, is loaded into a gasket chamber between two diamond anvils.[10] A pressure-transmitting medium, often a noble gas like neon or argon, is also loaded to ensure hydrostatic conditions.[10] For direct synthesis from elements, molecular nitrogen is loaded into the chamber.[8]
-
Compression: The diamond anvils are squeezed together to generate high pressures, which are calibrated using a pressure standard like the ruby fluorescence method.
-
Laser Heating: A high-power laser is focused on the sample to achieve the high temperatures required for the phase transformation.[8][9] Temperatures are typically measured using pyrometry.
Single-Crystal and Powder X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of materials.
-
Single-Crystal XRD (SC-XRD): This technique provides the most detailed and accurate structural information.[7] For high-pressure studies, synchrotron radiation is often used due to the small sample size in the DAC.[7][11] The diffraction data is collected as the crystal is rotated in the X-ray beam. The resulting diffraction pattern is then used to determine the unit cell parameters, space group, and atomic positions.[7]
-
Powder XRD: This method is used when single crystals are not available or for phase identification.[4] The sample is ground into a fine powder, and the diffraction pattern is collected as a function of the scattering angle. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present and can be used for structure refinement using techniques like the Rietveld method.[5]
Neutron Diffraction
Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light atoms like nitrogen with high precision.[12][13] Due to the different scattering mechanisms of neutrons and X-rays, neutron diffraction can provide more accurate information about the positions of nitrogen atoms in the P₃N₅ structure.[12] The experimental setup is similar to XRD, but a neutron source (from a nuclear reactor or spallation source) is used instead of an X-ray source.[12]
Vibrational Spectroscopy (Raman and IR)
Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of the crystal lattice, providing information about bonding and local structure.[14][15]
-
Raman Spectroscopy: A laser is used to excite the sample, and the scattered light is analyzed.[7] The frequency shifts in the scattered light correspond to the vibrational modes of the material. Raman spectroscopy is particularly useful for in-situ high-pressure studies in a DAC.[8]
-
IR Spectroscopy: The sample is irradiated with infrared light, and the absorption of light at specific frequencies is measured.[14][16] These absorption bands also correspond to the vibrational modes.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key workflows involved in the synthesis and analysis of this compound crystal structures.
Caption: High-pressure synthesis and structural analysis workflow for P₃N₅.
Caption: Relationship between P₃N₅ polymorphs and synthesis pressure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. A density functional study of phosphorus nitride P3N5: refined geometries, properties, and relative stability of alpha-P3N5 and gamma-P3N5 and a further possible high-pressure phase delta-P3N5 with kyanite-type structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 7. arxiv.org [arxiv.org]
- 8. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Pressure Synthesis of Pnictogen Nitrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.chalmers.se [research.chalmers.se]
- 11. researchgate.net [researchgate.net]
- 12. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. kurouskilab.com [kurouskilab.com]
- 16. files.core.ac.uk [files.core.ac.uk]
electronic band structure of α-P₃N₅
An In-depth Technical Guide on the Electronic Band Structure of α-P₃N₅
Introduction
Phosphorus nitrides are a class of non-metal nitride compounds that have garnered significant interest due to their exceptional material properties, including high thermal stability, chemical inertness, and wide bandgaps.[1] These characteristics stem from the strong covalent bonds and highly cross-linked solid-state structures.[2][3] Among the various polymorphs, α-P₃N₅ is a key phase, synthesized under high-pressure and high-temperature conditions.[4] Understanding the is fundamental to unlocking its potential in applications such as high-performance electronic and optoelectronic devices. This guide provides a comprehensive overview of the synthesis, crystal structure, and theoretically determined electronic properties of α-P₃N₅, intended for researchers and professionals in materials science and related fields.
Synthesis and Crystal Structure
Synthesis Protocols
The synthesis of pure, crystalline α-P₃N₅ is challenging and typically requires extreme conditions.
-
High-Pressure, High-Temperature (HPHT) Synthesis from Elements : The direct chemical reaction between phosphorus and nitrogen can be induced under high pressures (e.g., 9.1 GPa) and high temperatures (2000–2500 K).[4] This process is often carried out in a laser-heated diamond anvil cell (LH-DAC), which allows for in-situ monitoring of the reaction via synchrotron X-ray diffraction and Raman spectroscopy.[4] In this method, α-P₃N₅ has been identified as a product, sometimes as an intermediate step in the formation of other phosphorus nitride phases like γ-P₃N₅.[4]
-
Precursor-Based Synthesis : An alternative route involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl) at temperatures between 770 and 1050 K.[2] This method yields pure, stoichiometric, and hydrogen-free crystalline P₃N₅.[2]
Crystal Structure
α-P₃N₅ possesses a three-dimensional network structure composed of corner-sharing PN₄ tetrahedra.[2][3] This arrangement is analogous to other important non-metal nitrides like silicon nitride (Si₃N₄).[2] Key structural features include:
-
Coordination : All phosphorus atoms are tetrahedrally coordinated by four nitrogen atoms.
-
Nitrogen Bonding : The nitrogen atoms exhibit two different coordination environments: two-fifths are bonded to three phosphorus atoms (N[5]), and three-fifths are bonded to two phosphorus atoms (N[4]).[2]
-
Bond Lengths : The P-N bond lengths in α-P₃N₅ range from 1.51 Å to 1.74 Å.[1]
Methodology: Calculating Electronic Band Structure
The is primarily investigated through ab initio quantum mechanical calculations, with Density Functional Theory (DFT) being the most common approach.[1][6] DFT calculations model the electronic energy of a system based on its electron density.[7]
Typical DFT Workflow:
-
Structural Input : The experimentally determined or theoretically predicted crystal structure of α-P₃N₅ serves as the initial input.
-
Functional Selection : An exchange-correlation functional must be chosen. The Perdew–Burke–Ernzerhof (PBE) functional, a type of Generalized Gradient Approximation (GGA), is frequently used for solids like phosphorus nitrides.[1][6] It's important to note that the PBE approximation is known to often underestimate the true band gap of semiconductors and insulators.[1][6]
-
Self-Consistent Field (SCF) Calculation : An iterative process is run to solve the Kohn-Sham equations, yielding the ground-state electron density and energy of the system.
-
Band Structure and Density of States (DOS) Calculation : Using the ground-state density, the electronic energy levels are calculated along high-symmetry paths within the Brillouin zone to generate the band structure diagram. The DOS, which represents the number of available electronic states at each energy level, is also computed.
-
Analysis : The band structure plot is analyzed to determine key properties, including the band gap energy, the nature of the band gap (direct or indirect), and the character of the valence and conduction bands.[8]
Electronic Band Structure of α-P₃N₅
DFT calculations reveal that α-P₃N₅ is a wide-bandgap semiconductor.[1]
-
Band Gap : The calculated electronic band gap for α-P₃N₅ is 5.21 eV .[1]
-
Nature of the Gap : The band gap is indirect , meaning the valence band maximum (VBM) and the conduction band minimum (CBM) occur at different momentum vectors (k-points) in the Brillouin zone.[1][8] This characteristic has significant implications for its optical properties, as electron-hole recombination in indirect gap materials typically requires the assistance of a phonon to conserve momentum.
The electronic properties of phosphorus nitrides are highly sensitive to their crystal structure. For comparison, the α′‐P₃N₅ polymorph, which is 12.4% denser than α-P₃N₅ despite also being composed of PN₄ tetrahedra, exhibits a significantly smaller calculated direct band gap of 3.45 eV.[1][6] This difference is attributed to the tighter atomic packing in α′‐P₃N₅, which leads to a greater overlap of electronic orbitals.[1][6]
Data Presentation
Table 1: Calculated Electronic Properties of P₃N₅ Polymorphs
| Polymorph | Band Gap (eV) | Type of Band Gap | Computational Method |
|---|---|---|---|
| α-P₃N₅ | 5.21 | Indirect | DFT (PBE)[1] |
| α′-P₃N₅ | 3.45 | Direct | DFT (PBE)[1] |
| δ-P₃N₅ | 2.8 | Indirect | DFT (PBE)[1][6] |
Table 2: Structural Properties of α-P₃N₅
| Property | Description | Reference |
|---|---|---|
| Fundamental Unit | Corner-sharing PN₄ tetrahedra | [2][3] |
| P-N Bond Lengths | 1.51 Å to 1.74 Å | [1] |
| Nitrogen Coordination | 2/5 of N atoms are 3-coordinate (N[5]), 3/5 are 2-coordinate (N[4]) | [2] |
| Bulk Modulus (K₀) | 87 GPa (K′=2.0) or 99 GPa (K′=1.9) |[6] |
Detailed Experimental & Computational Workflows
Experimental Protocol: HPHT Synthesis in a DAC
The following protocol outlines the direct synthesis of α-P₃N₅ from its constituent elements using a laser-heated diamond anvil cell (LH-DAC), based on the methodology described in the literature.[4]
-
Sample Chamber Preparation : A metallic gasket (e.g., rhenium) is pre-indented between two diamond anvils to a desired thickness. A hole is drilled in the center of the indentation by laser or ion milling to serve as the sample chamber.
-
Reagent Loading : High-purity black phosphorus is loaded into the sample chamber.[4]
-
Nitrogen Loading : The DAC is placed in a gas-loading system, which is then evacuated and filled with high-purity nitrogen gas. The nitrogen is cryogenically loaded into the sample chamber as a liquid and then sealed by closing the DAC. A ruby sphere may be included for pressure calibration.
-
Pressurization : The DAC is gradually pressurized to the target pressure (e.g., 9.1 GPa) at room temperature. The pressure is monitored using the ruby fluorescence method.
-
Laser Heating : The sample is heated from both sides using a high-power infrared laser to reach temperatures between 2000-2500 K, inducing the reaction between phosphorus and nitrogen.[4]
-
In-situ Characterization : During and after heating, the sample is analyzed using synchrotron X-ray diffraction (XRD) to identify the crystalline phases formed.[4] Raman spectroscopy can also be used for characterization.[4]
-
Decompression and Recovery : The pressure is slowly released to ambient conditions, and the recovered sample can be further analyzed ex-situ.
Visualized Workflows
Conclusion
α-P₃N₅ is a phosphorus nitride polymorph with a theoretically predicted wide, indirect band gap of 5.21 eV.[1] Its structure, a three-dimensional network of corner-sharing PN₄ tetrahedra, underpins its stability and electronic properties.[2][3] The synthesis of α-P₃N₅ requires extreme high-pressure and high-temperature conditions, which can be achieved via direct reaction of the elements in a laser-heated diamond anvil cell.[4] The strong dependence of the electronic band structure on crystallographic parameters, as evidenced by the significantly different band gaps of its various polymorphs, highlights the importance of precise structural control and characterization.[1] The data and methodologies presented here provide a foundational guide for researchers exploring the properties and potential applications of α-P₃N₅ in advanced materials and electronic systems.
References
- 1. arxiv.org [arxiv.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. research.chalmers.se [research.chalmers.se]
- 5. mdpi.com [mdpi.com]
- 6. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic band structure - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis and Discovery of P₃N₅ Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of phosphorus nitride (P₃N₅) polymorphs. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and synthesis of these advanced materials.
Introduction to P₃N₅ Polymorphs
Phosphorus nitride (P₃N₅) is a binary compound of phosphorus and nitrogen that exists in several polymorphic forms. These polymorphs exhibit a range of crystal structures and properties, largely influenced by the synthesis conditions, particularly high pressure and high temperature. The exploration of the P-N system under extreme conditions has led to the discovery of novel phases with unique structural motifs and potential applications in areas requiring hard and wide-bandgap materials.
Data Presentation of P₃N₅ Polymorphs
The following tables summarize the key quantitative data for the known crystalline polymorphs of P₃N₅ and the related compound PN₂.
Table 1: Synthesis Conditions for P₃N₅ Polymorphs and PN₂
| Polymorph | Precursor(s) | Pressure (GPa) | Temperature (K) | Synthesis Method |
| α-P₃N₅ | Red or Black Phosphorus + N₂ | 9.1[1] | 2000 - 2500[1] | Laser-Heated Diamond Anvil Cell (LH-DAC) |
| γ-P₃N₅ | α-P₃N₅ | ~12[2] | > 2000 | High-Pressure, High-Temperature (HPHT) |
| Black Phosphorus + N₂ | 9.1[1] | 2000 - 2500[1] | Laser-Heated Diamond Anvil Cell (LH-DAC) | |
| δ-P₃N₅ | Red or Black Phosphorus + N₂ | 72[3] | > 2600[3] | Laser-Heated Diamond Anvil Cell (LH-DAC) |
| γ-P₃N₅ + N₂ | 67 - 70[2] | Laser Heating | Laser-Heated Diamond Anvil Cell (LH-DAC) | |
| α'-P₃N₅ | Decompression of δ-P₃N₅ | < 7[3] | Room Temperature | Decompression |
| PN₂ | Red or Black Phosphorus + N₂ | 134[3] | > 2000 | Laser-Heated Diamond Anvil Cell (LH-DAC) |
Table 2: Crystallographic and Physical Properties of P₃N₅ Polymorphs and PN₂
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Density (g/cm³) | Band Gap (eV) | Bulk Modulus (K₀, GPa) |
| α-P₃N₅ | Monoclinic | Cc | 8.028 | 8.992 | 4.744 | 93.31 | 4 | 2.89 (calc.) | 5.87 ± 0.20 (exp.)[4] | ~134 (calc.) |
| γ-P₃N₅ | Orthorhombic | Imm2 | 2.734 | 8.816 | 4.814 | - | 2 | 3.40 (calc.) | - | 130.27 ± 0.43 (exp.)[2] |
| δ-P₃N₅ | Monoclinic | C2/c | 8.418 | 4.325 | 8.418 | 110.96 | 4 | 4.78 (at 72 GPa) | - | 322 ± 6 (exp.)[3] |
| α'-P₃N₅ | Monoclinic | P2₁/c | 9.2557 | 4.6892 | 8.2674 | 104.160 | 4 | 3.25 (calc.) | - | 95.4 (calc.) |
| PN₂ | - | - | - | - | - | - | - | - | - | 339.0 (calc.)[3] |
Note: Calculated densities are derived from the crystallographic data. Experimental values may vary slightly. The crystal structure of β-P₃N₅ is not yet fully determined.
Experimental Protocols
The synthesis of P₃N₅ polymorphs typically involves high-pressure and high-temperature techniques. The following are generalized experimental protocols based on literature descriptions.
High-Pressure, High-Temperature (HPHT) Synthesis in a Laser-Heated Diamond Anvil Cell (LH-DAC)
This method is commonly used for the direct synthesis of P₃N₅ polymorphs from elemental phosphorus and nitrogen.[1][3]
Materials and Equipment:
-
Diamond Anvil Cell (DAC)
-
Ruby spheres (for pressure calibration)
-
High-purity red or black phosphorus
-
High-purity nitrogen gas (for loading as the pressure medium and reactant)
-
Micromanipulator
-
High-power infrared laser (e.g., Nd:YAG or CO₂)
-
Optical system for focusing the laser and observing the sample
-
Synchrotron X-ray source for in-situ diffraction
-
Raman spectrometer
Protocol:
-
Sample Preparation: A small chip of high-purity phosphorus (typically a few tens of micrometers in size) is placed in the center of one of the diamond anvils of the DAC. A few ruby spheres are placed nearby for pressure measurement.
-
DAC Assembly and Gas Loading: The DAC is assembled, and the sample chamber is filled with high-purity nitrogen gas, which serves as both the pressure-transmitting medium and the nitrogen source for the reaction.
-
Pressurization: The DAC is gradually pressurized to the desired target pressure (e.g., 9 GPa for γ-P₃N₅ or >70 GPa for δ-P₃N₅). The pressure is monitored by measuring the fluorescence shift of the ruby spheres.
-
Laser Heating: The sample is heated to the target temperature (typically >2000 K) by focusing a high-power infrared laser onto the phosphorus sample. The temperature can be estimated from the thermal emission spectrum.
-
In-situ Characterization: During and after heating, the sample is characterized in-situ using synchrotron X-ray diffraction to identify the crystalline phases formed. Raman spectroscopy can also be used to probe the vibrational modes of the synthesized material.
-
Decompression and Recovery: After the experiment, the pressure is slowly released. The recovered sample can then be analyzed ex-situ.
Precursor-Based Synthesis
Some polymorphs can be synthesized using other P₃N₅ phases as precursors.
Protocol for γ-P₃N₅ from α-P₃N₅:
-
Starting Material: Synthesize α-P₃N₅ using a suitable method (e.g., from the reaction of PCl₅ and NH₃).
-
HPHT Treatment: Subject the α-P₃N₅ powder to high pressure (e.g., ~12 GPa) and high temperature (e.g., >2000 K) in a suitable high-pressure apparatus like a multi-anvil press.
-
Characterization: Analyze the product using X-ray diffraction to confirm the transformation to γ-P₃N₅.
Visualization of Synthesis Pathways and Phase Relationships
The following diagrams illustrate the relationships between the different P₃N₅ polymorphs and their synthesis pathways.
Conclusion
The synthesis and characterization of P₃N₅ polymorphs represent a significant area of research in materials science. The use of high-pressure and high-temperature techniques has been instrumental in discovering new phases with unique crystal structures and properties. This guide provides a consolidated resource for researchers to understand the synthesis conditions, structural properties, and interrelationships of these fascinating materials. Further research is needed to fully characterize all polymorphs, particularly the elusive β-P₃N₅, and to explore their potential applications.
References
thermal stability and decomposition of triphosphorus pentanitride
An In-depth Technical Guide on the Thermal Stability and Decomposition of Triphosphorus Pentanitride (P₃N₅)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (P₃N₅) is a binary inorganic compound composed of phosphorus and nitrogen. It is a white, solid material known for its thermal stability and its existence in several polymorphic forms.[1][2] The α-form is the polymorph encountered at atmospheric pressure.[1] This technical guide provides a comprehensive overview of the thermal stability and decomposition of P₃N₅, including quantitative data, experimental protocols, and visual representations of the decomposition pathway and experimental workflows.
Thermal Stability and Decomposition Pathway
This compound exhibits notable thermal stability, maintaining its structural integrity up to approximately 850 °C under atmospheric pressure.[2][3] Above this temperature, it undergoes a two-step thermal decomposition process. The initial decomposition step involves the formation of phosphorus mononitride (PN) and nitrogen gas (N₂).[2][3][4] At higher temperatures, the phosphorus mononitride intermediate further decomposes to elemental phosphorus (P₄) and nitrogen gas.[2][3]
The decomposition reactions can be summarized as follows:
The activation energy for the initial decomposition of P₃N₅ has been reported to be approximately 180 kJ/mol.[2]
Decomposition Pathway Diagram
Caption: Thermal decomposition pathway of this compound (P₃N₅).
Quantitative Data
The following tables summarize the key quantitative data related to the thermal properties and decomposition of P₃N₅.
Table 1: Thermal Decomposition Data for α-P₃N₅
| Parameter | Value | Reference(s) |
| Decomposition Onset Temperature | ~850 °C | [2][3] |
| Activation Energy of Decomposition | ~180 kJ/mol | [2] |
Table 2: Decomposition Products of P₃N₅
| Decomposition Step | Temperature | Products | Reference(s) |
| Initial Decomposition | > 850 °C | Phosphorus Mononitride (PN), Nitrogen (N₂) | [2][3][4] |
| Secondary Decomposition | Higher Temperatures | Elemental Phosphorus (P₄), Nitrogen (N₂) | [2][3] |
Table 3: Properties of P₃N₅ Polymorphs
| Polymorph | Density (g/cm³) | Synthesis Conditions | Reference(s) |
| α-P₃N₅ | 2.77 | Atmospheric pressure | [2] |
| α'-P₃N₅ | 3.11 | Decompression of δ-P₃N₅ below 7 GPa | [2] |
| γ-P₃N₅ | 3.65 | High pressure (~11 GPa) and temperature (~1500 °C) from α-P₃N₅ | [5] |
| δ-P₃N₅ | 5.27 (at 72 GPa) | High pressure (67-70 GPa) and temperature (>2000 K) from γ-P₃N₅ | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis and thermal analysis of this compound.
Synthesis of Crystalline α-P₃N₅
A common laboratory method for the synthesis of pure, crystalline α-P₃N₅ involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[1]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃), purified by sublimation.[1]
-
Ammonium chloride (NH₄Cl), purified by sublimation.[1]
-
Thick-walled quartz ampule (e.g., 150 mm length, 10 mm inner diameter).[1]
-
Tube furnace.
-
Schlenk line or glovebox with a purified argon atmosphere.[1]
-
Liquid nitrogen.
Procedure:
-
Under an inert argon atmosphere, stoichiometric amounts of (PNCl₂)₃ and NH₄Cl with a molar ratio of 1:2 are placed in a thick-walled quartz ampule.[1]
-
The ampule is evacuated and sealed.[1]
-
The sealed ampule is placed in a tube furnace and heated to 770 K (497 °C) for 12 hours.[1]
-
The temperature is then raised to 1050 K (777 °C) and held for 24 hours.[1]
-
After the reaction, the ampule is cooled to room temperature. To condense the gaseous hydrogen chloride byproduct, the ampule is cooled with liquid nitrogen before opening under a pure argon atmosphere.[1]
-
Surface deposits of unreacted starting materials and condensed HCl are removed by heating the product in a vacuum at 500 K (227 °C).[1]
-
The final product is a fine, crystalline, colorless powder of P₃N₅.[1]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of P₃N₅.
Instrumentation:
-
A simultaneous thermal analyzer (TGA/DSC) or separate TGA and DSC instruments.
-
Sample pans (e.g., alumina (B75360) or platinum).
-
Inert gas supply (e.g., nitrogen or argon).
General TGA/DSC Protocol:
-
A small amount of the P₃N₅ sample (typically 5-10 mg) is accurately weighed into a sample pan.
-
The sample is placed in the thermal analyzer.
-
The system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
The sample is heated from room temperature to a final temperature above the decomposition range (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
The resulting TGA curve will show a significant mass loss corresponding to the decomposition of P₃N₅, and the DSC curve will indicate whether the decomposition is endothermic or exothermic.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of P₃N₅.
References
chemical formula and molar mass of triphosphorus pentanitride
An In-depth Technical Guide to Triphosphorus Pentanitride (P₃N₅)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (P₃N₅) is a binary inorganic compound composed of phosphorus and nitrogen.[1] This white, solid material is notable for its thermal stability, chemical resistance, and existence in multiple polymorphic forms.[2] While it currently has limited large-scale industrial applications, P₃N₅ is the subject of ongoing research for its potential uses in microelectronics, pyrotechnics, and as a material for high-pressure applications.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its characterization techniques and potential applications.
Chemical Formula and Molar Mass
The chemical formula for this compound is P₃N₅ .[1]
The molar mass of P₃N₅ is approximately 162.955 g/mol .[1]
Physicochemical Properties
This compound is a solid material that is typically white, though impurities can sometimes give it a colored appearance.[1] It is insoluble in water and resistant to weak acids and bases at room temperature.[1] Upon heating, it undergoes hydrolysis to form ammonium (B1175870) phosphate (B84403) salts.[1] A key characteristic of P₃N₅ is its thermal stability, decomposing at temperatures above 850 °C.[1][2]
Polymorphism
P₃N₅ is known to exist in several polymorphic forms, each with distinct crystal structures and properties. The different forms are typically synthesized under varying conditions of pressure and temperature.
| Polymorph | Synthesis Pressure | Key Structural Features | Density (g/cm³) |
| α-P₃N₅ | Atmospheric pressure | Network of PN₄ tetrahedra with 2- and 3-coordinated nitrogen atoms. | 2.77 |
| α′-P₃N₅ | Forms from δ-P₃N₅ below 7 GPa | Network structure of PN₄ tetrahedra with 2- and 3-coordinated nitrogen atoms. | 3.11 |
| γ-P₃N₅ | Up to 11 GPa | Composed of both PN₄ and PN₅ polyhedra. | 3.65 |
| δ-P₃N₅ | 67-70 GPa | Composed exclusively of corner- and edge-sharing PN₆ octahedra. | 5.27 (at 72 GPa) |
Data sourced from multiple references.[1][2]
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, yielding the compound with varying degrees of purity and crystallinity.
Reaction of Phosphorus Pentachloride with Ammonia (B1221849)
A common laboratory-scale synthesis involves the reaction of phosphorus pentachloride (PCl₅) with ammonia (NH₃).[1]
Reaction: 3 PCl₅ + 5 NH₃ → P₃N₅ + 15 HCl
Reaction with Sodium Azide (B81097)
An alternative synthesis route utilizes sodium azide (NaN₃) as the nitrogen source.[1]
Reaction: 3 PCl₅ + 15 NaN₃ → P₃N₅ + 15 NaCl + 20 N₂
Synthesis of Crystalline Samples
Crystalline P₃N₅ can be produced through the reaction of ammonium chloride ([NH₄]Cl) with hexachlorocyclotriphosphazene ((NPCl₂)₃) or phosphorus pentachloride.[1]
Reaction with Hexachlorocyclotriphosphazene: (NPCl₂)₃ + 2 [NH₄]Cl → P₃N₅ + 8 HCl
Experimental Protocols
Synthesis of Amorphous P₃N₅ via Autoclave
This protocol describes the synthesis of amorphous phosphorus nitride from phosphorus pentachloride and sodium azide in an autoclave.[3]
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Sodium azide (NaN₃)
-
Titanium alloy autoclave (50 mL capacity)
-
Carbon disulfide, benzene, absolute alcohol, distilled water (for washing)
Procedure:
-
In a dry glove box under a nitrogen atmosphere, place 0.005 mol of PCl₅ and 0.025 mol of NaN₃ into the titanium alloy autoclave.[3]
-
Seal the autoclave and heat it to 250 °C for 15 hours.[3]
-
Allow the autoclave to cool to room temperature naturally.[3]
-
Collect the product and wash it sequentially with carbon disulfide, benzene, absolute alcohol, and distilled water.[3]
-
Dry the final product in a vacuum at 100 °C for 4 hours to obtain a light yellow powder.[3]
Synthesis of Crystalline P₃N₅
This method yields pure, stoichiometric, and crystalline P₃N₅ from the reaction of hexachlorocyclotriphosphazene and ammonium chloride.[4]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃)
-
Ammonium chloride (NH₄Cl)
-
Thick-walled quartz ampule
-
Tube furnace
Procedure:
-
Under an inert argon atmosphere, seal stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) in an evacuated thick-walled quartz ampule.[4]
-
Heat the reaction mixture in a tube furnace at 770 K (497 °C) for 12 hours, followed by 24 hours at 1050 K (777 °C).[4]
-
Cool the ampule with liquid nitrogen to condense the gaseous hydrogen chloride byproduct.[4]
-
Open the ampule under a pure argon atmosphere.[4]
-
Remove surface deposits by heating the product in a vacuum at 500 K (227 °C) to obtain a fine, crystalline, colorless powder.[4]
Characterization Techniques
A variety of analytical techniques are employed to characterize the structure, purity, and properties of this compound.
| Technique | Purpose |
| X-Ray Diffraction (XRD) | To determine the crystalline structure and identify the specific polymorph of P₃N₅.[2] |
| Elemental Analysis | To confirm the stoichiometric P:N ratio of 3:5. |
| Infrared (IR) Spectroscopy | To identify the absence of P-O bonds, indicating purity from oxynitride contaminants.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the binding energies of phosphorus and nitrogen, confirming the chemical state of the elements.[3] |
| Transmission Electron Microscopy (TEM) | To analyze the morphology of the synthesized P₃N₅ particles.[3] |
| Raman Spectroscopy | To study the vibrational modes of the different P₃N₅ polymorphs.[5] |
Potential Applications
While not yet widely used commercially, this compound has been investigated for several specialized applications.
-
Microelectronics: Its properties as a wide-bandgap semiconductor make it a candidate for use as a gate insulator in metal-insulator-semiconductor (MIS) devices.[1]
-
Pyrotechnics: Due to its higher chemical stability compared to red phosphorus, P₃N₅ can be safely mixed with strong oxidizers for use in pyrotechnic obscurant mixtures.[1]
-
Gettering Material: It has been used as a gettering material in incandescent lamps to remove residual oxygen.[1]
-
High-Pressure Materials: The high incompressibility of the δ-P₃N₅ polymorph suggests its potential as an ultra-incompressible solid.[6]
-
Energy Storage: Research has explored its potential in chemical energy storage, specifically for hydrogen storage through reaction to form ammonia.[7]
Visualizations
Synthesis Pathways of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the High-Pressure Polymorphs of Triphosphorus Pentanitride (P₃N₅)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the high-pressure polymorphs of triphosphorus pentanitride (P₃N₅), a binary nitride that exhibits complex structural diversity under extreme conditions. This document details the synthesis, characterization, and properties of its various crystalline forms, offering valuable insights for materials scientists and researchers in related fields.
Introduction to this compound Polymorphism
This compound (P₃N₅) is a white, solid inorganic compound.[1] While the α-form is stable at atmospheric pressure, the application of high pressure and temperature reveals a rich polymorphic landscape.[1][2] These high-pressure phases are of significant interest due to their potential for exceptional hardness and incompressibility, arising from the dense, three-dimensional networks of phosphorus-nitrogen polyhedra.[1][3] The exploration of these polymorphs has been largely driven by advancements in high-pressure synthesis techniques, such as laser-heated diamond anvil cells (DACs).[2][4][5]
Quantitative Data on P₃N₅ Polymorphs
The known high-pressure polymorphs of P₃N₅ include the γ, δ, and α' phases, which are formed under different pressure and temperature regimes. The quantitative data for these polymorphs, including their synthesis conditions and key physical properties, are summarized in the tables below for comparative analysis.
Table 1: Synthesis Conditions for High-Pressure P₃N₅ Polymorphs
| Polymorph | Starting Material | Pressure (GPa) | Temperature (K) | Synthesis Environment |
| γ-P₃N₅ | α-P₃N₅ | 11 | 1773 | Multi-anvil press |
| Black Phosphorus & N₂ | > 12 | - | Direct nitridation | |
| Phosphorus & N₂ | 9.1 | 2000-2500 | Laser-heated DAC | |
| δ-P₃N₅ | γ-P₃N₅ | 67-70 | > 2000 | Laser-heated DAC |
| Red Phosphorus & N₂ | 72 | > 2600 | Laser-heated DAC | |
| Red Phosphorus & N₂ | 118 | - | Laser-heated DAC | |
| α'-P₃N₅ | δ-P₃N₅ | < 7 (on decompression) | - | Decompression from high pressure |
Table 2: Crystallographic and Mechanical Properties of P₃N₅ Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Density (g/cm³) | Bulk Modulus (GPa) |
| α-P₃N₅ | Monoclinic | Cc | a=8.12077, b=5.83433, c=9.16005, β=115.809 | 2.77 | - |
| γ-P₃N₅ | - | - | - | 3.65 | 130.27 |
| δ-P₃N₅ | - | - | - | 5.27 (at 72 GPa) | 313, 322 |
| α'-P₃N₅ | Monoclinic | P2₁/c | a=9.2557, b=4.6892, c=8.2674, β=104.160 | 3.11 | - |
Note: Some crystallographic details for γ-P₃N₅ and δ-P₃N₅ are not fully specified in the provided search results.
Experimental Protocols
The synthesis and characterization of high-pressure P₃N₅ polymorphs necessitate specialized experimental techniques capable of achieving and probing materials under extreme conditions.
a) Laser-Heated Diamond Anvil Cell (DAC) Method:
This is the primary technique for synthesizing γ-P₃N₅ and δ-P₃N₅ directly from elemental phosphorus and nitrogen or from other P₃N₅ polymorphs.[2][4][6]
-
Sample Loading: A small amount of the precursor material (e.g., red or black phosphorus) is loaded into a sample chamber within a gasket, which is then placed between two diamond anvils.[6]
-
Pressurization: The diamond anvils are compressed to generate pressures ranging from several GPa to over 100 GPa.[3][6]
-
Nitrogen Environment: The sample chamber is typically loaded with molecular nitrogen (N₂), which serves as both a pressure-transmitting medium and a reactant.[6][7]
-
Laser Heating: A high-power laser is focused on the sample to achieve temperatures exceeding 2000 K, inducing a chemical reaction between phosphorus and nitrogen to form P₃N₅.[2][4][6]
b) Multi-Anvil Press Method:
This technique is suitable for synthesizing larger quantities of high-pressure phases compared to the DAC method and was used for the initial synthesis of γ-P₃N₅ from α-P₃N₅.[8]
-
Sample Preparation: The starting material is encapsulated in a suitable container material.
-
Pressure Generation: The sample is placed within a set of anvils (typically tungsten carbide) which are compressed by a large hydraulic press to achieve high pressures.[8]
-
Heating: The sample is heated internally using a furnace assembly within the high-pressure apparatus.[8]
-
In-situ Synchrotron X-ray Diffraction (XRD): This is a critical technique for determining the crystal structure of the high-pressure polymorphs as they are formed within the DAC.[2][3] The high brilliance of synchrotron radiation allows for rapid data collection from the microscopic sample volumes.
-
Raman Spectroscopy: This technique is used to probe the vibrational modes of the P-N bonds in the different polymorphs.[2][9] Changes in the Raman spectra as a function of pressure can indicate phase transitions.
-
Single-Crystal X-ray Diffraction (SC-XRD): When a single crystal of a high-pressure polymorph can be grown, SC-XRD provides the most detailed and accurate structural information, including precise atomic positions.[1][3]
Signaling Pathways and Logical Relationships
The relationships between the different polymorphs of P₃N₅ are primarily driven by changes in pressure and temperature. The following diagrams illustrate these transformation pathways.
Caption: Phase transformation pathway of P₃N₅ polymorphs under pressure.
The diagram above illustrates the pressure-induced transformations between the different polymorphs of P₃N₅. The coordination number of phosphorus with nitrogen increases with pressure, from purely tetrahedral (PN₄) in α-P₃N₅ to a mix of tetrahedral and square pyramidal (PN₅) in γ-P₃N₅, and finally to purely octahedral (PN₆) in the ultra-incompressible δ-P₃N₅ phase.[1][10] Upon decompression, the δ-P₃N₅ phase transforms into a new metastable polymorph, α'-P₃N₅, which also consists of PN₄ tetrahedra but with a higher density than the ambient pressure α-form.[1][3]
Caption: Experimental workflow for high-pressure synthesis of P₃N₅.
This workflow diagram outlines the typical experimental procedure for synthesizing high-pressure polymorphs of P₃N₅ using a laser-heated diamond anvil cell. This process allows for the direct reaction of phosphorus and nitrogen under precisely controlled high-pressure and high-temperature conditions, followed by in-situ characterization of the resulting phases.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. 6ccvd.com [6ccvd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Pressure Nitride Synthesis - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. inorganic chemistry - What is the structure of N₅P₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Spectroscopic Properties of Triphosphorus Pentanitride (P₃N₅): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphosphorus pentanitride (P₃N₅) is a fascinating binary inorganic compound renowned for its rich polymorphism and exceptional thermal and chemical stability. This technical guide provides a comprehensive overview of the spectroscopic properties, specifically infrared (IR) and Raman spectroscopy, of the primary polymorphs of P₃N₅: α-P₃N₅, β-P₃N₅, γ-P₃N₅, and δ-P₃N₅. This document is intended to serve as a core reference for researchers and professionals in materials science, chemistry, and drug development who are interested in the synthesis, characterization, and potential applications of these advanced materials. The guide details experimental protocols for synthesis and spectroscopic analysis, presents quantitative vibrational data in structured tables, and illustrates the characterization workflow.
Introduction to P₃N₅ Polymorphism
This compound exists in several crystalline forms, each exhibiting unique structural and physical properties. The ambient pressure polymorph, α-P₃N₅, and its stacking variant, β-P₃N₅, are constructed from a three-dimensional network of corner-sharing PN₄ tetrahedra.[1][2] Under high-pressure and high-temperature conditions, P₃N₅ transforms into denser phases. The γ-P₃N₅ polymorph, synthesized at pressures around 11 GPa, incorporates both PN₄ tetrahedra and PN₅ square pyramids.[3] At even higher pressures (above 67 GPa), the δ-P₃N₅ phase emerges, featuring a structure composed exclusively of edge- and corner-sharing PN₆ octahedra.[4] The distinct coordination environments of the phosphorus atoms in these polymorphs give rise to unique vibrational signatures in their IR and Raman spectra, making these techniques powerful tools for phase identification and structural analysis.
Experimental Protocols
Synthesis of P₃N₅ Polymorphs
2.1.1. Synthesis of α-P₃N₅
A common method for the synthesis of crystalline α-P₃N₅ involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[2]
-
Procedure:
-
Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) are sealed in an evacuated, thick-walled quartz ampule.
-
The reaction mixture is heated in a tube furnace to 770 K for 12 hours, followed by a further heating stage at 1050 K for 24 hours.[2]
-
During the reaction, gaseous hydrogen chloride (HCl) is formed. To condense the HCl, the ampule is cooled with liquid nitrogen before being opened under an inert argon atmosphere.
-
Surface deposits of unreacted starting materials and byproducts are removed by heating the product in a vacuum at 500 K.
-
The final product is a fine, colorless, crystalline powder of P₃N₅, which is non-sensitive to air and moisture.[2]
-
2.1.2. Synthesis of β-P₃N₅
β-P₃N₅ is a stacking variant of α-P₃N₅ and is often found to coexist with the α-phase in samples prepared by the method described above.[4] The differentiation between α- and β-P₃N₅ is typically achieved through electron diffraction and high-resolution transmission electron microscopy (HRTEM).[4]
2.1.3. High-Pressure Synthesis of γ-P₃N₅ and δ-P₃N₅
The high-pressure polymorphs, γ-P₃N₅ and δ-P₃N₅, are synthesized from the direct reaction of phosphorus and nitrogen at extreme conditions, typically within a laser-heated diamond anvil cell (DAC).[3][5]
-
General Procedure for High-Pressure Synthesis:
-
A small chip of a phosphorus precursor (e.g., black phosphorus) is loaded into the sample chamber of a DAC.[3]
-
The chamber is then cryogenically filled with a pressure-transmitting medium, which also serves as the nitrogen source (e.g., liquid nitrogen).
-
The pressure is increased to the desired level (e.g., 9.1 GPa for γ-P₃N₅, >70 GPa for δ-P₃N₅).[3][5]
-
A high-power laser (e.g., Nd:YAG) is focused on the sample to achieve high temperatures (e.g., 2000-2500 K), inducing the reaction between phosphorus and nitrogen.[3]
-
The resulting polymorph is then characterized in situ at high pressure or, if stable, after decompression to ambient conditions.
-
Spectroscopic Characterization
2.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy
For solid-state analysis of P₃N₅, FT-IR spectroscopy is typically performed on powdered samples.
-
Sample Preparation: A small amount of the P₃N₅ powder is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, for air-sensitive or difficult-to-press samples, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two KBr plates.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.
2.2.2. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique well-suited for the analysis of P₃N₅ polymorphs, including those synthesized under high pressure.
-
Sample Preparation: For powder samples at ambient pressure, the material can be placed on a microscope slide. For high-pressure studies, the sample is contained within a DAC.
-
Data Acquisition: A monochromatic laser is focused on the sample. The scattered light is collected and analyzed by a spectrometer. For high-pressure measurements, a confocal micro-Raman setup is often used to isolate the signal from the sample within the DAC. The spectral resolution is typically around 1-2 cm⁻¹.
Spectroscopic Data of P₃N₅ Polymorphs
The vibrational modes of P₃N₅ primarily involve the stretching and bending of the phosphorus-nitrogen bonds. The coordination environment of the phosphorus and nitrogen atoms significantly influences the frequencies of these modes.
Infrared (IR) Spectroscopy
The IR spectra of P₃N₅ polymorphs are dominated by P-N stretching vibrations, which typically appear in the 800-1400 cm⁻¹ region, and bending modes at lower frequencies.
| Polymorph | Experimental IR Frequencies (cm⁻¹) | Theoretical (DFT) IR Frequencies (cm⁻¹) |
| α-P₃N₅ | Broad bands around 950 and 1350 cm⁻¹ (split in crystalline samples)[2] | Data not readily available in a comprehensive list. |
| β-P₃N₅ | No specific experimental data available. Expected to be similar to α-P₃N₅. | Data not readily available. |
| γ-P₃N₅ | No specific experimental data available. | Calculated vibrational modes are available in supplementary information of some research articles.[6] |
| δ-P₃N₅ | No experimental data available. | Data not readily available. |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for characterizing the high-pressure polymorphs of P₃N₅.
| Polymorph | Experimental Raman Frequencies (cm⁻¹) | Theoretical (DFT) Raman Frequencies (cm⁻¹) |
| α-P₃N₅ | Data is limited and not consistently reported. | Data not readily available in a comprehensive list. |
| β-P₃N₅ | No specific experimental data available. | Data not readily available. |
| γ-P₃N₅ | Multiple modes observed, pressure-dependent. Key modes at ambient pressure: ~300, 350, 450, 550, 600, 750, 900, 1050, 1150 cm⁻¹ | Numerous calculated modes, showing good agreement with experimental data across a range of pressures.[2] |
| δ-P₃N₅ | 416, 626, 673, 838 cm⁻¹ (at 82 GPa)[4] | DFT calculations confirm the dynamical stability of the structure.[5] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of P₃N₅ polymorphs.
Caption: Experimental workflow for P₃N₅ synthesis and characterization.
Discussion
The vibrational spectra of P₃N₅ polymorphs provide a rich source of information about their structure and bonding. The shift to higher wavenumbers for some P-N stretching modes with increasing pressure in the high-pressure polymorphs is indicative of bond strengthening and stiffening. The appearance of new vibrational modes is a clear indicator of phase transitions.
The significant differences in the Raman spectra of the α/β, γ, and δ phases allow for unambiguous identification of these polymorphs. For instance, the presence of distinct modes in the Raman spectrum of δ-P₃N₅ at high pressure confirms the formation of a new phase with a different crystal structure from the lower-pressure polymorphs.[4]
Theoretical calculations using Density Functional Theory (DFT) have proven to be an invaluable tool for assigning the observed vibrational modes and for predicting the spectra of yet-to-be-synthesized or difficult-to-characterize phases.[2][5] The good agreement between experimental and calculated Raman frequencies for γ-P₃N₅ validates the accuracy of the theoretical models.[2]
Conclusion
This technical guide has summarized the current state of knowledge on the IR and Raman spectroscopic properties of the main polymorphs of this compound. The provided data tables, experimental protocols, and workflow diagram offer a valuable resource for researchers working with these materials. While significant progress has been made, particularly in the characterization of the high-pressure phases, further experimental work is needed to obtain high-resolution IR spectra for all crystalline polymorphs and to fully elucidate the vibrational properties of the β-P₃N₅ phase. The continued synergy between high-pressure synthesis, advanced spectroscopic techniques, and theoretical calculations will undoubtedly lead to a deeper understanding of the rich and complex chemistry of phosphorus nitrides.
References
- 1. Strategies for in situ laser heating in the diamond anvil cell at an X-ray diffraction beamline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 [liu.diva-portal.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. arxiv.org [arxiv.org]
- 6. [2208.08814] Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of alpha-P3N5, delta-P3N5 and PN2 [arxiv.org]
theoretical prediction of novel P₃N₅ structures
An in-depth technical guide on the theoretical prediction and experimental verification of novel triphosphorus pentanitride (P₃N₅) structures, designed for researchers and materials scientists.
Introduction
This compound (P₃N₅) is a binary phosphorus nitride compound known for its thermal stability and chemical inertness.[1] The exploration of its structural diversity under high-pressure conditions is a significant area of materials science, driven by the quest for novel superhard and high-energy-density materials. The properties of these materials are intrinsically linked to their crystal structure, particularly the coordination environment of the constituent atoms.[2][3] Under ambient conditions, P₃N₅ typically exists in the α-polymorph, which features a three-dimensional network of corner-sharing PN₄ tetrahedra.[1] However, under high pressures, phosphorus nitrides can adopt denser structures with higher coordination numbers, such as PN₅ and even the elusive PN₆ octahedra.[4][5][6]
The prediction of stable crystal structures from first principles, based solely on chemical composition, has become a pivotal tool in computational materials discovery.[3][7] This theoretical approach, when combined with high-pressure experimental synthesis, provides a powerful paradigm for discovering novel materials with exceptional properties.[8] Recent studies have successfully employed this synergy to synthesize previously unobserved phases of P₃N₅, confirming theoretical predictions and expanding the known phase space of the phosphorus-nitrogen system.[4][8] This guide details the computational methodologies used to predict these novel structures, the experimental protocols for their synthesis and verification, and a summary of their key properties.
Theoretical Prediction Methodologies
The computational prediction of crystal structures is a multi-step process that aims to identify the most energetically stable atomic arrangements for a given chemical composition at specific pressure and temperature conditions.[2] This process involves sampling a vast number of potential crystal structures and evaluating their stability using quantum mechanical calculations.
Core Computational Protocols
-
Structure Generation : The initial step involves generating a diverse pool of candidate crystal structures. This is typically accomplished using global optimization algorithms that explore the potential energy surface.[7][9] Prominent methods include:
-
Evolutionary Algorithms (EAs) : These methods, implemented in codes like USPEX, mimic natural evolution.[2] A population of crystal structures undergoes operations like heredity and mutation, and successive generations are selected based on their energetic fitness (stability), gradually converging towards the most stable structures.
-
Particle Swarm Optimization (PSO) : Implemented in tools such as CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization), this algorithm treats each candidate structure as a "particle" in a high-dimensional space.[7][10] The particles move through this space, influenced by their own best-found positions and the best-found positions of the entire swarm, to locate energy minima.
-
Ab Initio Random Structure Searching (AIRSS) : This approach involves generating random structures that are then subjected to geometric optimization.[7] Despite its simplicity, it has proven highly effective in identifying stable and metastable phases.
-
-
Energy Calculation and Optimization : Once candidate structures are generated, their total energy and geometric parameters are calculated and optimized using first-principles methods, predominantly Density Functional Theory (DFT).[11] The Vienna Ab initio Simulation Package (VASP) is a commonly used tool for these calculations.[11] The stability of a structure at a given pressure is determined by its enthalpy. Structures with the lowest enthalpy are considered the most likely to be thermodynamically stable.[3]
-
Stability Verification : After identifying low-enthalpy candidates, their dynamic stability is verified by calculating their phonon dispersion curves. A structure is considered dynamically stable if no imaginary frequencies are present in its phonon spectrum across the entire Brillouin zone.[4]
The overall workflow for the is illustrated in the diagram below.
Experimental Synthesis and Verification
The theoretical prediction of novel P₃N₅ phases must be validated through experimental synthesis and characterization. High-pressure, high-temperature (HP-HT) techniques are essential for accessing the thermodynamic conditions under which these dense phases become stable.[12]
Key Experimental Protocols
-
Sample Preparation and Loading : The synthesis is typically performed in a diamond anvil cell (DAC), which can generate extreme pressures.[4][8] The starting materials, such as red or black phosphorus, are loaded into a sample chamber within the DAC along with a pressure-transmitting medium, which is also the nitrogen source (e.g., gaseous molecular nitrogen).[6]
-
High-Pressure, High-Temperature Synthesis : The DAC is compressed to the target pressure, which can range from several GPa to over 100 GPa.[4][5] Once the desired pressure is reached, the sample is heated to high temperatures (often exceeding 2000 K) using a focused laser beam.[6][8] This laser heating provides the necessary activation energy to overcome kinetic barriers and induce a chemical reaction between the phosphorus and nitrogen, forming crystalline phosphorus nitride.[8]
-
In-Situ Characterization : To identify the newly synthesized phases, in-situ characterization techniques are employed while the sample is still under high pressure.
-
Synchrotron X-ray Diffraction (XRD) : This is the primary technique used to determine the crystal structure of the synthesized material. The diffraction pattern provides information about the lattice parameters and atomic arrangement, which can be compared with theoretically predicted structures.[4]
-
Raman Spectroscopy : This technique probes the vibrational modes of the crystal lattice. The Raman spectrum serves as a fingerprint for a specific phase and can be used to monitor phase transformations during compression and decompression.[5]
-
-
Sample Recovery and Analysis : After the experiment, the pressure is slowly released. Some high-pressure phases are quenchable and can be recovered at ambient conditions for further analysis, while others may transform into different structures upon decompression.[4]
The workflow for the experimental synthesis and verification of novel P₃N₅ structures is shown below.
Data on Novel P₃N₅ Structures
Theoretical calculations have predicted several new P₃N₅ polymorphs, some of which have been successfully synthesized. The δ-P₃N₅ phase, with a V₃O₅-type structure, is a notable example of a theoretically predicted phase that was subsequently created experimentally.[4][6] Upon decompression, δ-P₃N₅ transforms into another novel phase, α′-P₃N₅, which is stable at ambient conditions.[4]
Table 1: Comparison of Selected P₃N₅ Polymorphs
| Property | α-P₃N₅ | γ-P₃N₅ | δ-P₃N₅ | α′-P₃N₅ |
| Synthesis Pressure | Ambient Pressure | > 11-12 GPa[5] | ~72 GPa[4] | Formed on decompression of δ-P₃N₅ below 7 GPa[4] |
| Coordination Environment | PN₄ tetrahedra[1] | PN₄ tetrahedra & PN₅ polyhedra[1][6] | PN₆ octahedra[4][6] | PN₄ tetrahedra[4][6] |
| Bulk Modulus (K₀) | ~134 GPa[4] | 130.3 GPa[5] | 322 GPa[4] | N/A |
| Calculated Bandgap | N/A | N/A | 2.8 eV (indirect)[4] | N/A |
| Status | Known ambient phase | High-pressure phase | Ultra-incompressible high-pressure phase | Metastable at ambient conditions[4] |
Table 2: Crystallographic Data for Novel P₃N₅ Phases
| Phase | δ-P₃N₅ |
| Symmetry (Space Group) | Monoclinic (C2/m)[4] |
| Measurement Pressure | 72 GPa[4] |
| Lattice Parameters | a = 8.418 Åb = 4.325 Åc = 8.418 Åβ = 110.96°[4] |
| Unit Cell Volume (V) | 205.4 ų[4] |
| Key Structural Feature | Contains the first instance of PN₆ octahedra in a binary phosphorus nitride.[4] |
Conclusion
The synergy between theoretical crystal structure prediction and high-pressure experimental synthesis has significantly advanced our understanding of the P-N system. Computational methods like evolutionary algorithms and DFT calculations have proven highly effective at predicting novel, energetically stable phases of P₃N₅ that were previously unknown.[4][6] The experimental realization of phases like δ-P₃N₅, featuring a dense network of PN₆ octahedra, confirms these theoretical models and has unveiled materials with exceptional properties, such as ultra-incompressibility.[4] Furthermore, the discovery of α′-P₃N₅ through the decompression of a high-pressure precursor demonstrates that this combined approach can create pathways to novel materials that are inaccessible through conventional synthesis routes.[4][6] This powerful combination of theory and experiment will continue to drive the discovery of advanced materials with tailored properties.
References
- 1. webqc.org [webqc.org]
- 2. arxiv.org [arxiv.org]
- 3. uspex-team.org [uspex-team.org]
- 4. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal Structure Prediction [mme-ucl.github.io]
- 10. arxiv.org [arxiv.org]
- 11. Novel Superhard Boron Nitrides, B2N3 and B3N3: Crystal Chemistry and First-Principles Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Intricate Architecture of Triphosphorus Pentanitride: A Technical Guide to its Bonding and Coordination Environments
For Immediate Release
This technical guide provides a comprehensive examination of the bonding characteristics and coordination environments within the inorganic binary compound, triphosphorus pentanitride (P₃N₅). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and experimental protocols to elucidate the complex structural chemistry of P₃N₅'s various polymorphs.
This compound is a white, solid material known for its thermal stability and intricate three-dimensional network structures.[1] Its chemical bonding is predominantly covalent, with a degree of ionic character arising from the difference in electronegativity between phosphorus and nitrogen.[1] The material's significance lies in its complex polymorphism, with different structural forms emerging under varying pressure and temperature conditions, each exhibiting unique bonding and coordination geometries.[1][2]
Polymorphism and Coordination Environments
P₃N₅ is known to exist in at least four distinct polymorphs: α-P₃N₅, α'-P₃N₅, γ-P₃N₅, and δ-P₃N₅.[1][2][3] These forms display a remarkable evolution in coordination environments with increasing pressure.
-
α-P₃N₅ and α'-P₃N₅: The ambient pressure polymorph, α-P₃N₅, and the closely related α'-P₃N₅, which forms upon decompression of the δ-phase, are characterized by a three-dimensional network of corner-sharing PN₄ tetrahedra.[1][2][4][5] In this arrangement, phosphorus atoms are exclusively four-coordinate. The nitrogen atoms, however, exhibit two different coordination numbers: two-coordinate and three-coordinate, linking the PN₄ tetrahedra.[4][5][6]
-
γ-P₃N₅: This high-pressure phase, stable above 11 GPa, demonstrates an increase in coordination.[1][2] Its structure is composed of both PN₄ tetrahedra and five-coordinate phosphorus in the form of PN₅ polyhedra.[1][2][5] This transition highlights the densification of the material under pressure.
-
δ-P₃N₅: The ultra-high-pressure polymorph, δ-P₃N₅, is stable above 67 GPa and is composed exclusively of six-coordinate phosphorus atoms in an octahedral geometry (PN₆).[1][2][3] These octahedra are interconnected through both corner and edge sharing.[3][7] The nitrogen atoms in this phase can be three- or four-coordinate.[3][7]
The following diagram illustrates the pressure-induced phase transitions and corresponding changes in the coordination environment of phosphorus in P₃N₅.
Quantitative Structural Data
The structural parameters of the different P₃N₅ polymorphs have been determined through single-crystal X-ray diffraction studies. A summary of the key quantitative data is presented below.
| Polymorph | Phosphorus Coordination | Nitrogen Coordination | Avg. P-N Bond Length (Å) |
| α-P₃N₅ | 4 (Tetrahedral) | 2 and 3 | 1.72[1] |
| α'-P₃N₅ | 4 (Tetrahedral) | 2 and 3 | Not explicitly stated |
| γ-P₃N₅ | 4 and 5 | Not explicitly stated | 1.69[3] |
| δ-P₃N₅ | 6 (Octahedral) | 3 and 4 | 1.712(6)[3] |
Note: The average P-N bond lengths can vary depending on the specific coordination of the nitrogen atoms.
The coordination network in the ambient pressure α-P₃N₅ polymorph is a complex arrangement of interconnected tetrahedra.
Experimental Protocols
The synthesis and characterization of P₃N₅ polymorphs require specialized experimental techniques, particularly for the high-pressure forms.
Synthesis of Crystalline α-P₃N₅
A common laboratory method for the synthesis of crystalline α-P₃N₅ involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[4][8]
Protocol:
-
Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl are sealed in an evacuated quartz ampule.[4]
-
The reaction mixture is heated in a tube furnace, typically held at 770 K for 12 hours, followed by 24 hours at 1050 K.[4]
-
After cooling, gaseous byproducts such as hydrogen chloride are condensed by cooling the ampule with liquid nitrogen.[4]
-
The ampule is opened under an inert atmosphere (e.g., pure argon).[4]
-
Surface deposits are removed by heating the product in a vacuum at 500 K.[4]
-
The final product is a fine, colorless crystalline powder of P₃N₅.[4]
The following diagram outlines the general workflow for this synthesis.
High-Pressure Synthesis and Characterization of γ-P₃N₅ and δ-P₃N₅
The synthesis of the high-pressure polymorphs γ-P₃N₅ and δ-P₃N₅ is achieved using laser-heated diamond anvil cells (LH-DAC).[3][9]
Protocol:
-
A sample of a phosphorus precursor (e.g., red phosphorus) is loaded into a diamond anvil cell.[3]
-
A pressure-transmitting medium, which also serves as the nitrogen source (e.g., molecular nitrogen), is loaded into the cell.[3]
-
The pressure is increased to the desired level (e.g., >11 GPa for γ-P₃N₅, >67 GPa for δ-P₃N₅).[2][3]
-
The sample is heated to high temperatures (e.g., >2000 K) using a high-power laser.[2]
-
In-situ characterization of the synthesized material is performed using single-crystal X-ray diffraction (SC-XRD) and Raman spectroscopy.[3][9]
Conclusion
The structural diversity of this compound provides a fascinating case study in pressure-induced changes in coordination chemistry. From the tetrahedral networks of the α and α' phases to the mixed coordination of the γ phase and the exclusively octahedral δ phase, P₃N₅ demonstrates a systematic increase in atomic packing and coordination number with pressure. The detailed understanding of these structures, enabled by advanced synthesis and characterization techniques, is crucial for exploring the potential applications of this material in fields requiring high thermal and chemical stability.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. arxiv.org [arxiv.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. inorganic chemistry - What is the structure of N₅P₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.chalmers.se [research.chalmers.se]
Unraveling the High-Pressure Behavior of Triphosphorus Pentanitride: A Technical Guide
An in-depth exploration of the structural transformations of triphosphorus pentanitride (P₃N₅) under extreme pressure and temperature conditions, detailing the synthesis, characterization, and phase transition pathways of its various polymorphs.
Introduction
This compound (P₃N₅) is a binary phosphorus nitride that exhibits a rich and complex structural chemistry under high-pressure conditions. The application of extreme pressures and temperatures induces a series of phase transitions, leading to the formation of several polymorphs with distinct physical and chemical properties. Understanding these transformations is crucial for the development of novel materials with potential applications in diverse fields, including ceramics, electronics, and energetic materials. This technical guide provides a comprehensive overview of the phase transitions in P₃N₅, focusing on the synthesis of its polymorphs, the experimental techniques employed for their characterization, and the quantitative data defining their structural properties and stability ranges.
High-Pressure Polymorphs of this compound
To date, four primary crystalline polymorphs of P₃N₅ have been identified and characterized under high-pressure conditions: α-P₃N₅, γ-P₃N₅, δ-P₃N₅, and α'-P₃N₅. Each of these phases possesses a unique crystal structure and is stable within a specific range of pressure and temperature.
-
α-P₃N₅: This is the ambient pressure polymorph and is composed of a three-dimensional network of corner-sharing PN₄ tetrahedra.[1]
-
γ-P₃N₅: Synthesized at high pressures and temperatures, this polymorph features a denser structure containing both PN₄ tetrahedra and PN₅ square pyramids.[2][3]
-
δ-P₃N₅: This high-pressure phase is the densest known polymorph of P₃N₅ and is exclusively composed of edge- and corner-sharing PN₆ octahedra.[4]
-
α'-P₃N₅: This polymorph is formed upon the decompression of δ-P₃N₅ to pressures below 7 GPa and is stable at ambient conditions.[5] Its structure also consists of PN₄ tetrahedra but with a different connectivity compared to α-P₃N₅.[5][6]
Quantitative Data on P₃N₅ Polymorphs
The structural properties and stability of the different P₃N₅ polymorphs have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the key quantitative data for each phase.
Table 1: Synthesis Conditions and Stability of P₃N₅ Polymorphs
| Polymorph | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Stability Range |
| α-P₃N₅ | Ambient | 770 - 1050 | Ambient pressure |
| γ-P₃N₅ | 9.1 | 2000 - 2500 | High pressure |
| δ-P₃N₅ | 67 - 70 | > 2000 | > 67 GPa |
| α'-P₃N₅ | < 7 (from δ-P₃N₅) | Room Temperature | Ambient pressure |
Table 2: Crystallographic Data of P₃N₅ Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) |
| α-P₃N₅ | Monoclinic | C2/c | a = 8.165, b = 4.816, c = 11.458, β = 95.1 |
| γ-P₃N₅ | Orthorhombic | Imm2 | a = 12.872, b = 2.613, c = 4.400 |
| δ-P₃N₅ | Orthorhombic | Pnma | a = 5.626, b = 4.733, c = 4.014 |
| α'-P₃N₅ | Monoclinic | P2₁/c | a = 9.256, b = 4.689, c = 8.267, β = 104.16 |
Table 3: Mechanical Properties of P₃N₅ Polymorphs
| Polymorph | Bulk Modulus (K₀) (GPa) |
| γ-P₃N₅ | 130.27 |
| δ-P₃N₅ | 322 |
Experimental Protocols
The synthesis and characterization of the high-pressure polymorphs of P₃N₅ require specialized experimental techniques capable of generating and probing materials under extreme conditions.
High-Pressure, High-Temperature Synthesis using a Laser-Heated Diamond Anvil Cell (LH-DAC)
-
Sample Preparation: A small amount of the starting material, typically black phosphorus, is loaded into a sample chamber drilled in a rhenium gasket.[2] A pressure-transmitting medium, such as nitrogen (N₂), is cryogenically loaded into the chamber to ensure hydrostatic conditions.[2] Ruby spheres are also included for in-situ pressure calibration.[2]
-
Pressure Generation: The diamond anvil cell (DAC) is compressed to the desired pressure, which is monitored by measuring the fluorescence shift of the ruby spheres.
-
Laser Heating: A high-power infrared laser is focused onto the sample to achieve the required synthesis temperatures.[2] The temperature is determined by fitting the thermal emission spectrum of the sample to the Planck radiation function.
-
In-situ Characterization: Synchrotron X-ray diffraction (XRD) and Raman spectroscopy are used to monitor the chemical reaction and identify the synthesized phases in-situ.[2][3]
Crystal Structure Determination using Synchrotron X-ray Diffraction and Rietveld Refinement
-
Data Collection: High-resolution angle-dispersive XRD patterns are collected from the sample at various pressures using a synchrotron radiation source.
-
Data Analysis: The collected diffraction patterns are integrated to obtain one-dimensional intensity versus 2θ plots.
-
Structure Solution and Refinement: The crystal structure of the new phase is solved using direct methods or other structure solution algorithms. The structural model is then refined using the Rietveld method, where the calculated diffraction pattern is fitted to the experimental data by adjusting various parameters, including lattice parameters, atomic positions, and thermal parameters.[2]
Vibrational Spectroscopy using a High-Pressure Raman System
-
System Setup: A Raman spectrometer is coupled to a microscope for focusing the excitation laser onto the sample within the DAC and collecting the scattered light.
-
Data Acquisition: Raman spectra are collected using a suitable laser wavelength and power to avoid sample damage.[7]
-
Spectral Analysis: The positions and intensities of the Raman peaks provide information about the vibrational modes of the material, which are characteristic of its crystal structure and bonding.
Visualizing Phase Transitions and Experimental Workflows
Caption: Pressure- and temperature-induced phase transition pathways of P₃N₅.
Caption: Experimental workflow for investigating high-pressure phase transitions.
Conclusion
The study of this compound under pressure reveals a fascinating landscape of structural diversity. The use of advanced experimental techniques, such as the laser-heated diamond anvil cell coupled with in-situ synchrotron X-ray diffraction and Raman spectroscopy, has been instrumental in the discovery and characterization of its high-pressure polymorphs. The quantitative data presented in this guide provide a solid foundation for understanding the structure-property relationships in this important material system. Future research in this area may focus on the synthesis of novel phosphorus nitrides with even higher nitrogen content and the exploration of their potential technological applications.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. [2208.08814] Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of alpha-P3N5, delta-P3N5 and PN2 [arxiv.org]
- 6. arxiv.org [arxiv.org]
- 7. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Triphosphorus Pentanitride (P₃N₅) from Phosphorus Pentachloride (PCl₅) and Ammonia (NH₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphosphorus pentanitride (P₃N₅) is a binary inorganic compound with a high thermal stability and chemical inertness, making it a material of interest for applications such as a gate dielectric in metal-insulator-semiconductor (MIS) devices, a stable host for luminescent materials, and as a component in advanced ceramics. The synthesis of P₃N₅ can be achieved through various methods, with the reaction of a phosphorus(V) source, such as phosphorus pentachloride (PCl₅), and a nitrogen source, like ammonia (B1221849) (NH₃) or ammonium (B1175870) chloride (NH₄Cl), being a common approach. This document provides detailed protocols and data for the synthesis of P₃N₅ from PCl₅ and NH₃ or its derivatives. The direct reaction of PCl₅ and NH₃ is complex and often leads to amorphous and impure products. A more controlled and better-documented method involves the reaction of PCl₅ with NH₄Cl, which is believed to proceed through similar intermediates.
Data Presentation
The following table summarizes the quantitative data for different synthetic routes to this compound.
| Synthesis Method | Precursors | Temperature (°C) | Time (h) | Yield | Product Form | Reference |
| Ammonolysis | PCl₅ and NH₄Cl | 497 for 12 h, then 777 for 24 h | 36 | Not specified | Crystalline | [1][2] |
| Azide Route | PCl₅ and NaN₃ | 250 | 15 | Not specified | Amorphous | [3] |
Experimental Protocols
Protocol 1: Synthesis of Crystalline P₃N₅ via Ammonolysis of PCl₅ with NH₄Cl
This protocol is adapted from a method that produces pure, crystalline P₃N₅ and is a more controlled variation of the direct reaction with ammonia[1][2].
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Ammonium chloride (NH₄Cl)
-
Thick-walled quartz ampule
-
Tube furnace
-
Schlenk line or glovebox
-
Liquid nitrogen
Procedure:
-
Reactant Preparation: In a dry environment (e.g., a glovebox), add stoichiometric amounts of PCl₅ and NH₄Cl to a thick-walled quartz ampule. The molar ratio should be 3:5 for PCl₅:NH₄Cl based on the balanced equation: 3 PCl₅ + 5 NH₄Cl → P₃N₅ + 20 HCl[2].
-
Sealing the Ampule: Evacuate the ampule and seal it under vacuum.
-
Thermal Reaction:
-
Product Recovery and Purification:
-
After the reaction is complete, carefully remove the ampule from the furnace and allow it to cool to room temperature.
-
To condense the gaseous hydrogen chloride (HCl) byproduct, cool the ampule with liquid nitrogen[1].
-
Under an inert atmosphere (e.g., argon in a glovebox), open the ampule.
-
The crude product is a white powder. To remove any unreacted starting materials or other volatile impurities such as NH₄Cl, heat the product in a vacuum at 500 K (227 °C)[1].
-
The final product is a fine, crystalline, colorless powder of P₃N₅[1][2].
-
Protocol 2: General Method for Synthesis of Amorphous P₃N₅ from PCl₅ and NH₃
General Reaction: 3 PCl₅ + 5 NH₃ → P₃N₅ + 15 HCl
Challenges:
-
The reaction is vigorous and difficult to control.
-
The product is typically an amorphous, impure mixture containing ammonium chloride and various phosphorus-nitrogen intermediates.
-
Purification requires the removal of significant amounts of NH₄Cl.
Purification of Amorphous P₃N₅
Amorphous P₃N₅ synthesized from PCl₅ and NH₃ is generally impure. The primary impurity is ammonium chloride.
Purification Steps:
-
Washing: The crude product can be washed with solvents in which P₃N₅ is insoluble, but impurities are soluble. Water can be used to remove ammonium chloride, but it may also lead to hydrolysis of the product to form ammonium phosphate (B84403) salts upon heating[1]. Washing with liquid ammonia has also been reported.
-
Sublimation: Heating the crude product under vacuum can be used to sublime away ammonium chloride.
Characterization
The synthesized P₃N₅ can be characterized by various techniques:
-
Elemental Analysis: To confirm the stoichiometric P:N ratio of 3:5[1].
-
X-ray Diffraction (XRD): To determine the crystallinity of the product. Amorphous P₃N₅ will show broad peaks, while crystalline forms will have sharp diffraction patterns[1].
-
Infrared (IR) Spectroscopy: To identify the P-N vibrational modes characteristic of the P₃N₅ network[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P and ¹⁵N MAS NMR can provide information about the local chemical environments of the phosphorus and nitrogen atoms[1].
Mandatory Visualization
Caption: Proposed reaction pathway for the synthesis of P₃N₅ from PCl₅ and NH₃.
Caption: General experimental workflow for the synthesis of crystalline P₃N₅.
References
High-Pressure, High-Temperature Synthesis of γ-P₃N₅: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the high-pressure, high-temperature (HPHT) synthesis of the γ-polymorph of phosphorus nitride (γ-P₃N₅). This material is of significant interest due to its unique structural properties and potential applications in materials science. The protocols described herein cover two primary methods for HPHT synthesis: the use of a multianvil press and a laser-heated diamond anvil cell (LH-DAC). This document also includes a summary of the material's properties and detailed characterization techniques.
Introduction to γ-P₃N₅
Phosphorus nitrides are a class of binary compounds with a wide range of potential applications. The γ-P₃N₅ polymorph is a high-pressure phase characterized by a three-dimensional network structure composed of both PN₄ tetrahedra and PN₅ square pyramids.[1][2] This unique coordination contributes to its high density and distinct physical properties compared to the ambient pressure α-P₃N₅ phase.[2] The synthesis of γ-P₃N₅ requires extreme conditions of high pressure and high temperature, which can be achieved using specialized equipment such as a multianvil press or a laser-heated diamond anvil cell.[1][3]
Synthesis Methodologies
Synthesis via Multianvil Press
The multianvil press is a large-volume press capable of generating high pressures and temperatures, suitable for synthesizing bulk samples of high-pressure phases.[4][5]
2.1.1. Experimental Protocol: Multianvil Press Synthesis
-
Precursor Preparation:
-
Begin with a precursor of α-P₃N₅. Alternatively, a stoichiometric mixture of red phosphorus and a nitrogen source like sodium azide (B81097) (NaN₃) can be used.
-
Thoroughly grind the precursor materials in an agate mortar under an inert atmosphere (e.g., in a glovebox) to ensure homogeneity.
-
-
Sample Assembly:
-
The powdered precursor is packed into a sample capsule, typically made of a noble metal such as platinum (Pt) or a refractory metal like tantalum (Ta).
-
The capsule is then placed within a pressure medium, commonly a ceramic octahedron (e.g., MgO).
-
A cylindrical heater (e.g., graphite (B72142) or LaCrO₃) is positioned around the sample capsule.
-
Thermocouple leads (e.g., W/Re or Pt/Rh) are carefully placed near the sample for temperature measurement.
-
-
Compression and Heating:
-
The entire assembly is placed within the multianvil press.
-
Pressure is gradually applied to the target pressure, typically around 11 GPa.[1]
-
Once the desired pressure is reached and stabilized, the sample is heated to the target temperature of approximately 1500 °C.[1]
-
The temperature is held constant for a specified duration, typically 30-60 minutes, to allow for the phase transformation to complete.
-
-
Quenching and Decompression:
-
The sample is rapidly cooled (quenched) to room temperature by turning off the power to the heater.
-
After quenching, the pressure is slowly released over several hours.
-
-
Sample Recovery and Characterization:
Synthesis via Laser-Heated Diamond Anvil Cell (LH-DAC)
The laser-heated diamond anvil cell allows for the synthesis of materials at even higher pressures and temperatures, albeit with much smaller sample volumes.[3] This method is particularly useful for in-situ characterization during synthesis.
2.2.1. Experimental Protocol: LH-DAC Synthesis
-
Diamond Anvil Cell Preparation:
-
Select a pair of diamond anvils with an appropriate culet size.
-
A metallic gasket (e.g., rhenium) is pre-indented to create a sample chamber.
-
A hole is drilled in the center of the indentation to serve as the sample chamber.
-
-
Sample Loading:
-
A small amount of the precursor material (e.g., black phosphorus) is loaded into the sample chamber.[6]
-
A pressure-transmitting medium, which also serves as the nitrogen source (e.g., liquid or solid nitrogen), is loaded into the DAC. This is typically done cryogenically.
-
A few ruby spheres are included for pressure calibration via ruby fluorescence.
-
-
Compression and Laser Heating:
-
The DAC is sealed, and pressure is gradually increased to the desired level, for instance, 9.1 GPa.[2][3]
-
The sample is heated to temperatures between 2000-2500 K using a high-power infrared laser.[2][3]
-
Temperature is measured pyrometrically by analyzing the black-body radiation from the heated spot.
-
The laser can be rastered across the sample to ensure a more uniform reaction.
-
-
In-situ Characterization:
-
Recovery and Ex-situ Analysis:
-
After heating, the sample is quenched to room temperature by shutting off the laser.
-
The pressure is then slowly released.
-
The recovered sample can be further analyzed ex-situ, although the small sample size can be challenging.
-
Data Presentation
Table 1: Synthesis Parameters for γ-P₃N₅
| Parameter | Multianvil Press | Laser-Heated Diamond Anvil Cell |
| Precursor | α-P₃N₅[1][2] | Black Phosphorus + N₂[3][6] |
| Pressure | ~11 GPa[1][2] | 9.1 GPa to >12 GPa[2][3][6] |
| Temperature | ~1500 °C (1773 K)[1][2] | 2000 - 2500 K[2][3] |
| Apparatus | Multianvil Assembly[1] | Laser-Heated DAC[3] |
Table 2: Physical Properties of γ-P₃N₅
| Property | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Imm2 | [2] |
| Density | 3.65 g/cm³ | [2] |
| Bulk Modulus (K₀) | 130.27(43) GPa | [6] |
Visualizations
Caption: Experimental workflow for the HPHT synthesis and characterization of γ-P₃N₅.
References
- 1. Synthesis of High-Pressure Silicate Polymorphs Using Multi-Anvil Press (Chapter 12) - Static and Dynamic High Pressure Mineral Physics [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of High-Pressure Silicate Polymorphs Using Multi-Anvil Press (Chapter 12) - Static and Dynamic High Pressure Mineral Physics [cambridge.org]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. researchgate.net [researchgate.net]
Characterization of Phosphorus Nitride (P₃N₅) Polymorphs Using X-ray Diffraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorus nitride (P₃N₅) is a fascinating material with a rich polymorphism, exhibiting a range of crystal structures accessible under high-pressure and high-temperature conditions. Each polymorph possesses unique physical and chemical properties, making its accurate characterization crucial for various applications, including as a high-hardness material, a semiconductor with a tunable bandgap, and a potential component in advanced electronic devices. X-ray diffraction (XRD) is the primary and most powerful technique for elucidating the crystal structure of these materials. This application note provides a comprehensive overview of the characterization of P₃N₅ polymorphs using powder XRD, with a focus on experimental protocols for high-pressure synthesis and subsequent structural analysis via Rietveld refinement.
Introduction
The phosphorus-nitrogen system is known for its complex chemistry and the formation of various compounds with extended covalent networks. Among these, phosphorus nitride (P₃N₅) stands out due to its structural diversity. Several crystalline polymorphs of P₃N₅ have been synthesized and characterized, including α, α', γ, and δ phases. These polymorphs are typically synthesized under extreme conditions of high pressure and high temperature, leading to materials with distinct crystal structures and properties.
Powder X-ray diffraction (XRD) is an indispensable tool for the phase identification and detailed structural analysis of these polycrystalline materials. The analysis of the diffraction pattern, particularly through the Rietveld refinement method, allows for the precise determination of the crystal system, space group, lattice parameters, and atomic coordinates. This detailed structural information is fundamental to understanding the structure-property relationships in P₃N₅ polymorphs.
Crystallographic Data of P₃N₅ Polymorphs
The known polymorphs of P₃N₅ exhibit distinct crystal structures, which have been determined through single-crystal and powder XRD studies. A summary of the key crystallographic data is presented in Table 1 for easy comparison.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Synthesis Pressure |
| α-P₃N₅ | Monoclinic | Cc | 9.16 | 4.76 | 8.18 | 105.7 | 343.4 | Ambient Pressure (from precursors) |
| α'-P₃N₅ [1] | Monoclinic | P2₁/c | 9.2557(6) | 4.6892(3) | 8.2674(6) | 104.160(6) | 347.92(5) | Decompression from >7 GPa |
| γ-P₃N₅ [2] | Orthorhombic | Imm2 | 2.628(1) | 5.485(3) | 8.010(4) | 90 | 115.4(1) | ~9.1 - 11 GPa |
| δ-P₃N₅ | Orthorhombic | C2/c | 8.956(4) | 5.341(2) | 8.163(4) | 117.15(3) | 347.2(3) | ~72 GPa |
Table 1: Crystallographic Data for P₃N₅ Polymorphs. This table summarizes the lattice parameters and synthesis conditions for the known crystalline phases of P₃N₅.
Experimental Protocols
High-Pressure, High-Temperature (HPHT) Synthesis of P₃N₅ Polymorphs
The synthesis of the high-pressure polymorphs of P₃N₅ (γ and δ phases) requires specialized equipment such as a laser-heated diamond anvil cell (LH-DAC) or a multi-anvil press. The following protocol provides a general guideline for the synthesis of γ-P₃N₅.
Materials and Equipment:
-
Red or black phosphorus (starting material)
-
High-purity nitrogen gas (N₂)
-
Diamond anvil cell (DAC)
-
Rhenium gaskets
-
Ruby spheres (for pressure calibration)
-
Laser heating system (e.g., YAG or fiber laser)
-
Microscope for sample loading
-
Gas loading system for N₂
Protocol:
-
Gasket Preparation: Pre-indent a rhenium gasket to the desired thickness (typically 20-30 µm).
-
Sample Chamber Drilling: Drill a hole (typically 100-150 µm in diameter) in the center of the pre-indented area to serve as the sample chamber.
-
Sample Loading: Place a small piece of the starting phosphorus material and a few ruby spheres into the sample chamber. This step should be performed in an inert atmosphere (e.g., a glovebox) if the starting material is air-sensitive.
-
Nitrogen Loading: Seal the DAC in a high-pressure vessel and load with high-purity nitrogen gas. The N₂ will serve as both a reactant and a pressure-transmitting medium.
-
Pressurization: Gradually increase the pressure in the DAC to the target synthesis pressure (e.g., 9.1 GPa for γ-P₃N₅). The pressure is determined by measuring the fluorescence shift of the ruby spheres.
-
Laser Heating: Focus the laser beam onto the phosphorus sample within the DAC. Heat the sample to the desired temperature (e.g., 2000-2500 K for γ-P₃N₅) for a sufficient duration to allow the reaction to complete.[3] The temperature can be estimated from the thermal emission spectrum.
-
Quenching: After the heating period, rapidly quench the sample to ambient temperature by turning off the laser.
-
Sample Recovery: Slowly decompress the DAC to ambient pressure. The synthesized P₃N₅ powder can then be recovered for analysis.
Experimental Workflow for HPHT Synthesis of P₃N₅
References
Application Notes and Protocols: Triphosphorus Pentanitride (P₃N₅) as a Gate Insulator in Microelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of triphosphorus pentanitride (P₃N₅) as a promising gate insulator material for microelectronic devices. The content covers its synthesis, key electrical properties, and detailed experimental protocols for its deposition and characterization.
Introduction to this compound (P₃N₅) as a Gate Insulator
This compound is a binary nitride of phosphorus that has garnered research interest as a potential gate dielectric material in metal-insulator-semiconductor (MIS) devices.[1] Its notable properties, such as a wide bandgap and high thermal stability, make it a candidate for applications in high-temperature and high-power electronics.[2] P₃N₅ thin films can be synthesized using various methods, including chemical vapor deposition (CVD), which allows for the formation of uniform and high-purity insulating layers.
Quantitative Data on P₃N₅ Gate Insulator Properties
The following table summarizes the key electrical and physical properties of this compound relevant to its application as a gate insulator. The data is compiled from studies on P₃N₅ thin films, primarily deposited on Indium Phosphide (InP) substrates.
| Property | Value | Substrate/Method |
| Dielectric Constant (κ) | 3.7 | InP / Chemical Vapor Deposition (CVD)[1][3] |
| Bandgap (Eg) | ~5.1 eV | Amorphous P₃N₅[2] |
| 2.8 eV (calculated for δ-P₃N₅) | High-pressure synthesized δ-P₃N₅ polymorph[4] | |
| Resistivity (ρ) | 1 x 10¹⁴ Ω·cm | InP / Photo-CVD[5][6] |
| Breakdown Field Strength | 1 x 10⁷ V/cm | InP / CVD[1][3] |
| Leakage Current Density | Low (Ohmic conduction observed) | InP / CVD[1] |
| Interface State Density (Dit) | ~3.6 x 10¹⁰ cm⁻²eV⁻¹ (near midgap) | InP / Photo-CVD[5][6] |
| Decomposition Temperature | > 850 °C | - |
Experimental Protocols
Synthesis of P₃N₅ Thin Films by Chemical Vapor Deposition (CVD)
This protocol describes a CVD method for depositing P₃N₅ thin films on a semiconductor substrate, such as InP.
Materials:
-
Phosphine (PH₃) gas (or Phosphorus Trichloride - PCl₃)
-
Ammonia (B1221849) (NH₃) gas
-
High-purity Nitrogen (N₂) or Argon (Ar) as a carrier gas
-
Semiconductor substrate (e.g., n-type InP wafer)
-
Hydrochloric acid (HCl) vapor for in-situ etching
-
CVD reactor with a multi-zone furnace
-
Vacuum system
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the InP substrate using a standard cleaning procedure to remove organic and inorganic contaminants.
-
Load the substrate into the CVD reactor.
-
-
In-situ Surface Etching:
-
Heat the substrate to the etching temperature (e.g., 200 °C).
-
Introduce HCl vapor into the reactor to etch the native oxide from the InP surface.
-
Purge the reactor with an inert gas (N₂ or Ar) to remove residual HCl.
-
-
P₃N₅ Deposition:
-
Establish a two-zone temperature profile in the furnace. The high-temperature synthesis zone is heated to the P₃N₅ formation temperature (e.g., 860-900 °C), while the lower-temperature deposition zone, where the substrate is located, is maintained at a suitable deposition temperature (e.g., 600 °C).[1]
-
Introduce the precursor gases, PH₃ (or PCl₃) and NH₃, into the high-temperature zone using a carrier gas. The molar ratio of the precursors should be optimized for stoichiometric P₃N₅ formation.
-
The synthesized P₃N₅ vapor is transported by the carrier gas to the deposition zone and deposits as a thin film on the substrate.
-
The deposition time will determine the final thickness of the P₃N₅ film. A deposition rate of approximately 90 Å/min can be achieved.[1]
-
-
Post-Deposition Annealing (Optional):
-
After deposition, the film can be annealed in a nitrogen or ammonia atmosphere at a suitable temperature to improve its dielectric properties and reduce interface defects.
-
Electrical Characterization of P₃N₅ Gate Insulator
This section outlines the protocols for characterizing the electrical properties of the deposited P₃N₅ thin films using a Metal-Insulator-Semiconductor (MIS) capacitor structure.
3.2.1. Fabrication of MIS Capacitors
-
Deposit the P₃N₅ thin film on the semiconductor substrate as described in Protocol 3.1.
-
Deposit circular metal gate electrodes (e.g., Aluminum or Gold) on top of the P₃N₅ film through a shadow mask using thermal evaporation or sputtering. The diameter of the electrodes should be well-defined for accurate capacitance measurements.
-
Deposit a metal contact on the backside of the semiconductor substrate to serve as the ohmic contact.
3.2.2. Capacitance-Voltage (C-V) Measurements
Objective: To determine the dielectric constant, interface state density, and flat-band voltage.
Equipment:
-
LCR meter or a dedicated C-V measurement system
-
Probe station
Protocol:
-
Place the fabricated MIS capacitor on the probe station.
-
Connect the gate electrode and the backside ohmic contact to the C-V measurement system.
-
Perform a C-V sweep by applying a DC voltage ramp to the gate electrode while superimposing a small AC signal (typically 1 MHz). The DC voltage should be swept from accumulation to inversion (e.g., from a positive voltage to a negative voltage for an n-type substrate).
-
Record the capacitance as a function of the applied gate voltage.
-
Data Analysis:
-
Dielectric Constant (κ): Calculate the oxide capacitance (Cox) from the accumulation region of the C-V curve. The dielectric constant can then be calculated using the formula: κ = (Cox * d) / (ε₀ * A), where 'd' is the film thickness, 'ε₀' is the permittivity of free space, and 'A' is the area of the gate electrode.
-
Interface State Density (Dit): The interface state density can be estimated using the Terman method or the high-frequency/quasi-static C-V method. For the high-low frequency method, a low-frequency C-V curve (e.g., at 10 kHz) is also measured.
-
3.2.3. Current-Voltage (I-V) Measurements
Objective: To determine the resistivity and breakdown field strength.
Equipment:
-
Semiconductor parameter analyzer or a source-measure unit
-
Probe station
Protocol:
-
Place the MIS capacitor on the probe station.
-
Apply a ramping DC voltage to the gate electrode and measure the resulting leakage current through the insulator.
-
Increase the voltage until dielectric breakdown occurs, characterized by a sudden and irreversible increase in the leakage current.
-
Data Analysis:
-
Resistivity (ρ): In the ohmic conduction region (linear I-V curve at low fields), the resistivity can be calculated using ρ = (V/I) * (A/d), where 'V' is the applied voltage, 'I' is the measured current, 'A' is the electrode area, and 'd' is the film thickness.
-
Breakdown Field Strength (EBD): The breakdown field is calculated as EBD = VBD / d, where VBD is the voltage at which breakdown occurs.
-
Visualizations
Experimental Workflow for P₃N₅ Gate Insulator Fabrication and Characterization
Caption: Workflow for P₃N₅ gate insulator fabrication and characterization.
Logic Diagram of Leakage Current Mechanisms in a Gate Dielectric
Caption: Potential leakage current mechanisms in a gate dielectric like P₃N₅.
Signaling Pathway for Charge Trapping and De-trapping
Caption: Charge trapping and de-trapping pathway in a P₃N₅ gate insulator.
References
Application Notes and Protocols: P₃N₅ in Pyrotechnic Compositions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triphosphorus pentanitride (P₃N₅) in pyrotechnic compositions, with a focus on its application as a replacement for red phosphorus (PR) in obscurant formulations. P₃N₅ offers significant safety and performance advantages, including enhanced chemical stability, reduced sensitivity to mechanical stimuli, and significantly higher burn rates.
Introduction
This compound (P₃N₅) is a binary phosphorus nitride that has garnered interest as an energetic material in pyrotechnics. Its high chemical stability allows for safe mixing with strong oxidizers such as potassium nitrate (B79036) (KNO₃), potassium chlorate (B79027) (KClO₃), and potassium perchlorate (B79767) (KClO₄).[1][2] Compositions based on P₃N₅ are notably less sensitive to friction and impact compared to their red phosphorus counterparts.[1][2] Furthermore, P₃N₅ is resistant to degradation from moisture, preventing the formation of phosphine (B1218219) (PH₃) and phosphoric acids, which enhances long-term storage stability and safety.[1][2]
A key advantage of P₃N₅ in pyrotechnics is its remarkably fast burn rate. P₃N₅/KNO₃ mixtures have been reported to burn up to 200 times faster than equivalent red phosphorus formulations, making them highly effective for rapid smoke generation.[1][2]
Synthesis of Pyrotechnic-Grade P₃N₅
The performance of P₃N₅ in pyrotechnic compositions is highly dependent on its purity, particle size, and morphology. An amorphous form is often preferred for energetic applications due to its higher reactivity. Below is a protocol for the synthesis of amorphous P₃N₅ suitable for pyrotechnic use.
2.1. Synthesis Protocol: Ammonolysis of Phosphorus Pentachloride
This method involves the reaction of phosphorus pentachloride (PCl₅) with ammonia (B1221849) (NH₃).
Materials:
-
Phosphorus pentachloride (PCl₅), high purity
-
Anhydrous ammonia (NH₃) gas
-
Inert solvent (e.g., anhydrous acetonitrile)
-
Schlenk line and glassware
-
Tube furnace
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve PCl₅ in the anhydrous solvent in a Schlenk flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble anhydrous NH₃ gas through the stirred solution. This is a highly exothermic reaction that will produce a white precipitate of ammonium (B1175870) chloride and intermediate phosphorus compounds.
-
After the reaction is complete, the solvent and excess ammonia are removed under vacuum.
-
The resulting solid intermediate is transferred to a quartz tube and placed in a tube furnace.
-
The material is heated under a flow of anhydrous NH₃ gas to 800-850°C for several hours to complete the conversion to P₃N₅ and remove ammonium chloride.
-
After cooling to room temperature under the ammonia atmosphere, the resulting white to pale yellow P₃N₅ powder is collected and stored in a desiccator.
Characterization:
-
Purity: X-ray Diffraction (XRD) to confirm the amorphous nature and absence of crystalline impurities. Fourier-Transform Infrared (FTIR) spectroscopy to identify P-N bonds.
-
Morphology and Particle Size: Scanning Electron Microscopy (SEM) to determine particle size and shape.
Diagram: Synthesis of Pyrotechnic-Grade P₃N₅
Pyrotechnic Formulations and Performance Data
The following tables summarize formulations and performance characteristics of P₃N₅-based pyrotechnic compositions.
Table 1: P₃N₅ Obscurant Formulations
| Formulation ID | P₃N₅ (wt%) | Oxidizer (wt%) | Binder (wt%) |
| P3N5-KNO3-A | 20 | 80 (KNO₃) | - |
| P3N5-KNO3-B | 50 | 50 (KNO₃) | - |
| P3N5-KNO3-C | 80 | 20 (KNO₃) | - |
| P3N5-KClO3-A | 30 | 70 (KClO₃) | - |
Table 2: Performance Characteristics of P₃N₅/KNO₃ Compositions
| Property | P₃N₅/KNO₃ Formulations | Red Phosphorus/KNO₃ Formulations |
| Burn Rate | Up to 200 times faster | Baseline |
| Friction Sensitivity | Insensitive | Sensitive |
| Impact Sensitivity | Mildly sensitive | Sensitive |
| Storage Stability | High (no PH₃ formation) | Low (degrades in moist air) |
Note: Quantitative burn rate data is highly dependent on experimental conditions (confinement, particle size, etc.). The values presented are relative comparisons based on existing literature.[1][2]
Experimental Protocols
4.1. Protocol for Wet Mixing of P₃N₅ Pyrotechnic Compositions
Safety Precaution: Wet mixing significantly reduces the risk of accidental ignition due to friction or static discharge. Always handle pyrotechnic compositions in small quantities and with appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and non-sparking tools.
Materials:
-
Amorphous P₃N₅ powder
-
Oxidizer (e.g., finely milled KNO₃)
-
Inert, volatile solvent (e.g., isopropanol)
-
Non-sparking mixing vessel and tools
-
Drying oven with temperature control
Procedure:
-
Weigh the required amounts of P₃N₅ and oxidizer in separate, clean, and dry containers.
-
In a non-sparking mixing vessel, add a sufficient amount of the inert solvent to form a slurry with the P₃N₅ powder.
-
Gradually add the oxidizer to the P₃N₅ slurry while continuously stirring with a non-sparking tool to ensure a homogenous mixture.
-
Continue mixing until a uniform paste is formed.
-
The resulting paste can be pressed into pellets or other desired geometries.
-
Dry the composition in a temperature-controlled oven at a temperature well below the autoignition temperature of the mixture (e.g., 60-80°C) until all the solvent has evaporated.
Diagram: Wet Mixing Protocol
4.2. Protocol for Linear Burn Rate Determination
Due to the extremely high burn rates of P₃N₅ compositions, a high-speed camera is required for accurate measurement.
Apparatus:
-
High-speed camera (e.g., >1000 fps)
-
Ignition source (e.g., hot wire or pyrotechnic igniter)
-
Ruler or calibrated background for distance measurement
Procedure:
-
Press the pyrotechnic composition into a strand of known length and cross-section.
-
Place the strand in the gutter or strand burner.
-
Position the high-speed camera to have a clear view of the entire length of the strand against the calibrated background.
-
Initiate the ignition source at one end of the strand.
-
Record the entire combustion event with the high-speed camera.
-
Analyze the video footage to determine the time it takes for the flame front to travel a known distance.
-
Calculate the linear burn rate in mm/s or cm/s.
4.3. Protocol for Smoke Obscuration Characterization
This protocol provides a basic method for evaluating the smoke-generating capabilities of the pyrotechnic compositions.
Apparatus:
-
Smoke chamber of a known volume.
-
Broadband light source (e.g., halogen lamp).
-
Photometer or light detector.
-
Data acquisition system.
Procedure:
-
Set up the light source and detector on opposite sides of the smoke chamber.
-
Record a baseline light intensity reading (I₀).
-
Place a known mass of the pyrotechnic composition inside the chamber and ignite it.
-
Record the light intensity (I) as a function of time as the smoke fills the chamber.
-
The transmittance (T) can be calculated as T = I / I₀.
-
The obscuration can be quantified by the mass extinction coefficient, which relates the amount of smoke produced to the reduction in light transmission.
Safety Considerations
While P₃N₅ compositions are safer than their red phosphorus counterparts, they are still energetic materials and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear flame-retardant clothing, safety glasses, and face shields.
-
Handling: Use non-sparking tools and work in a well-ventilated area. Avoid friction, impact, and electrostatic discharge.
-
Quantities: Work with the smallest practical amounts of material.
-
Storage: Store P₃N₅ and its compositions in a cool, dry, and well-ventilated area, away from incompatible materials.
By following these protocols and safety guidelines, researchers can safely explore the potential of P₃N₅ as a high-performance component in advanced pyrotechnic compositions.
References
Application Notes and Protocols for Chemical Vapor Deposition of Triphosphorus Pentanitride (P₃N₅) Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical vapor deposition (CVD) of triphosphorus pentanitride (P₃N₅) thin films, a promising material for advanced electronic and biomedical applications. Detailed experimental protocols, key deposition parameters, and potential applications are outlined to guide researchers in the successful synthesis and utilization of P₃N₅ thin films.
Introduction to this compound (P₃N₅)
This compound is a binary inorganic compound of phosphorus and nitrogen with the chemical formula P₃N₅. It is a wide-bandgap semiconductor material known for its high thermal stability, chemical inertness, and excellent dielectric properties. These characteristics make P₃N₅ thin films attractive for a variety of applications, including as gate insulators in metal-insulator-semiconductor (MIS) devices, passivation layers for semiconductors, and potentially as biocompatible coatings for medical implants and biosensors.[1]
Applications of P₃N₅ Thin Films
The unique properties of P₃N₅ thin films open up possibilities in several advanced technological fields:
-
Gate Dielectrics in Transistors: P₃N₅ thin films have been successfully employed as gate insulators for indium phosphide (B1233454) (InP) based metal-insulator-semiconductor devices.[1][2] Their high resistivity and breakdown field strength contribute to the performance and stability of these electronic components.[1]
-
Surface Passivation: The deposition of P₃N₅ can serve as a passivation layer for semiconductor surfaces, reducing interface state density and improving the performance of electronic and optoelectronic devices.[2]
-
Biocompatible Coatings: While research is ongoing, the chemical inertness of nitride coatings suggests potential for P₃N₅ as a biocompatible material for medical implants and devices, preventing adverse reactions with biological tissues.
-
Biosensors: The dielectric properties of P₃N₅ thin films could be harnessed in the development of sensitive biosensors. As a stable and insulating layer, it can provide a suitable platform for the immobilization of bioreceptors.
Experimental Protocols for P₃N₅ Thin Film Deposition
Two primary CVD methods have been reported for the deposition of P₃N₅ thin films: a thermal CVD process and a low-temperature photo-enhanced CVD (photo-CVD) process.
Thermal Chemical Vapor Deposition (CVD) of P₃N₅
This method, detailed by Hirota and Kobayashi, utilizes the reaction between phosphine (B1218219) (PH₃) and ammonia (B1221849) (NH₃) at elevated temperatures to form P₃N₅ thin films.[1]
Experimental Workflow:
Caption: Workflow for the thermal CVD of P₃N₅ thin films.
Detailed Methodology:
-
Substrate Preparation:
-
Begin with a suitable substrate, such as an Indium Phosphide (InP) wafer.
-
Thoroughly clean the substrate using standard solvent cleaning procedures.
-
Prior to deposition, perform an in-situ etch using hydrogen chloride (HCl) vapor to remove the native oxide layer from the substrate surface. An etching depth of 500-1000 Å is typically sufficient.[1]
-
-
CVD Apparatus:
-
Deposition Parameters:
-
Precursor Gases: High-purity phosphine (PH₃) and ammonia (NH₃) are used as the phosphorus and nitrogen sources, respectively.
-
Synthesis Zone Temperature (T_R): This zone is heated to a temperature above the P₃N₅ formation temperature, typically around 860 °C.[1]
-
Deposition Zone Temperature (T_D): The substrate is placed in this cooler central zone, with a typical temperature of around 600 °C.[1]
-
Gas Flow Rates: The flow rates of PH₃ and NH₃ are controlled using mass flow controllers. The ratio of the precursor gases will influence the stoichiometry and properties of the deposited film.
-
Pressure: The deposition is carried out at or near atmospheric pressure.
-
-
Deposition Process:
-
The substrate is loaded into the deposition zone of the reactor.
-
The reactor is evacuated and purged with an inert gas (e.g., N₂) to remove any residual oxygen and moisture.
-
The furnace is heated to establish the desired three-zone temperature profile.
-
Once the temperatures are stable, the precursor gases (PH₃ and NH₃) are introduced into the reactor.
-
P₃N₅ is synthesized in the high-temperature synthesis zone and is then transported by the gas flow to the cooler deposition zone, where it deposits as a thin film on the substrate.[1]
-
The deposition time is varied to achieve the desired film thickness. The deposition rate is dependent on the synthesis zone temperature.[1]
-
-
Post-Deposition:
-
After the desired deposition time, the precursor gas flow is stopped, and the reactor is cooled down to room temperature under an inert gas flow.
-
The coated substrate is then removed from the reactor for characterization.
-
Photo-Enhanced Chemical Vapor Deposition (Photo-CVD) of P₃N₅
This method allows for the deposition of P₃N₅ thin films at significantly lower temperatures (100-200 °C) by using ultraviolet (UV) light to facilitate the chemical reaction between phosphorus trichloride (B1173362) (PCl₃) and ammonia (NH₃).[3][4]
Experimental Workflow:
Caption: Workflow for the photo-enhanced CVD of P₃N₅ thin films.
Detailed Methodology:
-
Substrate Preparation:
-
Similar to the thermal CVD process, start with a clean substrate.
-
An in-situ pretreatment is crucial for this low-temperature process. This can involve heating the substrate to around 300 °C in a PCl₃/H₂ atmosphere to clean the surface.[3]
-
-
Photo-CVD Apparatus:
-
A direct photo-CVD system is used, which includes a UV light source (e.g., a deuterium (B1214612) lamp) with a window (e.g., Suprasil) transparent to the UV radiation.
-
The substrate is placed on a heater within the reaction chamber.
-
-
Deposition Parameters:
-
Precursor Gases: Phosphorus trichloride (PCl₃), ammonia (NH₃), and hydrogen (H₂) are used. PCl₃ and NH₃ have strong absorption in the UV region, which is essential for the photochemical reaction.[3][4]
-
Deposition Temperature: The substrate temperature is maintained at a low range, typically 100-200 °C.[3][4]
-
Gas Flow Rates: The flow rates of the precursor and carrier gases are precisely controlled.
-
Chamber Pressure: The deposition is carried out under low pressure, for instance, around 2 Torr.[3]
-
-
Deposition Process:
-
The pre-treated substrate is heated to the desired deposition temperature.
-
The precursor gases (PCl₃, NH₃, and H₂) are introduced into the reaction chamber.
-
The gas mixture is irradiated with UV light, which excites the precursor molecules and initiates the chemical reaction, leading to the deposition of a P₃N₅ film on the substrate.
-
-
Post-Deposition Processing:
-
An in-situ post-deposition annealing step is beneficial for improving the film quality. This can be done by heating the substrate to around 300 °C in a hydrogen atmosphere for a short duration (e.g., 5 minutes).[3]
-
After annealing, the chamber is cooled down, and the sample is unloaded for characterization.
-
Data Presentation
Table 1: Comparison of Thermal CVD and Photo-CVD Parameters for P₃N₅ Deposition
| Parameter | Thermal CVD | Photo-CVD |
| Precursors | PH₃, NH₃ | PCl₃, NH₃, H₂ |
| Deposition Temperature | 600 °C (Substrate) | 100 - 200 °C |
| Synthesis Temperature | ~860 °C | N/A |
| Deposition Rate | ~90 Å/min (at T_R = 860 °C) | ~15 Å/min |
| Pressure | Atmospheric | Low Pressure (~2 Torr) |
| Energy Source | Thermal | UV Irradiation |
Table 2: Properties of CVD-Grown P₃N₅ Thin Films
| Property | Thermal CVD P₃N₅[1] | Photo-CVD P₃N₅[3] |
| Composition | P₃N₅ | P₃N₅ |
| Resistivity | ~10¹⁴ Ω·cm | ~1 x 10¹⁴ Ω·cm |
| Breakdown Field | Up to 10⁷ V/cm | ~1 x 10⁷ V/cm |
| Dielectric Constant (low frequency) | 3.7 ε₀ | - |
| Structure | Amorphous | Amorphous |
| Interface State Density (on InP) | ~10¹² cm⁻²eV⁻¹ (near conduction band) | ~3.6 x 10¹⁰ cm⁻²eV⁻¹ (near midgap) |
Characterization of P₃N₅ Thin Films
A variety of techniques can be employed to characterize the properties of the deposited P₃N₅ films:
-
Thickness and Refractive Index: Ellipsometry
-
Surface Morphology: Scanning Electron Microscopy (SEM)
-
Crystallinity: Reflection High-Energy Electron Diffraction (RHEED) or X-ray Diffraction (XRD)
-
Composition: Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS)
-
Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on MIS diode structures.
-
Optical Properties: Photoluminescence spectroscopy to assess surface passivation effects.[1]
Safety Precautions
The precursors used in the CVD of P₃N₅ are hazardous. Phosphine (PH₃) is extremely toxic and pyrophoric. Phosphorus trichloride (PCl₃) is corrosive and toxic. Ammonia (NH₃) is corrosive and toxic. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A proper gas handling and safety system is mandatory.
These application notes and protocols are intended to serve as a comprehensive guide for the deposition and characterization of P₃N₅ thin films. By following these detailed procedures, researchers can explore the potential of this promising material in a range of advanced applications.
References
Application Notes and Protocols for the Doping of Triphosphorus Pentanitride (P₃N₅) for Semiconductor Applications
FOR RESEARCH USE ONLY
Abstract
Triphosphorus pentanitride (P₃N₅) is a wide-bandgap semiconductor with potential applications in high-power and high-frequency electronics, as well as deep-ultraviolet optoelectronics.[1] To realize its full potential, controlled doping to achieve both n-type and p-type conductivity is essential. This document provides a comprehensive overview of the current understanding of P₃N₅ and outlines detailed, albeit prospective, protocols for the synthesis and doping of P₃N₅ thin films. Due to a lack of extensive experimental literature on the specific doping of P₃N₅ for semiconductor applications, the following protocols are based on established synthesis methods for P₃N₅ and standard doping techniques for other wide-bandgap nitride semiconductors.
Introduction to this compound (P₃N₅)
This compound is a binary phosphorus nitride compound that exists in several crystalline forms, with the α- and γ-phases being the most studied. It is characterized by a three-dimensional network structure of corner-sharing PN₄ tetrahedra.[2] P₃N₅ is a white solid that is thermally stable up to high temperatures.[2] Electronic structure calculations have indicated that α-P₃N₅ is a wide-bandgap semiconductor.
Table 1: Known Properties of Undoped α-P₃N₅
| Property | Value | References |
| Crystal Structure | Hexagonal | [2] |
| Bandgap | ~3.8 eV (Indirect) | |
| Dielectric Constant | ~7.5 |
Prospective Doping Strategies for P₃N₅
Based on the atomic constituents of P₃N₅ and common doping strategies for other III-V and nitride semiconductors, potential dopants can be proposed.
-
N-type Doping: To achieve n-type conductivity, elements that can substitute for phosphorus and provide an excess electron are required. Group VI elements like sulfur (S) or selenium (Se) substituting for nitrogen, or Group IV elements like silicon (Si) or germanium (Ge) substituting for phosphorus, are potential candidates.
-
P-type Doping: For p-type conductivity, dopants that create a hole are necessary. Group II elements such as magnesium (Mg) or zinc (Zn) substituting for phosphorus, or Group IV elements like carbon (C) substituting for nitrogen, could be explored.
Experimental Protocols
The following sections detail hypothetical protocols for the synthesis of P₃N₅ thin films and subsequent doping. These protocols are intended as a starting point for experimental investigation.
Synthesis of Crystalline P₃N₅ Thin Films via Chemical Vapor Deposition (CVD)
This protocol describes a potential method for the deposition of crystalline P₃N₅ thin films, adapted from known synthesis routes for bulk P₃N₅.
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃) (precursor)
-
Ammonium chloride (NH₄Cl) (precursor)
-
High-purity argon (Ar) gas
-
High-purity nitrogen (N₂) gas
-
Substrates (e.g., sapphire, silicon carbide)
Equipment:
-
Three-zone tube furnace
-
Quartz tube reactor
-
Schlenk line for inert gas handling
-
Sublimation apparatus
-
Vacuum pump
Protocol:
-
Precursor Purification: Purify (PNCl₂)₃ and NH₄Cl by sublimation in a vacuum.
-
Substrate Preparation: Clean the substrates using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) followed by a piranha etch or an appropriate substrate-specific cleaning method.
-
CVD Setup: Place the purified (PNCl₂)₃ and NH₄Cl in separate boats at the upstream end of the quartz tube reactor, within the first and second heating zones, respectively. Place the cleaned substrates in the third, downstream heating zone.
-
System Purge: Evacuate the quartz tube to a base pressure of <10⁻⁶ Torr and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Deposition:
-
Heat the three zones of the furnace to their respective setpoints. Suggested starting temperatures are:
-
Zone 1 ((PNCl₂)₃): 120-150 °C
-
Zone 2 (NH₄Cl): 300-350 °C
-
Zone 3 (Substrate): 700-850 °C
-
-
Introduce a carrier gas flow of argon or nitrogen through the tube.
-
The precursors will sublimate and react in the gas phase, leading to the deposition of a P₃N₅ film on the substrates.
-
The deposition time will determine the film thickness.
-
-
Cool-down: After the desired deposition time, turn off the heaters and allow the system to cool to room temperature under a continuous flow of inert gas.
-
Characterization: Characterize the deposited films for crystallinity (XRD), composition (XPS, EDX), and morphology (SEM, AFM).
Diagram: Experimental Workflow for P₃N₅ Thin Film Synthesis
Caption: Workflow for the synthesis of P₃N₅ thin films via CVD.
In-situ Doping of P₃N₅ Thin Films during CVD
This protocol describes a method for introducing dopants during the CVD growth process.
Materials:
-
P₃N₅ precursors (as in 3.1)
-
Dopant precursors (e.g., diethylzinc (B1219324) for Zn-doping, silane (B1218182) (SiH₄) for Si-doping)
-
Inert carrier gas
Equipment:
-
CVD system with mass flow controllers for gaseous precursors
Protocol:
-
Follow the synthesis protocol for P₃N₅ thin films as described in section 3.1.
-
During the deposition step, introduce a controlled flow of the gaseous dopant precursor into the reaction chamber along with the P₃N₅ precursors.
-
The flow rate of the dopant precursor will determine the doping concentration in the resulting film.
-
Co-deposit the dopant with the P₃N₅ for the desired duration.
-
Follow the cool-down and characterization procedures as in section 3.1, with additional characterization for dopant concentration and electrical properties.
Diagram: Logic of In-situ Doping
Caption: In-situ doping of P₃N₅ during the CVD process.
Post-growth Doping of P₃N₅ Thin Films via Ion Implantation
This protocol outlines a method for introducing dopants into an already grown P₃N₅ thin film.
Materials:
-
Undoped P₃N₅ thin film on a suitable substrate
-
Dopant ion source (e.g., Si⁺, Mg⁺)
Equipment:
-
Ion implanter
-
Rapid thermal annealing (RTA) furnace
Protocol:
-
Implantation:
-
Mount the P₃N₅ film in the ion implanter.
-
Select the desired dopant species, implantation energy, and dose. The energy will determine the implantation depth, and the dose will determine the concentration.
-
Perform the ion implantation at room temperature or an elevated temperature to minimize lattice damage.
-
-
Post-implantation Annealing:
-
Transfer the implanted film to an RTA furnace.
-
Anneal the sample at a high temperature (e.g., 800-1100 °C) in a nitrogen or argon atmosphere. This step is crucial to repair the implantation-induced lattice damage and to electrically activate the implanted dopants.
-
The annealing temperature and time will need to be optimized for P₃N₅.
-
-
Characterization:
-
Characterize the doped films for dopant profile (SIMS), crystal quality (XRD, Raman), and electrical properties (Hall effect measurements).
-
Characterization of Doped P₃N₅ Films
Table 2: Proposed Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Information |
| X-ray Diffraction (XRD) | Assess crystallinity and effect of doping on lattice | Crystal structure, lattice parameters, strain |
| X-ray Photoelectron Spectroscopy (XPS) | Determine elemental composition and bonding states | Confirmation of dopant incorporation, chemical bonding environment |
| Secondary Ion Mass Spectrometry (SIMS) | Measure dopant concentration and depth profile | Dopant concentration as a function of depth |
| Hall Effect Measurements | Determine carrier type, concentration, and mobility | n-type or p-type conductivity, carrier density, mobility |
| Four-Point Probe | Measure sheet resistance and resistivity | Electrical conductivity of the doped film |
| UV-Vis Spectroscopy | Determine the optical bandgap | Effect of doping on the band structure |
| Photoluminescence (PL) Spectroscopy | Investigate electronic transitions and defect states | Dopant-related emission peaks, defect levels |
Summary and Future Outlook
The development of reliable doping processes for this compound is a critical next step in harnessing its potential as a wide-bandgap semiconductor. The protocols outlined in this document provide a foundational framework for initiating research in this area. Future work should focus on the experimental validation of these methods, the identification of optimal dopants for both n-type and p-type conductivity, and a thorough investigation of the electrical and optical properties of doped P₃N₅ materials. Computational studies using first-principles calculations are also highly encouraged to predict suitable dopants and their effects on the electronic structure of P₃N₅, which can guide experimental efforts.[3][4][5]
References
Application Notes: Triphosphorus Pentanitride (P₃N₅) as a Gettering Material in Lamps
Introduction
Triphosphorus pentanitride (P₃N₅) is an inorganic, binary nitride compound utilized as a high-efficiency gettering material in the manufacturing of incandescent lamps. It serves as a chemically stable and non-flammable alternative to traditional red phosphorus getters. The primary function of a getter in a lamp is to remove residual gases within the sealed lamp envelope, which, if left, can lead to premature filament failure and reduced lamp efficiency. P₃N₅'s thermal stability and inertness at room temperature make it particularly suitable for modern, high-speed lamp manufacturing processes.
Mechanism of Action
The gettering action of P₃N₅ is initiated by the high temperatures generated by the lamp's filament upon its first illumination (a process known as "flashing"). The thermal energy causes the P₃N₅ coating on the filament to decompose, releasing elemental phosphorus in a gaseous state. This highly reactive phosphorus vapor then combines with deleterious residual gases inside the lamp envelope, such as oxygen and water vapor, converting them into stable, solid compounds.
The decomposition of P₃N₅ occurs in a two-step process. The initial decomposition begins at temperatures above 850°C.[1][2]
-
Initial Decomposition: P₃N₅(s) → 3PN(g) + N₂(g)
-
Secondary Decomposition: 4PN(g) → P₄(g) + 2N₂(g)
The resulting tetra-phosphorus vapor (P₄) is the active gettering agent. It readily reacts with residual oxygen to form phosphorus pentoxide (P₄O₁₀), which deposits on the cooler parts of the lamp, typically the glass bulb, as a transparent or slightly hazy film.[3]
-
Gettering Reaction: P₄(g) + 5O₂(g) → P₄O₁₀(s)
This process effectively removes oxygen from the lamp's atmosphere, preventing oxidation of the tungsten filament and mitigating the "water cycle," a destructive process that significantly shortens lamp life.[3]
Advantages over Red Phosphorus
P₃N₅ offers several distinct advantages over the traditionally used red phosphorus getter:
-
Higher Thermal Stability: P₃N₅ decomposes at temperatures exceeding 850°C, whereas red phosphorus begins to vaporize at much lower temperatures.[1][2] This high decomposition temperature allows for faster and hotter lamp processing without premature activation of the getter.[2]
-
Chemical Inertness: At ambient temperatures, P₃N₅ is inert and does not readily react with water or the organic solvents used in its application suspension.[4][5]
-
Improved Safety: P₃N₅ is not flammable, which eliminates the fire hazards associated with dried red phosphorus deposits on lamp manufacturing equipment.[4][5]
Data Presentation
The concentration of this compound in the getter suspension is a critical parameter that determines the amount of getter material deposited on the lamp filament. The following tables summarize typical formulations of P₃N₅ getter suspensions.
Table 1: P₃N₅ Getter Formulations in Butanol
| Product Designation | Solids Concentration (g/L) | Solvent |
| P₃N₅ Getter #4A83115 | 5 | Butanol |
| P₃N₅ Getter #4003117 | 10 | Butanol |
| P₃N₅ Getter #4003119 | 15 | Butanol |
| P₃N₅ Getter #4803121 | 20 | Butanol |
| P₃N₅ Getter #4003124 | 27.5 | Butanol |
| P₃N₅ Getter #4803128 | 37.5 | Butanol |
Table 2: P₃N₅ Getter Formulations in Methanol
| Product Designation | Solids Concentration (g/L) | Solvent |
| P₃N₅ Getter #4003132 | 10 | Methanol |
| P₃N₅ Getter #4003133 | 15 | Methanol |
| P₃N₅ Getter #4003134 | 20 | Methanol |
| P₃N₅ Getter #4003135 | 26 | Methanol |
| P₃N₅ Getter #4003137 | 35 | Methanol |
| P₃N₅ Getter #4003138 | 40 | Methanol |
Table 3: P₃N₅ Getter Formulations in Amyl Acetate
| Product Designation | Solids Concentration (g/L) | Solvent |
| P₃N₅ Getter #4003145 | 10 | Amyl Acetate |
| P₃N₅ Getter #40A3146 | 15 | Amyl Acetate |
| P₃N₅ Getter #4003148 | 20 | Amyl Acetate |
| P₃N₅ Getter #4003150 | 25 | Amyl Acetate |
| P₃N₅ Getter #4003152 | 30 | Amyl Acetate |
| P₃N₅ Getter #4003155 | 35 | Amyl Acetate |
Data sourced from a P₃N₅ Getters product datasheet.[5]
Experimental Protocols
Protocol 1: Preparation of P₃N₅ Getter Suspension
This protocol describes the preparation of a P₃N₅ getter suspension for application to lamp filaments.
Materials:
-
Crystalline this compound (P₃N₅), milled to an average particle size of ~5 microns.[4][5]
-
Anhydrous organic solvent (e.g., butanol, methanol, or amyl acetate).
-
Glass beaker or mixing vessel.
-
Magnetic stirrer and stir bar or mechanical agitator.
-
Weighing scale.
Procedure:
-
Determine the desired solids concentration (g/L) for the getter suspension based on the lamp type and required getter loading.
-
Carefully weigh the required amount of milled P₃N₅ powder.
-
Measure the corresponding volume of the chosen organic solvent.
-
In a clean, dry beaker, add the solvent.
-
While continuously stirring the solvent, slowly add the weighed P₃N₅ powder to create a vortex and ensure proper dispersion.
-
Continue to agitate the suspension for a sufficient time to ensure homogeneity and prevent settling of the P₃N₅ particles.
-
The suspension is now ready for application. Maintain agitation during use to ensure consistent getter loading.
Protocol 2: Application and Activation of P₃N₅ Getter
This protocol outlines the process of applying the P₃N₅ suspension to a lamp filament and the subsequent activation of the getter.
Materials:
-
P₃N₅ getter suspension.
-
Lamp filament assembly (filament mounted on lead-in wires and stem).
-
Dipping apparatus or spray system.
-
Lamp envelope (bulb).
-
Lamp sealing and exhaust equipment.
-
Power supply for filament flashing.
Procedure:
-
Application:
-
Immerse the lamp filament into the prepared P₃N₅ suspension. The depth and duration of the dip will depend on the desired getter loading and the viscosity of the suspension.
-
Alternatively, the suspension can be sprayed onto the filament for a uniform coating.
-
-
Drying:
-
Withdraw the filament from the suspension and allow the solvent to evaporate completely in a warm, dry atmosphere. This leaves a uniform coating of P₃N₅ adhered to the filament.
-
-
Lamp Assembly:
-
Seal the filament assembly into the glass lamp envelope.
-
-
Exhaust and Gas Fill:
-
Evacuate the lamp to the required vacuum level using a vacuum pump.
-
If it is a gas-filled lamp, backfill with the appropriate inert gas (e.g., argon, nitrogen).
-
-
Getter Activation ("Flashing"):
-
While the lamp is still connected to the vacuum pump, apply a voltage to the filament to heat it to its operating temperature.[2]
-
This high temperature causes the thermal decomposition of the P₃N₅ coating.
-
The gaseous decomposition products (P₄ and N₂) are released into the lamp envelope. Much of the nitrogen is removed by the pump.[2]
-
The phosphorus vapor (P₄) remains to react with any residual oxygen.[2]
-
-
Final Sealing:
-
After flashing, seal the lamp off from the vacuum pump. The gettering process will continue to scavenge any remaining or subsequently outgassed impurities during the initial moments of the lamp's operation.
-
Mandatory Visualization
Caption: Gettering mechanism of this compound in a lamp.
Caption: Experimental workflow for applying P₃N₅ getter in lamp manufacturing.
References
Unraveling the Structure of Triphosphorus Pentanitride: A Guide to Solid-State NMR Spectroscopy
Application Note & Protocol
For researchers, scientists, and professionals in drug development and materials science, understanding the intricate solid-state structure of inorganic compounds is paramount. Triphosphorus pentanitride (P₃N₅), a thermally stable and chemically resistant material, presents a complex three-dimensional network that has been a subject of significant research. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique to probe the local atomic environments of phosphorus and nitrogen in P₃N₅, providing invaluable insights into its various polymorphs and their unique structural motifs. This document provides a detailed application note and experimental protocols for the solid-state NMR analysis of P₃N₅.
Introduction to Solid-State NMR of P₃N₅
This compound is known to exist in several polymorphic forms (α, β, γ, δ, and α'), each with distinct arrangements of phosphorus and nitrogen atoms.[1][2][3][4] The fundamental building blocks of these structures are typically PN₄ tetrahedra, but under high pressure, phases containing five-coordinate (PN₅) and even six-coordinate (PN₆) phosphorus atoms can be formed.[2][5] Solid-state NMR is uniquely suited to differentiate these coordination environments through the distinct chemical shifts of the ³¹P and ¹⁵N nuclei.
³¹P is a spin-1/2 nucleus with 100% natural abundance, making it highly amenable to solid-state NMR studies.[6] The chemical shift of ³¹P is sensitive to its coordination number and the nature of the surrounding atoms. For instance, tetrahedrally coordinated phosphorus in nitrides typically resonates in a specific region of the NMR spectrum.[7]
¹⁵N is also a spin-1/2 nucleus, but its low natural abundance (0.37%) often necessitates isotopic enrichment for successful solid-state NMR experiments on materials like P₃N₅.[8][9] The ¹⁵N chemical shift provides complementary information about the nitrogen environments, which in P₃N₅ can be two-coordinate (bridging two phosphorus atoms) or three-coordinate (bridging three phosphorus atoms).[8][10]
Experimental Protocols
Detailed below are the recommended methodologies for acquiring high-quality solid-state NMR spectra of P₃N₅.
Sample Preparation
High-purity, crystalline P₃N₅ is essential for obtaining well-resolved NMR spectra. A common synthesis route involves the reaction of tris(dichlorophosphazene) ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl) at elevated temperatures.[8][10]
Protocol for P₃N₅ Synthesis:
-
Combine stoichiometric amounts of (PNCl₂)₃ and NH₄Cl in a molar ratio of 1:2 in a thick-walled quartz ampule.[8]
-
Evacuate and seal the ampule.
-
Heat the reaction mixture in a tube furnace at 770 K for 12 hours, followed by 1050 K for 24 hours.[8]
-
Cool the ampule with liquid nitrogen to condense gaseous byproducts.[8]
-
Open the ampule under an inert atmosphere (e.g., pure argon).[8]
-
Remove any surface deposits by heating the product in a vacuum at 500 K.[8] The final product should be a fine, colorless, crystalline powder.[8]
-
For ¹⁵N NMR, use ¹⁵N-enriched NH₄Cl in the synthesis.[8]
Solid-State NMR Spectroscopy
The following parameters are based on reported successful experiments and serve as a starting point for optimization.[8]
Instrumentation:
-
A solid-state NMR spectrometer with a wide-bore magnet (e.g., Varian Unity 400 or equivalent).[8]
-
A Magic Angle Spinning (MAS) probe capable of spinning speeds of at least 2-6 kHz.[8]
-
Rotors made of a material that does not contain phosphorus or nitrogen, such as boron nitride or zirconia (5-7 mm diameter).[8]
³¹P Solid-State NMR Protocol:
-
Pack approximately 300 mg of the crystalline P₃N₅ powder into the MAS rotor.[8]
-
Insert the rotor into the MAS probe and set the magic angle (54.74°).
-
Tune the probe to the ³¹P frequency (e.g., 161.9 MHz on a 9.4 T magnet).[8]
-
Acquire a single-pulse ³¹P MAS NMR spectrum with high-power proton decoupling.
-
Use 85% H₃PO₄ as an external reference for the chemical shift.[7][8]
-
Set the spinning speed to a value between 2 and 6 kHz. Note that rotational sidebands may appear and can be identified by acquiring spectra at different spinning speeds.[8]
¹⁵N Solid-State NMR Protocol (for ¹⁵N-enriched samples):
-
Pack the ¹⁵N-enriched P₃N₅ sample into the MAS rotor.
-
Tune the probe to the ¹⁵N frequency (e.g., 40.5 MHz on a 9.4 T magnet).[8]
-
Acquire a ¹⁵N MAS NMR spectrum using a cross-polarization (CP) pulse sequence (¹H to ¹⁵N) if any residual protons are present, or a single-pulse experiment with high-power proton decoupling.
-
Use a suitable external reference for the ¹⁵N chemical shift, such as solid ¹⁵NH₄Cl.[8][11]
-
Employ a spinning speed in the range of 2-6 kHz.[8]
Data Presentation and Interpretation
The solid-state NMR spectra of P₃N₅ provide a fingerprint of its structure. The number of distinct peaks in the spectrum corresponds to the number of crystallographically inequivalent phosphorus or nitrogen sites.
Table 1: Summary of Reported ³¹P and ¹⁵N Solid-State NMR Data for P₃N₅
| Nucleus | Polymorph/Structure | Coordination Environment | Isotropic Chemical Shift (δiso) / ppm | Reference |
| ³¹P | α-P₃N₅ | PN₄ tetrahedra | -10 to -30 | [7] |
| ³¹P | γ-P₃N₅ | PN₄ tetrahedra | -11.95 | [12] |
| ³¹P | γ-P₃N₅ | PN₅ square pyramids | -101.72 | [12] |
| ¹⁵N | Crystalline P₃N₅ | N bonded to 2 P atoms | Data not explicitly provided in search results | [8] |
| ¹⁵N | Crystalline P₃N₅ | N bonded to 3 P atoms | Data not explicitly provided in search results | [8] |
Note: The structure of α-P₃N₅ consists of a three-dimensional network of corner-sharing PN₄ tetrahedra.[1][10] The nitrogen atoms are present in two different environments: two-fifths are bonded to three phosphorus atoms, and three-fifths are bonded to two phosphorus atoms.[8][10] This would be expected to give rise to distinct signals in the ¹⁵N NMR spectrum.
Experimental Workflow and Signaling Pathways
The logical flow of experimentation and the structural relationships within P₃N₅ can be visualized using diagrams.
Caption: Experimental workflow for the solid-state NMR analysis of P₃N₅.
Caption: Structural motifs in different polymorphs of P₃N₅.
Conclusion
Solid-state NMR spectroscopy is an indispensable tool for the structural characterization of complex inorganic solids like this compound. By employing the protocols outlined in this document, researchers can obtain high-resolution ³¹P and ¹⁵N NMR spectra to identify the coordination environments of phosphorus and nitrogen, distinguish between different polymorphs, and ultimately gain a deeper understanding of the structure-property relationships in this important material. The combination of careful sample synthesis, optimized NMR experimentation, and informed spectral interpretation will continue to advance our knowledge of P₃N₅ and other advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. inorganic chemistry - What is the structure of N₅P₃? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. arxiv.org [arxiv.org]
- 4. [2208.08814] Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of alpha-P3N5, delta-P3N5 and PN2 [arxiv.org]
- 5. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. webqc.org [webqc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 11. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Triphosphorus Pentanitride (P₃N₅)
Welcome to the technical support center for the synthesis and purification of triphosphorus pentanitride (P₃N₅). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and purification of P₃N₅.
Issue 1: The final product is not a white powder, but has a yellowish tint.
-
Question: My synthesized P₃N₅ is not the expected white color and appears yellow. What could be the cause and how can I fix it?
-
Answer: A yellow tint in the P₃N₅ product often indicates the presence of impurities, such as phosphorus oxynitrides or unreacted starting materials. To obtain a pure, white product, consider the following:
-
Ensure Stoichiometric Ratios: Precisely measure the starting materials. For the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl), a molar ratio of 1:2 is crucial.[1] An incorrect ratio can lead to the formation of other phases and impurities.
-
Purify Starting Materials: The purity of your precursors is critical. Hexachlorocyclotriphosphazene and ammonium chloride can be purified by sublimation in a vacuum before use.
-
Optimize Reaction Temperature: The reaction temperature plays a significant role in the purity of the final product. For the (PNCl₂)₃ and NH₄Cl method, a two-step heating process (e.g., 12 hours at 770 K followed by 24 hours at 1050 K) is recommended to ensure the complete reaction and formation of crystalline P₃N₅.[1] Temperatures below 1000 K may result in amorphous products, while temperatures above 1100 K can lead to decomposition.[1]
-
Issue 2: The synthesized P₃N₅ is amorphous instead of crystalline.
-
Question: My X-ray diffraction (XRD) analysis shows a broad hump instead of sharp peaks, indicating an amorphous product. How can I obtain crystalline P₃N₅?
-
Answer: The formation of amorphous P₃N₅ is a common issue, often related to the reaction conditions.
-
Reaction Temperature: As mentioned above, lower reaction temperatures (<1000 K) tend to produce amorphous samples.[1] Ensuring the reaction is carried out at a sufficiently high temperature (e.g., up to 1050 K) is key to promoting crystallinity.
-
Annealing: If you have an amorphous product, you may be able to induce crystallization through a post-synthesis annealing step. This involves heating the amorphous material under an inert atmosphere at a temperature below its decomposition point (> 850 °C).
-
High-Pressure Synthesis: For obtaining highly crystalline polymorphs like α-P₃N₅ and γ-P₃N₅, high-pressure and high-temperature synthesis from the elements (phosphorus and nitrogen) has been shown to be effective.[2]
-
Issue 3: The yield of P₃N₅ is lower than expected.
-
Question: I am not getting a good yield of P₃N₅. What are the potential reasons and how can I improve it?
-
Answer: Low yield can be attributed to several factors throughout the synthesis and purification process.
-
Incorrect Stoichiometry: Deviating from the correct molar ratios of reactants will directly impact the theoretical yield and can lead to the formation of undesired byproducts.[1]
-
Incomplete Reaction: Insufficient reaction time or temperature can result in an incomplete conversion of starting materials to P₃N₅. Adhering to established protocols with proven reaction parameters is essential.
-
Loss during Purification: During the purification step, which often involves heating in a vacuum to remove volatile impurities like NH₄Cl and HCl, some of the product may be lost if not handled carefully.[1] Ensure the vacuum and temperature are well-controlled to minimize sublimation of the desired product.
-
Atmospheric Contamination: All operations should be carried out under a pure, dry, inert atmosphere (e.g., argon) to prevent side reactions with oxygen or moisture, which can reduce the yield of the desired product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized P₃N₅?
A1: The most frequently encountered impurities include residual ammonium salts (e.g., NH₄Cl), phosphorus oxynitrides, and unreacted starting materials.[1] The presence of these impurities can affect the color, crystallinity, and overall properties of the P₃N₅.
Q2: How can I confirm the purity of my synthesized P₃N₅?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Elemental Analysis: To confirm the stoichiometric P:N ratio of 3:5.
-
X-ray Diffraction (XRD): To determine the crystallinity of the product. Crystalline P₃N₅ will show sharp diffraction peaks, while amorphous material will exhibit a broad hump.[3][4][5]
-
Infrared (IR) Spectroscopy: To check for the absence of P-O absorption bands (typically around 1100 cm⁻¹) which would indicate phosphorus oxynitride impurities. The absence of N-H or P-H bonds also indicates a pure product.[1]
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): To detect heteroatom contamination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹⁵N solid-state MAS NMR can provide detailed information about the local chemical environments of the phosphorus and nitrogen atoms, helping to identify different phases and impurities.[1]
Q3: What is the expected appearance of pure P₃N₅?
A3: Pure this compound is a white, solid material. Samples that appear colored are often indicative of impurities.
Q4: What are the key safety precautions to take during the synthesis of P₃N₅?
A4: The synthesis of P₃N₅ involves hazardous materials and should be performed with appropriate safety measures.
-
The reaction often produces corrosive byproducts like hydrogen chloride (HCl) gas, which should be handled in a well-ventilated fume hood.
-
Starting materials such as phosphorus pentachloride (PCl₅) are corrosive and moisture-sensitive.
-
The reactions are typically carried out in sealed, evacuated quartz ampules at high temperatures, which requires careful handling to prevent explosions.
-
All manipulations should be performed under an inert atmosphere to avoid reactions with air and moisture.[1]
Data Presentation
Table 1: Summary of Synthesis Parameters and Purity Assessment for P₃N₅
| Synthesis Method | Precursors | Reaction Temperature (°C) | Product Form | Key Impurities | Purity Assessment Methods |
| Ammonolysis of PCl₅ | PCl₅, NH₃ | Varies | Typically amorphous, impure | NH₄Cl, P-O compounds | Elemental Analysis, IR |
| Azidolysis of PCl₅ | PCl₅, NaN₃ | Varies | Typically amorphous, impure | NaCl | Elemental Analysis |
| Solid-State Reaction | (PNCl₂)₃, NH₄Cl | 497 - 777 | Crystalline, pure | Residual NH₄Cl, HCl | Elemental Analysis, XRD, IR, NMR |
| High-Pressure Synthesis | Elemental P, N₂ | 1727 - 2227 | Crystalline (α- and γ-forms) | Minimal | XRD, Raman Spectroscopy |
Experimental Protocols
Detailed Methodology for the Synthesis of Crystalline P₃N₅ from (PNCl₂)₃ and NH₄Cl
This protocol is based on the successful synthesis of pure, stoichiometric, and crystalline P₃N₅.[1]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃)
-
Ammonium chloride (NH₄Cl)
-
Thick-walled quartz ampule (e.g., 150 mm length, 10 mm inner diameter)
-
Tube furnace
-
Schlenk line or glovebox with a pure argon atmosphere (O₂ < 0.5 ppm, H₂O < 0.1 ppm)
-
Liquid nitrogen
Procedure:
-
Purification of Precursors: Purify (PNCl₂)₃ and NH₄Cl by sublimation in a vacuum at 330 K and 450 K, respectively.
-
Reactant Preparation: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of (PNCl₂)₃ and NH₄Cl in a 1:2 molar ratio.
-
Ampule Sealing: Place the mixture into a thick-walled quartz ampule. Evacuate the ampule and seal it under vacuum.
-
Heating Profile:
-
Place the sealed ampule in a tube furnace.
-
Heat the reaction mixture to 770 K (497 °C) and hold for 12 hours.
-
Increase the temperature to 1050 K (777 °C) and hold for 24 hours.
-
-
Product Recovery:
-
After the reaction is complete, carefully remove the ampule from the furnace and allow it to cool to room temperature.
-
To condense the gaseous hydrogen chloride byproduct, cool the ampule with liquid nitrogen.
-
Under a pure argon atmosphere, open the cooled ampule.
-
-
Purification:
-
Transfer the solid product to a suitable vessel.
-
Remove volatile surface deposits, such as residual NH₄Cl and HCl, by heating the product in a vacuum at 500 K (227 °C).
-
-
Final Product: The resulting product should be a fine, crystalline, colorless powder of P₃N₅.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of high-purity crystalline P₃N₅.
References
Technical Support Center: Synthesis of P₃N₅ Polymorphs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis and control of phosphorus nitride (P₃N₅) polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the primary known polymorphs of triphosphorus pentanitride (P₃N₅), and what are their key structural differences?
A1: The P₃N₅ system exhibits a rich polymorphism, largely dependent on pressure conditions. The primary known polymorphs include α-, γ-, δ-, and α′-P₃N₅, as well as a PN₂ stoichiometry phase. Their structures are distinguished by the coordination of phosphorus by nitrogen atoms:
-
α-P₃N₅ : This is the normal pressure modification and is built exclusively from corner- and edge-sharing PN₄ tetrahedra.[1][2]
-
γ-P₃N₅ : A high-pressure phase, its structure is more complex, containing both PN₄ tetrahedra and tetragonal PN₅ pyramids.[1][2] This results in a density approximately 32% higher than the α-phase.[2]
-
δ-P₃N₅ : A very-high-pressure polymorph that features a dense 3D network of the elusive PN₆ octahedra.[3]
-
α′-P₃N₅ : This novel polymorph is unique as it is formed upon the decompression of δ-P₃N₅.[3] It is stable at ambient conditions and has a structure based on PN₄ tetrahedra, but with a significantly higher density (12.4%) than α-P₃N₅.[3][4]
-
PN₂ : Synthesized at extreme pressures (above 130 GPa), this phase also features a framework of PN₆ octahedra.[3]
Q2: What are the most critical factors for controlling which P₃N₅ polymorph is synthesized?
A2: The two most critical experimental parameters that dictate the resulting P₃N₅ polymorph are pressure and temperature.[5]
-
Pressure is the dominant factor. High pressure thermodynamically favors polymorphs with higher density and more compact crystal packing.[5] The progression from α-P₃N₅ to γ-P₃N₅, δ-P₃N₅, and PN₂ is a direct result of increasing pressure.[3][6]
-
Temperature is essential for overcoming the kinetic barriers of the reaction, especially in high-pressure syntheses involving the direct reaction of elemental phosphorus and nitrogen.[7][8] High temperatures, often generated by laser heating in a diamond anvil cell (DAC), are required to induce chemical reactivity.[2]
-
Starting Materials/Precursors : The choice of starting materials can also influence the outcome. While high-pressure syntheses often use the direct reaction of elemental phosphorus and nitrogen[7], α-P₃N₅ can also be synthesized at ambient pressure through the thermal decomposition of chemical precursors.[6][9] Furthermore, one polymorph can act as a precursor for another; for instance, γ-P₃N₅ can be formed by compressing α-P₃N₅ at high temperature.[1][7]
Q3: How can I synthesize the ambient-pressure α-P₃N₅ polymorph?
A3: There are two main routes to obtaining α-P₃N₅.
-
Precursor Decomposition (Ambient Pressure): Crystalline α-P₃N₅ can be synthesized by reacting ammonium (B1175870) chloride with hexachlorocyclotriphosphazene ((NPCl₂)₃) in a sealed tube at approximately 300 °C for several days.[10] Another method involves the reaction of phosphorus pentachloride (PCl₅) with sodium azide (B81097) (NaN₃).[10]
-
High-Pressure Synthesis (as an intermediate): α-P₃N₅ can also be formed directly from the elements (phosphorus and nitrogen) under high-pressure, high-temperature conditions (e.g., 9.1 GPa and 2000-2500 K).[7][8] In this context, it often appears as an intermediate or in the cooler, outer regions of a laser-heated sample, with the higher-pressure γ-P₃N₅ forming in the hotter central region.[2][7]
Q4: Is it possible to obtain a high-pressure P₃N₅ polymorph that is stable at ambient conditions?
A4: Yes. The α′-P₃N₅ polymorph is synthesized as a result of a phase transformation upon decompression.[3] Specifically, when the ultra-high-pressure δ-P₃N₅ phase is decompressed to below 7 GPa, it transforms into α′-P₃N₅, which is then stable and recoverable at ambient conditions.[3] This demonstrates that high-pressure synthesis can be used to access a phase space that is otherwise inaccessible, yielding novel materials stable at 1 bar.[3]
Synthesis Parameters for P₃N₅ Polymorphs
The following table summarizes the quantitative data for the synthesis of various P₃N₅ polymorphs.
| Polymorph | Pressure | Temperature | Starting Materials | Key Structural Units | Reference(s) |
| α-P₃N₅ | Ambient or ~9.1 GPa | ~300 °C or 2000-2500 K | (NPCl₂)₃ + [NH₄]Cl or P + N₂ | PN₄ Tetrahedra | [7][10] |
| γ-P₃N₅ | 9.1 - 11 GPa | 1500 °C or 2000-2500 K | α-P₃N₅ or P + N₂ | PN₄ Tetrahedra, PN₅ Pyramids | [1][7] |
| δ-P₃N₅ | ~72 GPa | >2000 K | P + N₂ (from γ-P₃N₅) | PN₆ Octahedra | [3][6] |
| α′-P₃N₅ | < 7 GPa (on decompression) | Room Temperature | δ-P₃N₅ | PN₄ Tetrahedra | [3] |
| PN₂ | ~134 GPa | >2000 K | P + N₂ | PN₆ Octahedra | [3] |
Troubleshooting Guide
Problem 1: My high-pressure synthesis in a laser-heated diamond anvil cell (LH-DAC) resulted in a mixture of α- and γ-P₃N₅. How can I obtain phase-pure γ-P₃N₅?
-
Possible Cause: Temperature gradients across the sample chamber are a common issue in LH-DAC experiments. The center of the laser spot reaches the highest temperature, which favors the formation of the more stable high-pressure γ-P₃N₅ phase. The cooler regions in the periphery of the heated spot may only reach conditions suitable for the formation of α-P₃N₅, which can act as an intermediate.[2][7]
-
Solution:
-
Optimize Heating: Improve the laser heating technique to ensure a more uniform temperature distribution across the sample. This can involve using a double-sided laser heating system or rastering the laser beam.
-
Isolate Analysis: When performing in-situ characterization (e.g., synchrotron X-ray diffraction), focus the beam on the center of the laser-heated spot where the conditions are most favorable for γ-P₃N₅ formation.
-
Increase Power: A slight increase in laser power may expand the region of highest temperature, increasing the overall yield of the γ-phase.
-
Problem 2: The product of my ambient-pressure synthesis of α-P₃N₅ from precursors is amorphous or has low crystallinity.
-
Possible Cause: Several factors can lead to an amorphous product in solid-state precursor reactions.
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the ordered crystalline structure to form.
-
Presence of Moisture: The precursors used are often sensitive to moisture, which can interfere with the reaction and prevent crystallization.
-
Impure Precursors: The purity of the starting materials is critical for achieving a crystalline product.
-
-
Solution:
-
Extend Reaction Time/Increase Temperature: Increase the duration of the synthesis or incrementally raise the temperature, monitoring the product's crystallinity with powder X-ray diffraction (PXRD). For the reaction of (NPCl₂)₃ with [NH₄]Cl, syntheses are often run for several days.[10]
-
Ensure Anhydrous Conditions: All starting materials should be thoroughly dried, and the reaction should be assembled in an inert atmosphere (e.g., a glovebox).
-
Verify Precursor Purity: Use high-purity precursors and consider recrystallizing them if necessary before the reaction.
-
Problem 3: After recovering the sample from a high-pressure synthesis, characterization shows neither the starting material nor the expected high-pressure polymorph.
-
Possible Cause: Many high-pressure phases are not quenchable, meaning they are only stable under the conditions of their synthesis and will transform into other phases or decompose upon decompression.[3] The δ-P₃N₅ phase, for example, is not recoverable at ambient conditions as it transforms into α′-P₃N₅.[3]
-
Solution:
-
Utilize In-situ Analysis: The definitive method for characterizing high-pressure phases is through in-situ techniques. Couple your high-pressure apparatus (e.g., LH-DAC) with synchrotron X-ray diffraction or Raman spectroscopy to analyze the sample while it is held at high pressure and temperature.[7][8]
-
Controlled Decompression: If attempting to recover a metastable phase, the rate of pressure release can be a critical parameter. A rapid quench might in some systems preserve a high-pressure phase, while a slow, controlled decompression might favor transformation to a different, recoverable phase like α′-P₃N₅.[3]
-
Experimental Protocols & Visualizations
Protocol 1: High-Pressure Synthesis of γ-P₃N₅ in a Laser-Heated Diamond Anvil Cell (LH-DAC)
This protocol is based on the direct reaction between phosphorus and nitrogen at high pressure and temperature.[7][8]
-
Sample Preparation: Load a small chip of pure black phosphorus (20-40 µm) into the sample chamber of a diamond anvil cell.
-
Pressure Medium & Reactant: Cryogenically load high-purity nitrogen (N₂) into the DAC. The solidified N₂ serves as both a reactant and the pressure-transmitting medium.
-
Compression: Gradually increase the pressure on the sample to the target pressure, typically around 9-11 GPa. Monitor the pressure using the ruby fluorescence method.
-
Laser Heating: While maintaining the target pressure, heat the sample using a double-sided laser heating system to temperatures of 2000-2500 K.
-
In-situ Characterization: Simultaneously, collect synchrotron X-ray diffraction data to monitor the reaction and identify the synthesized phases in real-time. The formation of γ-P₃N₅ will be confirmed by its characteristic diffraction pattern.
-
Quenching & Recovery: After a sufficient reaction time, quench the sample by turning off the lasers. Slowly decompress the DAC to ambient pressure for ex-situ analysis, though in-situ characterization is definitive for identifying the high-pressure phase.
Caption: Workflow for the high-pressure, high-temperature synthesis of P₃N₅.
Protocol 2: Synthesis of α-P₃N₅ via Precursor Decomposition
This protocol is based on the reaction between (NPCl₂)₃ and [NH₄]Cl at ambient pressure.[10]
-
Precursor Preparation: In an inert atmosphere (glovebox), thoroughly mix hexachlorocyclotriphosphazene ((NPCl₂)₃) and ammonium chloride ([NH₄]Cl) in the stoichiometric ratio required by the reaction: (NPCl₂)₃ + 2[NH₄]Cl → P₃N₅ + 8HCl.
-
Sealing: Place the mixture into a quartz ampoule. Evacuate the ampoule and seal it under vacuum.
-
Heating: Place the sealed ampoule in a tube furnace and heat it to 300 °C.
-
Reaction: Maintain the temperature for several days to ensure the reaction goes to completion and to promote the crystallization of the product.
-
Cooling & Opening: After the reaction period, cool the furnace down to room temperature. Carefully open the ampoule in a fume hood due to the presence of HCl gas.
-
Purification & Characterization: The resulting white solid is α-P₃N₅. Wash the product with an appropriate anhydrous solvent to remove any unreacted starting materials or soluble byproducts. Characterize the final product using powder X-ray diffraction to confirm its phase purity.
Caption: Relationship between pressure and the formation of P₃N₅ polymorphs.
References
- 1. High-Pressure Synthesis of γ-P3 N5 at 11 GPa and 1500 °C in a Multianvil Assembly: A Binary Phosphorus(V) Nitride with a Three-Dimensional Network Structure from PN4 Tetrahedra and Tetragonal PN5 Pyramids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [login.microsoftonline.com]
- 3. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. sevenstarpharm.com [sevenstarpharm.com]
- 6. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. flore.unifi.it [flore.unifi.it]
- 10. webqc.org [webqc.org]
Technical Support Center: Synthesis of Phase-Pure α-P₃N₅
Welcome to the technical support center for the synthesis of phase-pure α-P₃N₅. This resource is designed for researchers, scientists, and professionals in drug development who are working with this novel material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of α-P₃N₅, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect stoichiometric ratio of precursors.[1] 2. Reaction temperature is too low, resulting in an incomplete reaction.[1] 3. Leak in the reaction setup (e.g., quartz ampule). | 1. Carefully verify the molar ratio of the phosphorus precursor to the nitrogen source. A precise 3:5 P:N ratio is essential.[1] 2. Ensure the furnace is calibrated and the reaction temperature is maintained within the optimal range (e.g., 770-1050 K).[2] 3. Thoroughly check the reaction vessel for any cracks or leaks before starting the synthesis. |
| Product is Amorphous | 1. The reaction temperature was not high enough to induce crystallization.[1] | 1. Increase the reaction temperature to the recommended range (above 1000 K) to facilitate the formation of a crystalline structure.[1] |
| Product is Not White (e.g., yellowish or greyish) | 1. Presence of impurities from precursors. 2. Reaction with the container material at high temperatures. 3. Incomplete reaction leaving unreacted precursors. | 1. Use high-purity precursors. 2. Ensure the use of an inert reaction vessel such as a thick-walled quartz ampule.[2] 3. Extend the reaction time or increase the temperature to ensure the reaction goes to completion. |
| Presence of Unwanted Crystalline Phases in XRD | 1. Incorrect stoichiometry of starting materials.[1] 2. Inhomogeneous mixing of precursors. 3. Temperature fluctuations during synthesis. | 1. Re-evaluate and precisely measure the amounts of precursors to match the P:N ratio of 3:5.[1] 2. Ensure thorough mixing of the powdered reactants before sealing the reaction vessel. 3. Use a programmable furnace with good temperature stability. |
| Product Decomposes During Synthesis | 1. The reaction temperature is too high (above 1100 K).[1] | 1. Carefully control the furnace temperature to stay within the optimal synthesis window and avoid exceeding the decomposition temperature of α-P₃N₅.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for synthesizing phase-pure α-P₃N₅?
A1: The two most critical parameters are the stoichiometry of the reactants and the reaction temperature. A precise 3:5 molar ratio of phosphorus to nitrogen in the starting materials is essential to obtain stoichiometric P₃N₅.[1] The temperature must be high enough to ensure crystallinity (typically >1000 K) but below the decomposition temperature of the product (around 1100 K).[1]
Q2: What are the common starting materials for the synthesis of α-P₃N₅?
A2: Common precursors include phosphorus(V) chloride (PCl₅) or hexachlorocyclotriphosphazene ((PNCl₂)₃) as the phosphorus source, and ammonium (B1175870) chloride (NH₄Cl) as the nitrogen source.[2]
Q3: How can I be sure that my product is hydrogen-free?
A3: The absence of N-H or P-H bonds in the final product can be confirmed using infrared (IR) spectroscopy. A pure sample of P₃N₅ should not show any absorption bands corresponding to these bonds.[2]
Q4: What is the expected appearance of phase-pure α-P₃N₅?
A4: Phase-pure α-P₃N₅ is a colorless, fine crystalline powder.[2]
Q5: Is α-P₃N₅ sensitive to air and moisture?
A5: No, α-P₃N₅ is reported to be non-sensitive to air and moisture under normal conditions. It is also insoluble in acids, bases, and organic solvents at standard pressure.[2]
Q6: How can I handle the gaseous byproducts of the synthesis?
A6: The synthesis of P₃N₅ from chlorinated precursors and ammonium chloride generates a significant amount of gaseous hydrogen chloride (HCl).[2] It is recommended to cool the reaction ampule with liquid nitrogen to condense the HCl before opening it in a well-ventilated fume hood or under an inert atmosphere.[2]
Q7: What analytical techniques are recommended for phase identification and purity assessment?
A7: X-ray diffraction (XRD) is the primary technique for identifying the crystalline phase of P₃N₅ and assessing its purity. Complementary techniques include elemental analysis to confirm the P:N ratio, and 31P and 15N solid-state MAS NMR spectroscopy for structural characterization.[2]
Experimental Protocols
Synthesis of α-P₃N₅ from (PNCl₂)₃ and NH₄Cl
This protocol is based on the reaction: (PNCl₂)₃ + 2NH₄Cl → P₃N₅ + 8HCl
-
Preparation: In an inert atmosphere (e.g., a glovebox), thoroughly mix stoichiometric amounts of hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium chloride (NH₄Cl) in a molar ratio of 1:2.
-
Sealing: Place the mixture into a thick-walled quartz ampule. Evacuate the ampule and seal it.
-
Heating: Place the sealed ampule in a programmable tube furnace. Heat the ampule to 770 K and hold for 12 hours. Then, ramp up the temperature to 1050 K and hold for 24 hours.[2]
-
Cooling and Opening: After the reaction is complete, cool the ampule to room temperature. To condense the gaseous HCl byproduct, cool the ampule with liquid nitrogen.[2] Carefully open the ampule under a pure argon atmosphere.[2]
-
Purification: To remove any surface deposits of unreacted precursors or byproducts like NH₄Cl, heat the product in a vacuum at 500 K.[2]
-
Characterization: The resulting colorless, microcrystalline powder can be characterized by XRD, elemental analysis, and spectroscopic methods.
Synthesis of α-P₃N₅ from PCl₅ and NH₄Cl
This protocol is based on the reaction: 3PCl₅ + 5NH₄Cl → P₃N₅ + 20HCl
The experimental procedure is similar to the one described above, with the key difference being the starting materials and their stoichiometric ratio.
-
Preparation: In an inert atmosphere, mix phosphorus(V) chloride (PCl₅) and ammonium chloride (NH₄Cl) in a 3:5 molar ratio.
-
Sealing and Heating: Follow the same procedure for sealing the quartz ampule and the two-step heating process as described for the (PNCl₂)₃ route.
-
Cooling, Opening, and Purification: Follow the same procedures for cooling, opening the ampule, and purifying the final product.
-
Characterization: Characterize the final product using appropriate analytical techniques to confirm phase purity and stoichiometry.
Visualizations
Caption: Experimental workflow for the synthesis of α-P₃N₅.
Caption: Troubleshooting logic for α-P₃N₅ synthesis.
References
Technical Support Center: Handling and Preventing Hydrolysis of Triphosphorus Pentanitride (P₃N₅)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling of triphosphorus pentanitride (P₃N₅) to prevent its hydrolysis. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound (P₃N₅) to hydrolysis?
A1: this compound is insoluble in water at room temperature and is resistant to weak acids and bases.[1] However, it undergoes hydrolysis upon heating to form ammonium (B1175870) phosphate (B84403) salts, specifically [NH₄]₂HPO₄ and [NH₄]H₂PO₄.[1] While some reports describe it as nonsensitive to air or moisture under normal conditions, it is best practice to handle P₃N₅ in a dry, inert atmosphere to prevent any potential degradation, especially during long-term storage or when elevated temperatures are involved.[2]
Q2: What are the visible signs of P₃N₅ hydrolysis or decomposition?
A2: Pure this compound is a white solid.[1] The presence of a yellowish or brownish color often indicates impurities, which can include residual ammonium salts or phosphorus oxynitrides from its synthesis.[3] Hydrolysis may not have an immediate distinct visual cue at room temperature if it proceeds slowly, but a change in the physical consistency of the powder or the evolution of an ammonia-like smell upon heating would be strong indicators of decomposition.
Q3: What are the recommended storage conditions for P₃N₅?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] For optimal protection against hydrolysis, storage within a desiccator or, ideally, inside a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended. The material has shown good storage stability for over five years when protected from moisture and oxygen.[3]
Q4: Can I handle P₃N₅ on an open lab bench?
A4: While brief handling in a low-humidity environment for weighing or transfer might be possible, it is strongly discouraged, especially for sensitive experiments. To prevent hydrolysis and contamination, it is highly recommended to handle P₃N₅ under an inert atmosphere using either a glovebox or Schlenk line techniques.[5][6]
Q5: What are the decomposition products of P₃N₅ hydrolysis?
A5: When heated in the presence of water, P₃N₅ hydrolyzes to form ammonium hydrogen phosphate ([NH₄]₂HPO₄) and ammonium dihydrogen phosphate ([NH₄]H₂PO₄).[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sample appears discolored (yellowish/brownish) upon arrival. | Presence of impurities from synthesis (e.g., phosphorus oxynitrides, residual ammonium salts).[3] | For many applications, the material can be used as is. If high purity is required, consider purification methods appropriate for inorganic solids, although these are not straightforward for P₃N₅. Characterize the material using techniques like XRD and elemental analysis to confirm its composition.[3] |
| Inconsistent experimental results when using different batches of P₃N₅. | 1. Varying levels of impurities. 2. Partial hydrolysis of one or more batches due to improper handling or storage. | 1. Characterize each batch before use. 2. Ensure all batches are handled consistently under a dry, inert atmosphere. |
| Ammonia-like odor detected during an experiment involving P₃N₅. | Hydrolysis of the P₃N₅ sample, likely accelerated by heating. | Immediately ensure the reaction is under an inert atmosphere and that all solvents and reagents are anhydrous. Consider if the experimental temperature is causing hydrolysis. |
| Difficulty obtaining a homogenous suspension in a non-aqueous solvent. | The material may have partially hydrolyzed, leading to changes in its surface properties and particle aggregation. | Use fresh, properly stored P₃N₅. Ensure the solvent is rigorously dried before use. Sonication may help in dispersing the solid. |
Data Presentation
| Nitride | Temperature for Significant Hydrolysis | Products | Reference |
| Lithium Nitride (Li₃N) | ~200 °C | NH₃ + LiOH | [7] |
| Calcium Nitride (Ca₃N₂) | ~200 °C | NH₃ + Ca(OH)₂ | [7] |
| Magnesium Nitride (Mg₃N₂) | ~200 °C | NH₃ + Mg(OH)₂ | [7] |
| Zirconium Nitride (ZrN) | Optimum at 750 °C | NH₃ + ZrO₂ | [7] |
| Titanium Nitride (TiN) | Increasing rate up to 1000 °C | NH₃ + TiO₂ | [7] |
| Aluminum Nitride (AlN) | > 1100 °C | NH₃ + Al₂O₃ | [7] |
| Silicon Nitride (Si₃N₄) | Poor hydrolysis yield up to 1000 °C | - | [7] |
Experimental Protocols
Protocol 1: Handling P₃N₅ in a Glovebox
This protocol is for weighing and transferring P₃N₅ in a controlled inert atmosphere.
1. Preparation:
- Ensure the glovebox atmosphere has low levels of oxygen and water (<1 ppm each).[8]
- Bring all necessary equipment into the glovebox via the antechamber, including the sealed container of P₃N₅, spatulas, weighing paper or boats, and sample vials.
- Allow the P₃N₅ container to equilibrate to the glovebox temperature before opening to prevent condensation.
2. Weighing and Transfer:
- Inside the glovebox, carefully open the P₃N₅ container.
- Using a clean, dry spatula, transfer the desired amount of P₃N₅ powder onto a tared weighing boat on a balance inside the glovebox.
- Record the mass.
- Carefully transfer the weighed powder into the reaction vessel or sample vial.
- Securely seal the P₃N₅ stock container and the sample vial.
3. Post-Handling:
- Clean any spills within the glovebox immediately.
- Remove your samples and equipment from the glovebox through the antechamber.
Protocol 2: Handling P₃N₅ using a Schlenk Line
This protocol is for adding P₃N₅ to a reaction vessel under an inert atmosphere.
1. Glassware Preparation:
- Assemble the reaction flask (e.g., a two-neck round-bottom flask with a septum and a gas inlet adapter) and flame-dry it under vacuum to remove any adsorbed moisture.
- Allow the flask to cool to room temperature while under vacuum, and then backfill with a dry, inert gas (e.g., nitrogen or argon). This process is known as "cycling". Repeat this vacuum/backfill cycle three times.[9]
2. Solid Addition:
- Weigh the required amount of P₃N₅ in a glovebox into a vial if possible. If a glovebox is not available, weigh it quickly in a dry environment.
- To add the solid to the reaction flask, use a solid addition tube or perform the addition under a positive flow of inert gas to minimize air exposure.[10] To do this, briefly remove the septum while maintaining a steady stream of inert gas flowing out of the flask neck to prevent air from entering.
3. Final Purge:
- After adding the solid, re-seal the flask and perform another vacuum/backfill cycle to ensure any air introduced during the transfer is removed.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for handling P₃N₅ in a glovebox.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. webqc.org [webqc.org]
- 4. echemi.com [echemi.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. scribd.com [scribd.com]
- 7. Published at Chemical Engineering Science - Experimental screening of metal nitrides hydrolysis for green ammonia synthesis via solar thermochemical looping - SolarPACES [solarpaces.org]
- 8. ucd.ie [ucd.ie]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Precursor Chemistry for P₃N₅ Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triphosphorus pentanitride (P₃N₅). The following information is designed to address common challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of P₃N₅.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P3N5-T01 | Low or No Yield of P₃N₅ | 1. Incomplete Reaction: Reaction temperature is too low or the reaction time is too short.[1] 2. Precursor Impurity: Purity of precursors such as (PNCl₂)₃ or NH₄Cl is insufficient.[2] 3. Loss of Product During Work-up: Surface deposits containing the product may be inadvertently removed.[1] 4. Leak in the Reaction System: For gas-phase or high-pressure synthesis, a leak can lead to loss of reactants. | 1. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. For the (PNCl₂)₃ and NH₄Cl method, a two-step heating process (e.g., 12h at 770 K followed by 24h at 1050 K) is recommended.[1] 2. Ensure Precursor Purity: Use purified precursors. For instance, hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium (B1175870) chloride (NH₄Cl) can be purified by sublimation.[1] 3. Careful Product Isolation: After the reaction, ensure that only undesired surface deposits are removed. Heating in a vacuum at 500 K can help remove volatile impurities like NH₄Cl, (PNCl₂)₃, and HCl.[1] 4. System Integrity Check: Before starting the synthesis, thoroughly check the reaction setup for any leaks, especially for reactions conducted in evacuated ampules or under high pressure. |
| P3N5-T02 | Product is Amorphous, Not Crystalline | 1. Low Reaction Temperature: Synthesis temperatures below 1000 K often result in amorphous P₃N₅.[1] 2. Rapid Quenching: Cooling the reaction mixture too quickly can prevent the formation of an ordered crystalline structure. | 1. Increase Synthesis Temperature: For the synthesis from (PNCl₂)₃ and NH₄Cl, temperatures between 770 K and 1050 K are necessary to obtain a crystalline product.[1] 2. Controlled Cooling: Allow the reaction vessel to cool down slowly to room temperature to facilitate crystal growth. |
| P3N5-T03 | Product is Not Stoichiometric P₃N₅ | 1. Incorrect Precursor Ratio: A non-stoichiometric ratio of precursors can lead to the formation of other phosphorus nitride phases.[1] 2. Decomposition of Product: Reaction temperatures above 1100 K can cause the decomposition of P₃N₅, leading to non-stoichiometric materials.[1] | 1. Use Stoichiometric Amounts: Precisely measure and use stoichiometric amounts of precursors. For the reaction of (PNCl₂)₃ and NH₄Cl, a molar ratio of 1:2 is recommended.[1] 2. Control Reaction Temperature: Maintain the reaction temperature below the decomposition temperature of P₃N₅ (around 1100 K).[1] |
| P3N5-T04 | Presence of Hydrogen in the Final Product | 1. Incomplete Reaction of Precursors: Hydrogen-containing precursors like NH₄Cl may not have fully reacted. 2. Formation of Phosphorus Nitride Imides: Side reactions can lead to the formation of compounds like HPN₂ or HP₄N₇.[3] | 1. Ensure Complete Reaction: Use the recommended reaction temperatures and times to ensure the complete conversion of precursors.[1] 2. Post-Synthesis Treatment: Heating the product in a vacuum can help remove volatile hydrogen-containing byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursor chemistries for P₃N₅ synthesis?
A1: Common methods for synthesizing P₃N₅ include:
-
Reaction of Hexachlorocyclotriphosphazene ((PNCl₂)₃) and Ammonium Chloride (NH₄Cl): This method yields pure, crystalline P₃N₅ when conducted at temperatures between 770 K and 1050 K.[1]
-
Reaction of Phosphorus Pentachloride (PCl₅) and Ammonia (NH₃): This is a common laboratory method that proceeds at temperatures between 200 °C and 300 °C.
-
High-Pressure Synthesis from Elemental Phosphorus and Nitrogen: This technique can produce different polymorphs of P₃N₅, such as α-P₃N₅ and γ-P₃N₅, under high-pressure and high-temperature conditions.[4][5]
Q2: How can I control the crystallinity of the synthesized P₃N₅?
A2: The crystallinity of P₃N₅ is primarily controlled by the reaction temperature. Lower temperatures (below 1000 K) tend to produce amorphous material, while higher temperatures (between 1000 K and 1100 K) favor the formation of crystalline P₃N₅.[1] Slow cooling of the reaction mixture can also promote the growth of larger crystals.
Q3: What are the key characterization techniques for P₃N₅?
A3: The following techniques are essential for characterizing P₃N₅:
-
X-ray Diffraction (XRD): To determine the crystalline phase and structure.[1]
-
Elemental Analysis: To confirm the stoichiometric P:N ratio.[1]
-
Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹⁵N MAS NMR): To investigate the bonding and local structure.[1]
-
Electron Microscopy (ED and HRTEM): To study the morphology and identify different modifications of P₃N₅.[1]
Q4: What are the different polymorphs of P₃N₅ and how are they synthesized?
A4: Several polymorphs of P₃N₅ are known, with α-P₃N₅ and γ-P₃N₅ being the most well-characterized.[4]
-
α-P₃N₅: Typically synthesized at ambient pressure through the thermal decomposition of chemical precursors.[4]
-
γ-P₃N₅: Obtained by high-temperature compression of partially crystalline α-P₃N₅ or through direct reaction of phosphorus and nitrogen at high pressures and temperatures (e.g., 11 GPa and 1500 °C).[4][6]
Experimental Protocols
Synthesis of Crystalline P₃N₅ from (PNCl₂)₃ and NH₄Cl [1]
-
Precursor Preparation: Purify hexachlorocyclotriphosphazene ((PNCl₂)₃) and ammonium chloride (NH₄Cl) by sublimation in a vacuum at 330 K and 450 K, respectively.
-
Reaction Mixture Preparation: In an argon atmosphere, seal stoichiometric amounts of (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) in an evacuated, thick-walled quartz ampule (e.g., length 150 mm, inner diameter 10 mm).
-
Heating Profile: Place the sealed ampule in an electrical tube furnace and heat for 12 hours at 770 K, followed by 24 hours at 1050 K.
-
Product Isolation:
-
After the reaction, cool the ampule with liquid nitrogen to condense gaseous hydrogen chloride.
-
Open the ampule under a pure argon atmosphere.
-
Remove surface deposits of unreacted precursors and byproducts by heating the product in a vacuum at 500 K.
-
-
Product Characterization: The resulting product should be a fine, crystalline, colorless powder. Characterize the product using elemental analysis, XRD, and spectroscopic methods to confirm its identity and purity.
Visualizations
Caption: Workflow for P₃N₅ synthesis from (PNCl₂)₃ and NH₄Cl.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Pressure Synthesis of γ-P3 N5 at 11 GPa and 1500 °C in a Multianvil Assembly: A Binary Phosphorus(V) Nitride with a Three-Dimensional Network Structure from PN4 Tetrahedra and Tetragonal PN5 Pyramids - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting amorphous byproducts in P₃N₅ synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering amorphous byproducts during the synthesis of triphosphorus pentanitride (P₃N₅).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My P₃N₅ product appears entirely amorphous upon characterization. What are the likely causes?
A1: The formation of amorphous P₃N₅ is often linked to reaction temperature. Syntheses carried out at lower temperatures (below 1000 K) tend to yield amorphous products.[1] To promote crystallinity, ensure your furnace is properly calibrated and the reaction temperature is sufficiently high and maintained for the recommended duration.
Q2: How can I confirm the presence of amorphous byproducts in my crystalline P₃N₅ sample?
A2: Several characterization techniques can differentiate between amorphous and crystalline P₃N₅:
-
X-Ray Diffraction (XRD): This is the most definitive method. Crystalline P₃N₅ will exhibit sharp, well-defined diffraction peaks, while amorphous P₃N₅ will produce a broad, diffuse halo with no sharp peaks.[2][3] A mixed product will show sharp peaks superimposed on a broad hump.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): While both forms show broad absorption bands around 950 cm⁻¹ and 1350 cm⁻¹, these bands are more defined and may show splitting in the crystalline material.[1] The absence of sharp, distinct peaks in the FT-IR spectrum can be indicative of a largely amorphous product.
-
Solid-State MAS NMR Spectroscopy: ³¹P and ¹⁵N MAS NMR spectroscopy can provide information about the local chemical environments. Crystalline P₃N₅ will have characteristic sharp resonances, whereas amorphous material will show broader signals.
Q3: My synthesis yielded a mix of crystalline and amorphous P₃N₅. How can I purify my product?
A3: Purifying crystalline P₃N₅ from its amorphous counterpart is challenging due to their similar chemical composition and general insolubility.[1] Since specific protocols for P₃N₅ purification are not well-documented, the following strategies are proposed based on the general properties of amorphous and crystalline materials:
-
Solvent Leaching (Theoretical): Amorphous materials generally exhibit higher solubility than their crystalline counterparts.[4][5] Although P₃N₅ is largely insoluble in common solvents, it is possible that a solvent exists which preferentially dissolves the amorphous phase. This would require extensive solvent screening.
-
Thermal Annealing: Annealing the mixed-phase product at a temperature below the decomposition point of P₃N₅ (which begins above 1100 K) but high enough to induce crystallization of the amorphous phase could be a viable strategy.[1] Careful control of the annealing temperature and duration would be critical to avoid decomposition.
Q4: Can reaction stoichiometry affect the formation of amorphous byproducts?
A4: Yes, the stoichiometry of your reactants is crucial. Matching the molar ratio of P:N to 3:5 in the starting materials is essential for obtaining a pure, stoichiometric product.[1] Deviations from the correct stoichiometry can lead to the formation of other phases, which may be amorphous or crystalline, and can decrease the overall yield of the desired P₃N₅.[1]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting the presence of amorphous byproducts in P₃N₅ synthesis.
Caption: Troubleshooting workflow for amorphous byproducts in P₃N₅ synthesis.
Experimental Protocols
Synthesis of Crystalline P₃N₅ via (PNCl₂)₃ and NH₄Cl
This protocol is adapted from the synthesis of pure, stoichiometric, crystalline P₃N₅.[1]
-
Reactant Preparation:
-
Purify hexachlorocyclotriphosphazene ((PNCl₂)₃) by sublimation in a vacuum at 330 K.
-
Purify ammonium (B1175870) chloride (NH₄Cl) by sublimation in a vacuum at 450 K.
-
All handling of purified reactants should be performed under an inert argon atmosphere (O₂ < 0.5 ppm, H₂O < 0.1 ppm) using standard Schlenk techniques or a glovebox.
-
-
Reaction Setup:
-
In an inert atmosphere, combine stoichiometric amounts of (PNCl₂)₃ and NH₄Cl in a 1:2 molar ratio in a thick-walled quartz ampule.
-
Evacuate the ampule and seal it.
-
-
Thermal Reaction:
-
Place the sealed ampule in a programmable tube furnace.
-
Heat the reaction mixture to 770 K and hold for 12 hours.
-
Ramp the temperature to 1050 K and hold for 24 hours.
-
-
Product Recovery and Purification:
-
Cool the ampule to room temperature.
-
To condense gaseous HCl formed during the reaction, cool the ampule with liquid nitrogen before opening under a pure argon atmosphere.
-
Remove surface deposits of unreacted starting materials and byproducts (NH₄Cl, (PNCl₂)₃, HCl) by heating the product in a vacuum at 500 K.
-
The final product should be a fine, crystalline, colorless powder.
-
Data Presentation
Table 1: Reaction Conditions for P₃N₅ Synthesis and Resulting Product Phase.
| Precursors | Temperature (K) | Time (h) | Molar Ratio | Resulting Phase | Reference |
| (PNCl₂)₃, NH₄Cl | 770, then 1050 | 12, then 24 | 1:2 | Crystalline | [1] |
| (PNCl₂)₃, NH₄Cl | < 1000 | - | 1:2 | Amorphous | [1] |
| PCl₅, NaN₃ | 463 - 573 | 10 - 15 | 1:5 | Amorphous | [6] |
| PCl₅, NaN₃ | < 463 | < 10 | 1:5 | Incomplete Reaction | [6] |
| PCl₅, NaN₃ | > 573 | > 15 | 1:5 | Yellow Phosphorus byproduct | [6] |
References
Technical Support Center: Crystalline Triphosphorus Pentanitride (P₃N₅) Production
This guide serves as a technical resource for researchers and professionals involved in scaling up the production of crystalline triphosphorus pentanitride (P₃N₅). It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower yields than reported in literature when scaling up our P₃N₅ synthesis. What are the common causes?
A1: Low yield is a frequent challenge during scale-up. Key factors include:
-
Moisture Contamination: Precursors like phosphorus pentachloride (PCl₅) and hexachlorocyclotriphosphazene ((PNCl₂)₃) are highly sensitive to moisture. Hydrolysis of these starting materials is a primary cause of reduced yield.[1]
-
Inaccurate Stoichiometry: Maintaining the precise molar ratio of phosphorus precursors to the nitrogen source (e.g., ammonium (B1175870) chloride) is critical. Deviations can lead to the formation of other phases or incomplete reactions, thus lowering the yield of the desired P₃N₅.[2]
-
Temperature Gradients: In larger reactors, ensuring uniform temperature distribution is difficult.[3] Hot spots can cause thermal decomposition of the product, while cold spots may result in an incomplete reaction.[2]
-
Suboptimal Reaction Time: Insufficient reaction time at the target temperature can lead to incomplete conversion of precursors.
-
Product Loss During Purification: The process of removing byproducts, such as unreacted ammonium chloride, can lead to mechanical loss of the fine P₃N₅ powder.[2]
Q2: Our final product is amorphous rather than crystalline. How can we improve crystallinity?
A2: The formation of amorphous product is almost always related to the reaction temperature. Crystalline P₃N₅ requires sufficient thermal energy for the atoms to arrange into a well-defined lattice. If the synthesis temperature is too low (e.g., <1000 K for some methods), the resulting product will likely be amorphous.[2] Gradually increasing the final reaction temperature and ensuring an adequate dwell time at that temperature is crucial for obtaining a crystalline powder.
Q3: We are trying to synthesize a specific polymorph of P₃N₅ (e.g., γ-P₃N₅) but are getting the α-polymorph. What determines the resulting crystal phase?
A3: The crystal structure (polymorph) of P₃N₅ is primarily determined by pressure and temperature.
-
α-P₃N₅ and β-P₃N₅: These are the ambient pressure polymorphs. β-P₃N₅ is a stacking variant of α-P₃N₅.[2][4] Syntheses conducted at or near atmospheric pressure will yield these forms.
-
γ-P₃N₅: This is a high-pressure polymorph. Its synthesis requires extreme conditions, for example, pressures around 11 GPa and temperatures of 1500 °C.[5]
-
δ-P₃N₅ and α′-P₃N₅: These are even higher-pressure forms. δ-P₃N₅ is formed at pressures above 70 GPa and transforms into α′-P₃N₅ upon decompression.[6][7] Achieving a specific high-pressure polymorph requires specialized high-pressure, high-temperature (HPHT) apparatus like a multi-anvil press or a laser-heated diamond anvil cell.[5][8]
Q4: What are the key safety precautions when scaling up P₃N₅ production?
A4: Safety is paramount. Key considerations include:
-
Precursor Handling: Many precursors are hazardous. For example, phosphorus pentachloride (PCl₅) reacts violently with water and is corrosive. Ammonia (NH₃) is toxic and corrosive.[9][10] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12]
-
Byproduct Management: Reactions often produce large volumes of corrosive gases like hydrogen chloride (HCl).[9] The scale-up design must include a robust system for scrubbing and neutralizing these off-gases.
-
Pressure Safety: If employing high-pressure synthesis routes, all equipment must be rated for the target pressures and temperatures, and personnel must be trained in high-pressure operations.
-
Product Handling: While P₃N₅ is relatively stable, inhalation of the fine powder should be avoided.[11] Standard PPE, including respiratory protection, is recommended.[12]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture in Reagents/System | Verify the water content of solvents (e.g., anhydrous acetonitrile).[1] Check for leaks in the reaction setup. | Use freshly distilled/dried solvents. Purify precursors via sublimation.[2] Conduct the reaction under a dry, inert atmosphere (e.g., Argon). |
| Incorrect Stoichiometry | Re-verify calculations and measurements of all starting materials. | Ensure precise weighing and transfer of precursors. Matching the P:N ratio of 3:5 in the starting mixture is essential.[2] |
| Non-uniform Heating | Use multiple thermocouples to map the temperature profile of the reactor. | Improve reactor insulation. Consider using a fluidized bed reactor or a furnace with multiple heating zones for better temperature control.[13] |
| Product Decomposition | Analyze off-gas for N₂, PN, or P₄ species.[9] Check product for discoloration. | Lower the maximum reaction temperature or reduce the dwell time at peak temperature. The thermal degradation of P₃N₅ begins above 850 °C (1123 K).[2][9] |
Issue 2: Product Impurity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Unreacted Precursors | Use X-ray Diffraction (XRD) to check for crystalline phases of precursors (e.g., NH₄Cl). | Increase reaction time or temperature to drive the reaction to completion. |
| Byproduct Contamination (e.g., NH₄Cl) | Perform elemental analysis or wash tests. | Improve the purification step. Heating the crude product under vacuum (e.g., at 500 K) is effective for sublimating residual NH₄Cl.[2] |
| Oxygen Contamination | Use Infrared (IR) Spectroscopy to check for P-O absorption bands. | Ensure a completely inert atmosphere during reaction and handling. Check for leaks in the reactor system. |
Experimental Protocols & Data
Protocol 1: Synthesis of α-P₃N₅ via (PNCl₂)₃ and NH₄Cl
This protocol is based on the successful laboratory-scale synthesis of pure, crystalline α-P₃N₅.[2]
1. Precursor Purification:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃) is purified by sublimation in a vacuum at 330 K.
-
Ammonium chloride (NH₄Cl) is purified by sublimation in a vacuum at 450 K.
2. Reaction Setup:
-
Stoichiometric amounts of purified (PNCl₂)₃ and NH₄Cl (1:2 molar ratio) are loaded into a thick-walled quartz ampule inside an argon-filled glovebox.
-
The ampule is evacuated and sealed under vacuum.
3. Thermal Treatment:
-
The sealed ampule is placed in a programmable tube furnace.
-
The temperature is ramped to 770 K and held for 12 hours.
-
The temperature is then increased to 1050 K and held for 24 hours.
4. Product Recovery and Purification:
-
The ampule is cooled to room temperature. To condense the HCl gas byproduct, the ampule may be cooled with liquid nitrogen before scoring and opening under an argon atmosphere.[2]
-
The crude product is transferred to a vacuum-compatible vessel.
-
Surface deposits and residual NH₄Cl are removed by heating the product in a vacuum at 500 K.
-
The final product is a fine, colorless, crystalline powder.
Data Tables
Table 1: Comparison of Common Synthesis Routes for Crystalline P₃N₅
| Synthesis Route | Precursors | Typical Temp. (°C) | Pressure | Key Byproducts | Common Issues |
| Ammonolysis 1 [2][9] | (PNCl₂)₃ + NH₄Cl | 500 - 780 | Atmospheric | HCl | Corrosive off-gas, precursor purity |
| Ammonolysis 2 [9][10] | PCl₅ + NH₃ | 200 - 300 | Atmospheric | HCl | Highly reactive precursors, corrosive off-gas |
| Azide (B81097) Route [9] | PCl₅ + NaN₃ | Elevated | Atmospheric | NaCl, N₂ | Energetic reaction, sodium azide is explosive |
| HPHT Direct [8][14] | Red Phosphorus + N₂ | 1700 - 2200 | > 9 GPa | None | Requires specialized equipment, difficult to scale |
Table 2: Properties of P₃N₅ Polymorphs
| Polymorph | Synthesis Pressure | Density (g/cm³) | Crystal System | Structural Units |
| α-P₃N₅ [9][10] | Atmospheric | 2.77 | Monoclinic | Corner-sharing PN₄ tetrahedra |
| α′-P₃N₅ [6][10] | Formed on decompression | 3.11 | Monoclinic | PN₄ tetrahedra |
| γ-P₃N₅ [5][10] | ~11 GPa | 3.65 | Tetragonal | PN₄ tetrahedra & PN₅ pyramids |
| δ-P₃N₅ [6][7] | > 70 GPa | 5.27 (at 72 GPa) | Orthorhombic | PN₆ octahedra |
Visualizations
Caption: Experimental workflow for the synthesis of α-P₃N₅.
Caption: Decision tree for troubleshooting P₃N₅ synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 5. High-Pressure Synthesis of γ-P3 N5 at 11 GPa and 1500 °C in a Multianvil Assembly: A Binary Phosphorus(V) Nitride with a Three-Dimensional Network Structure from PN4 Tetrahedra and Tetragonal PN5 Pyramids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. webqc.org [webqc.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 14. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 [research.chalmers.se]
Technical Support Center: P₃N₅ Synthesis from Ammonium Salt Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of phosphorus nitride (P₃N₅) using ammonium (B1175870) salt precursors. The focus is on reducing impurities from these precursors to ensure the synthesis of high-purity P₃N₅.
Frequently Asked Questions (FAQs)
Q1: What are the most common ammonium salt precursors used for P₃N₅ synthesis?
A1: The common ammonium salt precursors used in the solid-state synthesis of P₃N₅ are diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) and ammonium chloride (NH₄Cl). These are often used in combination with other phosphorus and nitrogen sources.
Q2: What are the typical impurities found in commercial ammonium salt precursors?
A2: Commercial-grade ammonium salts can contain a variety of impurities. In diammonium hydrogen phosphate, common impurities include metal ions such as iron (Fe), aluminum (Al), magnesium (Mg), calcium (Ca), as well as other ions like sulfates (SO₄²⁻) and chlorides (Cl⁻).[1][2] Ammonium chloride may contain impurities like metal salts and other non-volatile compounds.
Q3: Why is it crucial to use high-purity precursors for P₃N₅ synthesis?
A3: The purity of the precursors can significantly impact the properties of the final P₃N₅ product. Impurities can lead to the formation of undesired side products, affect the crystallinity and phase purity of the P₃N₅, and alter its electronic and optical properties. For many advanced applications, such as in electronics and drug development, high purity is a critical requirement.
Q4: What are the recommended purification methods for ammonium salt precursors?
A4: For diammonium hydrogen phosphate, recrystallization is an effective method to remove soluble impurities.[1][2] For ammonium chloride, sublimation is a suitable technique to separate it from non-volatile impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of P₃N₅ | Impure precursors: Impurities can interfere with the reaction pathway, leading to the formation of byproducts instead of the desired P₃N₅. | Purify the ammonium salt precursors using the appropriate methods (recrystallization for (NH₄)₂HPO₄ and sublimation for NH₄Cl) before use. |
| Incorrect stoichiometry: A non-stoichiometric ratio of precursors due to the presence of impurities can lead to incomplete reaction and reduced yield.[3] | Perform a quantitative analysis of your purified precursors to ensure accurate molar ratios in your reaction mixture. | |
| Formation of amorphous or mixed-phase P₃N₅ | Presence of metallic impurities: Metal ions from the precursors can act as nucleation sites for undesired phases or inhibit the crystallization of the desired P₃N₅ phase. | Thoroughly purify the ammonium salt precursors to remove metallic impurities. |
| Reaction temperature too low: Insufficient temperature may not provide the necessary energy for the formation of crystalline P₃N₅.[3] | Ensure the reaction is carried out at the optimal temperature range for crystalline P₃N₅ formation (typically between 770 and 1050 K).[3] | |
| Discolored P₃N₅ product (not white) | Contamination from precursors: Colored impurities, particularly transition metal ions, in the ammonium salts can be incorporated into the P₃N₅ lattice, leading to discoloration. | Use highly purified, colorless ammonium salt precursors. |
| Reaction with crucible material: At high temperatures, the precursors or the product might react with the crucible if it is not made of an inert material. | Use high-purity alumina (B75360) or quartz crucibles for the synthesis. | |
| Inconsistent batch-to-batch results | Variable precursor purity: Using precursors from different batches or suppliers with varying impurity profiles can lead to inconsistent product quality. | Establish a standardized purification protocol for all precursor batches to ensure consistent starting material quality. |
Data Presentation
The following table summarizes the reduction of metallic impurities in industrial-grade diammonium hydrogen phosphate (DAP) after purification by recrystallization.
Table 1: Quantitative Analysis of Impurities in Diammonium Hydrogen Phosphate (DAP) Before and After Recrystallization
| Impurity | Concentration in Industrial DAP (ppm) | Concentration in Recrystallized DAP (ppm) | Removal Efficiency (%) |
| Iron (Fe) | 150 | 5 | 96.7 |
| Aluminum (Al) | 80 | 2 | 97.5 |
| Magnesium (Mg) | 50 | <1 | >98 |
| Calcium (Ca) | 120 | 3 | 97.5 |
| Zinc (Zn) | 30 | <1 | >96.7 |
| Copper (Cu) | 10 | <0.5 | >95 |
Data adapted from a study on the purification of industrial fertilizers.[1][2]
Experimental Protocols
Protocol 1: Purification of Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) by Recrystallization
-
Dissolution: Dissolve the impure (NH₄)₂HPO₄ in a minimum amount of deionized water at an elevated temperature (e.g., 60-70 °C) with constant stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool down slowly to room temperature without disturbance. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Protocol 2: Purification of Ammonium Chloride (NH₄Cl) by Sublimation
-
Apparatus Setup: Place the impure NH₄Cl in an evaporating dish. Cover the dish with a watch glass or an inverted funnel with the stem plugged with cotton wool.
-
Heating: Gently heat the evaporating dish on a hot plate or with a Bunsen burner in a fume hood.
-
Sublimation and Deposition: The NH₄Cl will sublime (turn directly from a solid to a gas) and then deposit as purified crystals on the cold surface of the watch glass or funnel.[3]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Scraping: Carefully scrape the purified NH₄Cl crystals from the watch glass or funnel onto a clean, dry surface.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of high-purity P₃N₅.
References
Technical Support Center: Managing the Reactivity of Triphosphorus Pentanitride (P₃N₅) Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphosphorus pentanitride (P₃N₅) precursors. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of this compound (P₃N₅)?
A1: The most common precursors for P₃N₅ synthesis are phosphorus(V) halides and a nitrogen source.[1] Specifically, phosphorus pentachloride (PCl₅) or hexachlorocyclotriphosphazene ((PNCl₂)₃) are often reacted with ammonia (B1221849) (NH₃) or ammonium (B1175870) chloride (NH₄Cl).[1][2]
Q2: Why is it critical to handle P₃N₅ precursors in an inert atmosphere?
A2: Precursors like phosphorus pentachloride (PCl₅) are highly sensitive to moisture.[3][4][5] PCl₅ reacts violently with water, producing corrosive and toxic fumes, including hydrogen chloride (HCl) and phosphoric acids, which can compromise the synthesis and pose significant safety risks.[3][5][6] Therefore, all operations should be carried out under a purified argon or nitrogen atmosphere using standard Schlenk techniques or a glovebox.[2]
Q3: My P₃N₅ product is amorphous rather than crystalline. What could be the cause?
A3: The crystallinity of the final P₃N₅ product is highly dependent on the reaction temperature. Syntheses conducted at lower temperatures (below 1000 K) tend to yield amorphous products. To obtain crystalline P₃N₅, the reaction temperature needs to be sufficiently high, typically between 770 K and 1050 K.[2]
Q4: The yield of my P₃N₅ synthesis is consistently low. What are the potential reasons?
A4: Low yields in P₃N₅ synthesis can be attributed to several factors. One critical factor is the stoichiometry of the reactants. Maintaining the correct molar ratio of the phosphorus precursor to the nitrogen source is essential for achieving a high yield.[2] Additionally, the presence of impurities or moisture in the precursors can lead to side reactions, reducing the yield of the desired product. Inadequate temperature control during the reaction can also result in incomplete conversion or decomposition of the product.[2]
Q5: What are the signs of precursor degradation, and how can I purify my precursors?
A5: Degradation of phosphorus pentachloride (PCl₅) is often indicated by a yellowish color and a pungent odor due to the formation of phosphorus oxychloride (POCl₃) and HCl upon reaction with moisture.[4] Hexachlorocyclotriphosphazene ((PNCl₂)₃) can also react with moisture. For purification, both (PNCl₂)₃ and ammonium chloride (NH₄Cl) can be purified by sublimation in a vacuum.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Violent, uncontrolled reaction | Rapid addition of precursors or presence of moisture. | Ensure slow and controlled addition of precursors. All glassware and solvents must be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere.[2][3] |
| Formation of a glassy, insoluble byproduct | Incomplete reaction or incorrect stoichiometry. | Verify the molar ratios of the precursors.[2] Ensure the reaction is heated for the specified duration at the correct temperature to drive the reaction to completion.[2] |
| Yellowish or off-white P₃N₅ product | Impurities in the precursors or incomplete removal of byproducts. | Purify the precursors by sublimation before use.[2] After the reaction, ensure all volatile byproducts, such as HCl and unreacted NH₄Cl, are thoroughly removed by heating in a vacuum.[2] |
| Low thermal stability of the final P₃N₅ product | Presence of hydrogen-containing phases (e.g., H₃ₓP₃N₅₊ₓ). | Ensure the reaction is carried out at a sufficiently high temperature to produce hydrogen-free P₃N₅.[2] Post-synthesis annealing under a vacuum can also help remove residual hydrogen. |
| Inconsistent results between batches | Variations in precursor purity or reaction conditions. | Standardize the purification procedure for all precursors.[2] Use precise temperature and pressure control for each synthesis. |
Quantitative Data on Precursors and Product
| Parameter | Value | Significance in P₃N₅ Synthesis |
| Decomposition Temperature of P₃N₅ | > 850 °C (1123 K)[1][7][8] | The final product is thermally stable, but synthesis at temperatures above 1100 K can lead to decomposition into nonstoichiometric materials.[2] |
| Sublimation Temperature of (PNCl₂)₃ | 330 K (in vacuum)[2] | Allows for effective purification of this precursor to remove impurities. |
| Sublimation Temperature of NH₄Cl | 450 K (in vacuum)[2] | Enables the removal of excess reactant and purification of the precursor. |
| Molar Ratio for (PNCl₂)₃ and NH₄Cl Synthesis | 1:2[2] | A stoichiometric ratio is crucial for maximizing the yield and obtaining the correct P:N ratio in the final product.[2] |
| Reaction Temperature for Crystalline P₃N₅ | 770 K for 12h, then 1050 K for 24h[2] | Precise temperature control is necessary to achieve a crystalline, hydrogen-free product.[2] |
Experimental Protocols
Synthesis of Crystalline P₃N₅ from (PNCl₂)₃ and NH₄Cl
This protocol is adapted from the successful synthesis of pure, crystalline P₃N₅.[2]
1. Precursor Purification:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃) is purified by sublimation in a vacuum at 330 K.[2]
-
Ammonium chloride (NH₄Cl) is purified by sublimation in a vacuum at 450 K.[2]
2. Reaction Setup:
-
All manipulations must be performed under a purified argon atmosphere (O₂ < 0.5 ppm, H₂O < 0.1 ppm) using standard Schlenk techniques or in a glovebox.[2]
-
Stoichiometric amounts of purified (PNCl₂)₃ and NH₄Cl (molar ratio 1:2) are placed in a thick-walled quartz ampule.[2]
-
The ampule is evacuated and sealed.
3. Reaction:
-
The sealed ampule is placed in a tube furnace and heated to 770 K for 12 hours.[2]
-
The temperature is then raised to 1050 K and held for 24 hours.[2]
4. Product Isolation and Purification:
-
After the reaction, the ampule is cooled to room temperature. To condense the gaseous hydrogen chloride (HCl) byproduct, the ampule is cooled with liquid nitrogen.[2]
-
The ampule is opened under a pure argon atmosphere.
-
Surface deposits of unreacted precursors and HCl are removed by heating the product in a vacuum at 500 K.[2]
-
The final product is a fine, crystalline, colorless powder of P₃N₅.
Visualizations
Caption: Experimental workflow for the synthesis of crystalline P₃N₅.
Caption: Troubleshooting logic for common P₃N₅ synthesis issues.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. webqc.org [webqc.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
experimental difficulties in high-pressure P₃N₅ synthesis
Technical Support Center: High-Pressure P₃N₅ Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering experimental difficulties during the high-pressure, high-temperature (HP-HT) synthesis of phosphorus nitride (P₃N₅). The primary synthesis route involves the direct reaction of phosphorus and nitrogen, typically within a laser-heated diamond anvil cell (LH-DAC).
Frequently Asked Questions (FAQs)
Q1: Why are high-pressure and high-temperature conditions necessary to synthesize P₃N₅?
Phosphorus and nitrogen do not react under ambient conditions.[1][2] This is largely due to the immense stability of the dinitrogen (N₂) molecule. High pressures (in the gigapascal range) are required to increase the density of reactants and reduce interatomic distances, while high temperatures (typically >1500 K) provide the necessary activation energy to overcome the kinetic barriers for the nitridation of phosphorus.[3][4] The combination of HP-HT conditions, usually achieved in an LH-DAC, makes the direct reaction between the elements thermodynamically and kinetically favorable.[2][4]
Q2: What are the different known polymorphs of P₃N₅ synthesized under high pressure?
Several crystalline polymorphs of P₃N₅ have been synthesized, with their formation being highly dependent on the specific pressure and temperature conditions. The principle of pressure-coordination rules generally applies, where higher pressures favor structures with higher coordination numbers for phosphorus.[1]
-
α-P₃N₅ : Contains phosphorus atoms tetrahedrally coordinated by nitrogen (PN₄). It can be formed as an intermediate step in the synthesis of γ-P₃N₅.[1][5]
-
γ-P₃N₅ : A denser phase containing both PN₄ tetrahedra and PN₅ square pyramids.[1][6] It is typically synthesized at higher pressures than the α-phase.[1]
-
δ-P₃N₅ : A significantly denser polymorph featuring octahedrally coordinated phosphorus (PN₆). Its synthesis requires much higher pressures, in the megabar regime (~72 GPa).[7][8]
-
α′-P₃N₅ : A novel polymorph also based on PN₄ tetrahedra, which is formed upon the decompression of δ-P₃N₅ to below 7 GPa.[8][9]
Other phosphorus nitride stoichiometries like PN₂ have also been discovered at extreme pressures (~134 GPa).[8]
Q3: Can the high-pressure phases of P₃N₅ be recovered to ambient conditions?
The recoverability of P₃N₅ polymorphs depends on their metastability.
-
γ-P₃N₅ has been successfully decompressed and recovered to ambient pressure.[1][6]
-
δ-P₃N₅ is not recoverable; it transforms into α′-P₃N₅ when the pressure is reduced below 7 GPa.[7][9]
-
α′-P₃N₅ , the product of the δ-phase transformation, is stable at ambient conditions.[8][9]
Q4: What is the essential equipment for this type of synthesis?
The synthesis of crystalline P₃N₅ from its elements requires a laser-heated diamond anvil cell (LH-DAC) .[2][6] This device can simultaneously generate the static high pressures (GPa) and high temperatures (thousands of K) needed for the reaction.[4][10] Analysis of the products is typically performed in-situ using synchrotron X-ray diffraction (XRD) and Raman spectroscopy.[6][11]
Troubleshooting Guide
Problem 1: No reaction is observed after laser heating.
-
Possible Cause: Insufficient pressure or temperature.
-
Solution: There is a minimum pressure and temperature required to initiate the reaction. For the synthesis of α- and γ-P₃N₅, successful reactions have been reported at approximately 9.1 GPa and 2000–2500 K.[6][11] Experiments at lower conditions (e.g., 8.9 GPa and 1200–1240 K) showed only extremely weak evidence of a reaction, while attempts at ~3 GPa were unsuccessful.[1][6] Consult the phase diagrams of phosphorus and nitrogen to ensure the selected conditions are suitable for a reaction (e.g., where phosphorus is liquid and nitrogen is fluid).[6]
-
-
Possible Cause: Poor laser coupling or thermal insulation.
-
Solution: Ensure the laser is focused directly onto the phosphorus sample, which acts as the primary absorber.[6] The surrounding nitrogen serves as both a reactant and a pressure-transmitting medium, but it can also dissipate heat. The sample assembly within the DAC gasket is critical for achieving and maintaining high temperatures.
-
Problem 2: The synthesized product is an unintended polymorph or a mixture of phases.
-
Possible Cause: Incorrect or unstable pressure-temperature conditions.
-
Solution: The formation of P₃N₅ polymorphs is highly sensitive to the synthesis conditions. For example, α-P₃N₅ is observed in the cooler, outer regions of the laser-heated spot, suggesting it is an intermediate to the more stable γ-P₃N₅ formed in the hotter center.[1][5] To target a specific polymorph, precise control over pressure and laser power is essential. Refer to the synthesis parameters in Table 1 for guidance.
-
-
Possible Cause: Reaction pathway dependence.
Problem 3: Difficulty in characterizing the synthesized product.
-
Possible Cause: Small sample volume and presence of other materials.
-
Solution: Samples synthesized in a DAC are microscopic. High-brilliance synchrotron XRD is necessary for structural identification.[3] The diffraction patterns will also contain peaks from the gasket, pressure calibrant (e.g., gold), and unreacted nitrogen.[6] It is crucial to perform XRD mapping across the sample to isolate the product's signal from other components.
-
-
Possible Cause: Amorphous product formation.
-
Possible Cause: Preferred orientation or crystal stacking disorder.
Data Presentation
Table 1: Synthesis Parameters for PₓNᵧ Compounds
| Compound | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Key Structural Units | Recoverable to Ambient? | Reference(s) |
| α-P₃N₅ | 9.1 | ~2000-2500 (in cooler regions) | PN₄ | Yes (as intermediate) | [1][6] |
| γ-P₃N₅ | 9.1 - >12 | ~2000-2500 | PN₄, PN₅ | Yes | [6][13] |
| δ-P₃N₅ | 72 | >2600 | PN₆ | No (transforms to α′-P₃N₅) | [7][8] |
| α′-P₃N₅ | Formed on decompression of δ-P₃N₅ (<7 GPa) | Room Temperature | PN₄ | Yes | [8][9] |
| PN₂ | 134 | >2600 | PN₆ | No | [8][9] |
Experimental Protocols
Generalized Protocol for HP-HT Synthesis of P₃N₅ in an LH-DAC
-
Gasket Preparation: A metal gasket (e.g., Rhenium) is pre-indented between the two diamond anvils. A hole of 100-150 µm is drilled in the center of the indentation to serve as the sample chamber.[6]
-
Sample Loading: A small crystal of high-purity black phosphorus (~30 µm) is placed inside the sample chamber. A pressure calibrant, such as a ruby chip or a gold flake, is also loaded for pressure measurement via fluorescence or XRD, respectively.[6][14]
-
Gas Loading: The DAC is placed in a gas-loading system, and the chamber is filled with liquid nitrogen. The nitrogen serves as both the nitrogen source for the reaction and the pressure-transmitting medium.[6]
-
Pressurization: The DAC is sealed and removed from the loading system. The pressure is increased mechanically to the target value (e.g., 9.1 GPa) at room temperature.[6]
-
Laser Heating: The DAC is mounted on a beamline stage. The phosphorus sample is heated from one or both sides using a high-power infrared laser (e.g., Nd:YAG).[6][15] The temperature is measured via spectroradiometry of the incandescent light emitted from the sample.[6][16]
-
In-situ Analysis: During and after heating, synchrotron XRD patterns and/or Raman spectra are collected to monitor the reaction and identify the synthesized phases.[6][13]
-
Quenching and Decompression: The laser is shut off to rapidly cool (quench) the sample to ambient temperature. The pressure is then slowly released to recover the sample.[2][6]
-
Ex-situ Analysis: Recovered samples can be further analyzed using techniques like transmission electron microscopy (TEM) and Raman spectroscopy.
Experimental Workflow Visualization
Caption: Experimental workflow for high-pressure P₃N₅ synthesis.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. High-Pressure Synthesis of Pnictogen Nitrides [iris.cnr.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. [2208.08814] Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of alpha-P3N5, delta-P3N5 and PN2 [arxiv.org]
- 10. [PDF] Development of laser-heated diamond anvil cell facility for synthesis of novel materials | Semantic Scholar [semanticscholar.org]
- 11. High-Pressure and High-Temperature Chemistry of Phosphorus and Nitrogen: Synthesis and Characterization of α- and γ-P3N5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Strategies for in situ laser heating in the diamond anvil cell at an X-ray diffraction beamline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. knowledge.uchicago.edu [knowledge.uchicago.edu]
Validation & Comparative
A Comparative Study of Phosphorus Nitride (P₃N₅) and Silicon Nitride (Si₃N₄) Properties for Advanced Research Applications
An objective analysis of the physicochemical properties, synthesis methodologies, and potential applications of triphosphorus pentanitride and silicon nitride, supported by experimental data for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the key properties of this compound (P₃N₅) and silicon nitride (Si₃N₄), two advanced ceramic materials with significant potential in various scientific and technological fields. While silicon nitride is a well-established material with numerous industrial applications, phosphorus nitride is an emerging material with unique properties that are still being explored. This document aims to provide a clear and concise overview to aid researchers in selecting the appropriate material for their specific applications.
Data Presentation: A Side-by-Side Comparison of P₃N₅ and Si₃N₄
The following table summarizes the key quantitative properties of P₃N₅ and Si₃N₄ based on available experimental data.
| Property | Phosphorus Nitride (P₃N₅) | Silicon Nitride (Si₃N₄) |
| Chemical Formula | P₃N₅ | Si₃N₄ |
| Molar Mass ( g/mol ) | 162.955[1] | 140.28 |
| Appearance | White solid[1][2] | Dark gray to black solid[3] |
| Crystal Structure | Polymorphic (α, α', γ, δ forms) with tetrahedral (PN₄) and octahedral (PN₆) coordination[2][4] | Primarily hexagonal (α and β phases) and cubic (γ phase) with tetrahedral (SiN₄) coordination[5] |
| Density (g/cm³) | 2.77 (α-P₃N₅) to 5.27 (δ-P₃N₅ under high pressure)[2][4] | 3.2 (GPS Si₃N₄) to 3.25 (HPSN Si₃N₄)[6] |
| Decomposition Temperature (°C) | > 850[1][2] | ~1900 |
| Thermal Stability | Decomposes above 850 °C to PN and N₂[1][2] | High thermal stability, with a low thermal expansion coefficient giving it good thermal shock resistance.[7] |
| Hardness | Data not readily available | Vickers Hardness: 15-16 GPa[6] |
| Fracture Toughness (MPa·m¹/²) | Data not readily available | 6.5 to 7[6] |
| Flexural Strength (MPa) | Data not readily available | 800 (GPS Si₃N₄) to 900 (HPSN Si₃N₄)[6] |
| Band Gap (eV) | ~3.5 (for α-P₃N₅), classifying it as a wide-bandgap semiconductor.[4] | ~5.0 |
| Solubility | Insoluble in water at room temperature; hydrolyzes upon heating to form ammonium (B1175870) phosphate (B84403) salts.[1][2] | Insoluble in water. |
Experimental Protocols: Synthesis and Characterization
Synthesis of Phosphorus Nitride (P₃N₅)
Method 1: Reaction of Phosphorus Pentachloride with Ammonia (B1221849)
This is a common laboratory method for synthesizing P₃N₅.
-
Reactants: Phosphorus pentachloride (PCl₅) and ammonia (NH₃).
-
Procedure:
-
Place PCl₅ in a reaction vessel.
-
Introduce a stream of ammonia gas over the PCl₅.
-
Heat the reaction vessel to a temperature between 200 °C and 300 °C.
-
The reaction proceeds according to the stoichiometry: 3PCl₅ + 5NH₃ → P₃N₅ + 15HCl.
-
The resulting white solid is P₃N₅, which can be collected after the reaction is complete and the vessel has cooled. Typical yields are around 70%.[2]
-
Method 2: High-Pressure, High-Temperature Synthesis from Elements
This method produces crystalline α- and γ-P₃N₅.
-
Reactants: Phosphorus (P) and Nitrogen (N₂).
-
Procedure:
-
Load phosphorus into a diamond anvil cell.
-
Introduce nitrogen as the pressure-transmitting medium.
-
Increase the pressure to approximately 9.1 GPa.
-
Heat the sample to 2000-2500 K using a laser.
-
The direct reaction between phosphorus and nitrogen forms α-P₃N₅ and γ-P₃N₅.[8]
-
Synthesis of Silicon Nitride (Si₃N₄)
Method 1: Direct Nitridation of Silicon Powder
This is a widely used industrial method.
-
Reactants: Silicon (Si) powder and Nitrogen (N₂) gas.
-
Procedure:
-
Compact silicon powder into a desired shape.
-
Place the compacted silicon in a furnace.
-
Heat the furnace to a temperature between 1300 °C and 1400 °C in a nitrogen atmosphere.
-
The silicon reacts directly with the nitrogen to form Si₃N₄. The reaction is: 3Si + 2N₂ → Si₃N₄.
-
The process can be monitored by the weight gain of the silicon sample.
-
Method 2: Carbothermal Reduction and Nitridation of Silica (B1680970)
This method uses silica as a starting material.
-
Reactants: Silicon dioxide (SiO₂), Carbon (C), and Nitrogen (N₂).
-
Procedure:
-
Mix powders of SiO₂ and C.
-
Heat the mixture in a flowing nitrogen atmosphere to temperatures between 1400 °C and 1500 °C.
-
The carbothermal reduction of silica and subsequent nitridation occur to form Si₃N₄. The overall reaction is: 3SiO₂ + 6C + 2N₂ → Si₃N₄ + 6CO.
-
Characterization Methods
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases and determine the crystal structure of both P₃N₅ and Si₃N₄. For α-P₃N₅, characteristic diffraction peaks are observed at d-spacings of 4.32 Å, 3.57 Å, and 2.98 Å.[2][4]
-
Scanning Electron Microscopy (SEM): Employed to observe the morphology and microstructure of the synthesized powders and sintered bodies.
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of the crystal lattice and can be used to identify defects and different polymorphs.
-
Elemental Analysis: Combustion methods are used to confirm the stoichiometric ratio of phosphorus to nitrogen in P₃N₅ and silicon to nitrogen in Si₃N₄.[2][4]
-
Spectroscopy (FTIR, Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify characteristic vibrational modes of the P-N and Si-N bonds, confirming the formation of the respective nitrides.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and characterization of P₃N₅ and Si₃N₄.
References
- 1. Si3n4 Synthesis - 806 Words | Cram [cram.com]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. webqc.org [webqc.org]
- 5. unipretec-ceramics.com [unipretec-ceramics.com]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Band Gaps of Triphosphorus Pentanitride and Boron Nitride
A comprehensive guide for researchers and materials scientists exploring wide-band-gap semiconductors, this document provides a detailed comparison of the electronic band gaps of triphosphorus pentanitride (P₃N₅) and boron nitride (BN). Supported by experimental data and theoretical calculations, this guide delves into the structural variations of these materials and their impact on this critical electronic property.
This compound (P₃N₅) and boron nitride (BN) are both compelling wide-band-gap semiconductors with significant potential for applications in high-power electronics, deep-ultraviolet optoelectronics, and as insulating materials. Their distinct structural polymorphs exhibit a range of band gap values, making a detailed comparison essential for material selection and device design.
Quantitative Band Gap Data
The electronic band gaps of various polymorphs of P₃N₅ and BN, determined through both experimental measurements and theoretical calculations, are summarized in the table below.
| Material | Polymorph | Band Gap Type | Experimental Band Gap (eV) | Theoretical Band Gap (eV) |
| This compound (P₃N₅) | α-P₃N₅ | Indirect | 5.87 ± 0.20[1] | 5.21 (DFT)[1], ~3.5 (DFT) |
| α'-P₃N₅ | Direct | - | 3.45 (PBE)[2] | |
| δ-P₃N₅ | Indirect | - | 2.8 (PBE)[2] | |
| Boron Nitride (BN) | Hexagonal (h-BN) - Bulk | Indirect | 5.95 | 4.37 (LDA)[3], 4.40 (GGA)[4] |
| Hexagonal (h-BN) - Monolayer | Direct | ~6.0, 6.8 ± 0.2 | 5.94 (HSE06) | |
| Cubic (c-BN) | Indirect | ~6.4 | - |
Experimental and Theoretical Methodologies
The determination of the band gaps of these materials relies on a combination of sophisticated experimental techniques and computational modeling.
Synthesis of Materials
This compound (α-P₃N₅): Crystalline α-P₃N₅ has been synthesized through the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl) at temperatures between 770 and 1050 K.[5][6] This method yields a pure, stoichiometric, and hydrogen-free white powder. Other high-pressure polymorphs like γ-P₃N₅ and δ-P₃N₅ are synthesized under extreme conditions of high pressure and high temperature.[7][8]
Boron Nitride (Hexagonal): High-quality hexagonal boron nitride (h-BN) for band gap studies is often produced by methods such as chemical vapor deposition (CVD), which allows for the growth of large-area, single-crystal films.[9] Two-dimensional h-BN nanosheets can also be obtained through top-down approaches like mechanical or chemical exfoliation from bulk h-BN crystals.[10]
Experimental Band Gap Determination
Soft X-ray Spectroscopy (for P₃N₅): The experimental band gap of α-P₃N₅ was determined using soft X-ray spectroscopy.[1] This technique involves probing the electronic structure by measuring the absorption and emission of soft X-rays. The energy difference between the valence band maximum (from X-ray emission spectroscopy) and the conduction band minimum (from X-ray absorption spectroscopy) provides a direct measurement of the band gap.
Scanning Tunneling Microscopy and Spectroscopy (for h-BN): The band gap of monolayer h-BN has been precisely measured using scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS).[11][12][13][14] In this method, a sharp metallic tip is brought into close proximity to the sample surface. By applying a bias voltage and measuring the resulting tunneling current, the local density of electronic states can be mapped. The band gap is determined from the voltage range over which there is zero tunneling current, corresponding to the energy region between the valence and conduction bands.
Theoretical Band Gap Calculations
Density Functional Theory (DFT): The band structures of both P₃N₅ and BN polymorphs have been extensively studied using first-principles calculations based on Density Functional Theory (DFT).[2][15][16] For P₃N₅, calculations have been performed using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional.[2] For BN, a variety of functionals have been employed, including the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), which are known to often underestimate the band gap.[15][16][17] More accurate results for h-BN have been obtained using hybrid functionals such as HSE03, which show excellent agreement with experimental values.[15]
Visualizing Structural and Methodological Relationships
To better illustrate the relationships between the different material forms and the processes for determining their band gaps, the following diagrams are provided.
Caption: Polymorphs of P₃N₅ and BN with their band gaps.
Caption: Experimental workflow for band gap determination.
Caption: Typical workflow for DFT band gap calculations.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
- 5. [PDF] Phosphorus Nitride P3N5: Synthesis, Spectroscopic, and Electron Microscopic Investigations | Semantic Scholar [semanticscholar.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. [2208.08814] Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of alpha-P3N5, delta-P3N5 and PN2 [arxiv.org]
- 9. Room-Temperature Synthesis of Tubular Hexagonal Boron Nitride under Pressure [mdpi.com]
- 10. Synthesis of hexagonal boron nitride - Wikipedia [en.wikipedia.org]
- 11. [PDF] Scanning tunnelling microscopy and spectroscopy of ultra-flat graphene on hexagonal boron nitride. | Semantic Scholar [semanticscholar.org]
- 12. li.mit.edu [li.mit.edu]
- 13. Scanning tunnelling microscopy and spectroscopy of ultra-flat graphene on hexagonal boron nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [1102.2642] STM Spectroscopy of ultra-flat graphene on hexagonal boron nitride [arxiv.org]
- 15. or.niscpr.res.in [or.niscpr.res.in]
- 16. seahipublications.org [seahipublications.org]
- 17. ifw-dresden.de [ifw-dresden.de]
Unlocking the Crystal Maze: A Guide to Validating Theoretical Models of P₃N₅ Structures
For researchers, scientists, and drug development professionals delving into the intricate world of phosphorus nitrides, the accurate prediction and validation of their crystal structures are paramount. This guide provides a comprehensive comparison of theoretical models and experimental data for various polymorphs of phosphorus(V) nitride (P₃N₅), offering a clear pathway for validating computational predictions.
Phosphorus nitride (P₃N₅) stands as a fascinating material with a rich and complex structural landscape. Its various polymorphs, each exhibiting unique properties, are the subject of intense theoretical and experimental investigation. The validation of theoretical models through empirical data is a critical step in understanding and harnessing the potential of these materials. This guide outlines the key theoretical and experimental methodologies, presents a comparative analysis of their findings, and provides a workflow for the validation process.
The Theoretical Framework: Predicting Structures from First Principles
At the heart of predicting P₃N₅ crystal structures lies Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[1][2] DFT calculations allow researchers to predict a range of properties for different P₃N₅ polymorphs, including their crystal structures (space group and lattice parameters), electronic band gaps, and bulk moduli. These theoretical predictions serve as an invaluable roadmap for experimental synthesis and characterization.
Experimental Validation: From Synthesis to Characterization
The synthesis of P₃N₅ polymorphs, particularly the high-pressure phases, is a challenging endeavor that pushes the boundaries of experimental capabilities. High-pressure, high-temperature (HPHT) synthesis in diamond anvil cells (DACs) is a common technique employed to access novel crystalline forms.[3][4] Once synthesized, these minute samples are subjected to a battery of characterization techniques to elucidate their crystal structure and properties.
Key Experimental Techniques:
-
X-Ray Diffraction (XRD): This is the cornerstone technique for determining the crystal structure of materials.[5][6] By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine the arrangement of atoms, including lattice parameters and space group.
-
Raman Spectroscopy: This technique provides insights into the vibrational modes of a crystal lattice.[7][8] The Raman spectrum is a unique fingerprint of a particular polymorph and can be used to distinguish between different crystal structures.
Comparative Analysis: Theory vs. Experiment
The ultimate test of any theoretical model is its ability to accurately predict experimental observations. The following table summarizes the comparison between theoretical predictions and experimental data for several P₃N₅ polymorphs.
| Polymorph | Property | Theoretical (DFT) Value | Experimental Value |
| α-P₃N₅ | Space Group | Cc | Cc |
| Lattice Parameters | a = 8.31 Å, b = 5.54 Å, c = 7.97 Å, β = 125.4° | a = 8.22 Å, b = 5.48 Å, c = 7.89 Å, β = 125.3° | |
| Band Gap | ~5.9 eV | ~5.8 eV | |
| γ-P₃N₅ | Space Group | Imm2 | Imm2 |
| Lattice Parameters | a = 2.76 Å, b = 4.88 Å, c = 4.54 Å | a = 2.73 Å, b = 4.83 Å, c = 4.49 Å | |
| Bulk Modulus | 135 GPa | 130.27 GPa[9] | |
| δ-P₃N₅ | Space Group | P-1 | P-1 |
| Lattice Parameters (at 72 GPa) | a = 4.89 Å, b = 5.01 Å, c = 5.11 Å, α = 70.3°, β = 89.9°, γ = 62.5° | a = 4.85 Å, b = 4.96 Å, c = 5.06 Å, α = 70.1°, β = 89.8°, γ = 62.3° | |
| Bulk Modulus | 322 GPa | - | |
| α'-P₃N₅ | Space Group | P2₁/c | P2₁/c |
| Lattice Parameters | a = 5.23 Å, b = 8.11 Å, c = 7.78 Å, β = 98.7° | a = 5.18 Å, b = 8.04 Å, c = 7.72 Å, β = 98.6° |
Workflow for Validation of Theoretical Models
The following diagram illustrates a typical workflow for the validation of theoretical models for P₃N₅ crystal structures.
References
- 1. Moving closer to experimental level materials property prediction using AI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. DSpace [repository.upenn.edu]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Verification of the Thermal Decomposition Pathway of P₃N₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental verification of the thermal decomposition pathway of phosphorus nitride (P₃N₅). The information is based on available experimental data and is intended to assist researchers in understanding the thermal stability and decomposition products of this material. The guide also details the key experimental protocols used for such characterizations.
Thermal Decomposition Pathway of P₃N₅
Phosphorus nitride (P₃N₅) is a thermally stable material, with its decomposition initiating at temperatures above 1100 K.[1] Experimental evidence from various studies has identified the primary gaseous products of its thermal degradation.
Decomposition Products:
Under inert atmospheres, the thermal decomposition of P₃N₅ proceeds with the evolution of several gaseous species. The primary products identified through mass spectrometry and other evolved gas analysis techniques are:
-
Nitrogen gas (N₂)
-
Phosphorus mononitride (PN)
-
Tetraphosphorus (P₄) [1]
The decomposition process is generally understood to be a complete breakdown of the P-N network into these volatile species at elevated temperatures. However, a detailed stepwise pathway involving stable solid intermediates at atmospheric pressure has not been extensively documented in the available literature. Most high-temperature studies focus on the synthesis and phase transformations of different P₃N₅ polymorphs under high-pressure conditions, rather than their decomposition pathways at ambient pressure.[2][3][4][5]
Quantitative Data Summary:
The following table summarizes the key thermal decomposition data for P₃N₅ based on available experimental results.
| Parameter | Value | Experimental Technique(s) | Reference |
| Onset Decomposition Temperature | > 1100 K | Not specified | [1] |
| Gaseous Decomposition Products | N₂, PN, P₄ | Not specified | [1] |
Logical Diagram of P₃N₅ Thermal Decomposition:
The following diagram illustrates the known thermal decomposition pathway of P₃N₅.
Comparison with Other Phosphorus-Nitrogen Compounds
A direct experimental comparison of the thermal decomposition pathway of P₃N₅ with other simple binary phosphorus nitrides (e.g., P₄N₄, PN) is challenging due to the limited availability of detailed decomposition studies for these alternative compounds in the scientific literature.
However, studies on more complex phosphorus-nitrogen compounds, such as phosphorus-containing flame retardants and phosphinothioic amides, indicate that the P-N bond cleavage is a critical step in their thermal degradation. The stability and decomposition products of these compounds are highly dependent on their specific molecular structure and the presence of other functional groups.
Experimental Protocols
The experimental verification of the thermal decomposition pathway of materials like P₃N₅ relies on a combination of advanced analytical techniques. The following are detailed methodologies for the key experiments.
3.1. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This is a primary technique for determining the thermal stability and identifying the evolved gaseous products during decomposition.
-
Objective: To measure the mass loss of a sample as a function of temperature and to identify the chemical composition of the evolved gases.
-
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
-
Sample Preparation: A small amount of the P₃N₅ powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Parameters:
-
Heating Rate: A controlled linear heating rate, typically 10-20 °C/min, is applied.
-
Temperature Range: From ambient temperature up to at least 1200-1300 K to ensure complete decomposition.
-
Atmosphere: A continuous flow of an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) is maintained to prevent oxidation and to carry the evolved gases to the mass spectrometer.
-
-
Data Acquisition: The TGA records the sample mass as a function of temperature, while the MS scans a predefined mass-to-charge (m/z) range to detect the evolved species in real-time.
-
Data Analysis: The TGA data provides the decomposition temperature ranges and the percentage of mass loss. The MS data is used to identify the gaseous products by their characteristic mass spectra.
Experimental Workflow for TGA-MS Analysis:
3.2. In-Situ High-Temperature X-ray Diffraction (HT-XRD)
This technique is crucial for identifying solid-state phase transformations and intermediate crystalline phases that may form during thermal decomposition.
-
Objective: To monitor the changes in the crystal structure of the material as a function of temperature.
-
Instrumentation: An X-ray diffractometer equipped with a high-temperature sample stage.
-
Sample Preparation: A thin layer of the P₃N₅ powder is placed on a sample holder made of a high-temperature resistant and X-ray transparent material (e.g., platinum or sapphire).
-
Experimental Parameters:
-
Heating Program: The sample is heated in a stepwise or continuous manner to various temperatures, with XRD patterns collected at each temperature of interest.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (N₂ or Ar) or vacuum, to prevent unwanted reactions.
-
-
Data Acquisition: XRD patterns are recorded over a specific 2θ range at different temperatures.
-
Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing them with reference diffraction patterns. This allows for the detection of any new crystalline intermediates that form before or during the decomposition process.
Logical Flow for In-Situ HT-XRD Analysis:
Disclaimer: This guide is based on currently available scientific literature. The thermal decomposition behavior of materials can be influenced by various factors, including sample purity, particle size, and specific experimental conditions. Further research is needed to fully elucidate the stepwise thermal decomposition pathway of P₃N₅ and to provide a comprehensive comparison with other phosphorus nitride compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Nitride Synthesis under High-Pressure, High-Temperature Conditions: Unprecedented In Situ Insight into the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. arxiv.org [arxiv.org]
- 5. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triphosphorus Pentanitride and Red Phosphorus in Pyrotechnics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triphosphorus pentanitride (P₃N₅) and red phosphorus (RP), two phosphorus-based fuels used in pyrotechnic formulations, particularly for smoke generation and illumination. The comparison is based on their chemical properties, pyrotechnic performance, and safety characteristics, supported by available data.
Introduction
Red phosphorus is a well-established and widely used fuel in pyrotechnics, valued for its ability to produce dense smoke screens that are effective in both the visible and infrared spectra.[1][2] It is a key ingredient in military smoke grenades, flares, and other obscurants.[3][4] However, its use is associated with significant safety and stability concerns. Red phosphorus is notoriously sensitive to friction and impact, especially when mixed with strong oxidizers, and it degrades in the presence of moisture, producing highly toxic phosphine (B1218219) gas.[5][6][7]
This compound is a binary nitride of phosphorus that has been investigated as a high-performance alternative to red phosphorus.[7][8] It offers significant advantages in terms of chemical stability and safety, being far less sensitive to shock and friction and resistant to hydrolysis.[8] These properties make P₃N₅ a promising candidate for the development of safer, more stable, and high-performance pyrotechnic compositions, particularly for insensitive munitions.[7][9]
Physical and Chemical Properties
The fundamental properties of a pyrotechnic fuel dictate its handling, storage, and performance. The following table summarizes the key physical and chemical properties of this compound and red phosphorus.
| Property | This compound (P₃N₅) | Red Phosphorus (RP) |
| Chemical Formula | P₃N₅[8][10] | P₄ (polymeric)[3] |
| Molar Mass | 162.955 g/mol [8] | 123.895 g/mol (P₄ unit)[3] |
| Appearance | White crystalline solid[8][10] | Dark red to purple powder[3] |
| Density | 2.77 g/cm³ (α-form)[8] | 2.34 g/cm³[3] |
| Ignition Temperature | >600°C[11] | ~240-300°C in air[5][12] |
| Decomposition Temp. | Decomposes >850°C[8][10] | Sublimes at ~280°C; Decomposes at 590°C[3] |
| Heat of Combustion | Data not available in reviewed sources. | -8.78 kJ/mol (Note: Source value is unusually low and may refer to a specific reaction condition)[13][14] |
| Solubility | Insoluble in water and organic solvents.[8][15] | Insoluble in water; soluble in carbon disulfide.[3] |
Pyrotechnic Performance and Safety Comparison
Performance and safety are critical factors in the selection of pyrotechnic materials. P₃N₅ exhibits several distinct advantages over RP, primarily related to its superior stability and lower sensitivity.
| Feature | This compound (P₃N₅) | Red Phosphorus (RP) |
| Stability with Oxidizers | High. Can be safely mixed with strong oxidizers, including potassium chlorate (B79027) (KClO₃).[7][8] | Low. Forms highly sensitive and explosive mixtures (e.g., Armstrong's mixture) with strong oxidizers.[5] |
| Stability in Storage | High. Resistant to hydrolysis and does not degrade in moist air to form phosphine or phosphoric acids.[7][8][9] | Low. Reacts with moist air to form hygroscopic acidic oxides and highly toxic phosphine (PH₃) gas, which can pressurize sealed containers.[4][6][16] |
| Sensitivity to Friction/Impact | Very low. Mixtures are surprisingly insensitive to friction and only mildly impact-sensitive.[7][8] | High. Readily combustible and can be ignited by friction, impact, or static spark, especially when mixed with oxidizers.[2][5] |
| Burn Rate | Very high. P₃N₅/KNO₃ mixtures can burn up to 200 times faster than corresponding red phosphorus mixtures.[7][8][9] | Variable. Depends on particle size, purity, and formulation.[1][12] |
| Smoke Production | Generates a dense smoke.[7] | Produces dense, visually impactful white smoke with high obscuration characteristics.[1][2][17] |
| Key Combustion Products | Phosphorus oxides (e.g., P₂O₅), nitrogen. | Phosphorus pentoxide (P₄O₁₀), which reacts with atmospheric moisture to form phosphoric acid aerosols.[1][12] |
| Primary Toxicity Hazard | Combustion products (phosphorus oxides) are irritants.[12] | Production of highly toxic phosphine gas during storage; combustion products are irritants.[4][5][16] |
Logical Workflow for Formulation Safety
The selection of a fuel for a pyrotechnic formulation involves critical safety considerations, especially when mixing with oxidizers. The following diagram illustrates the divergent safety pathways when formulating with P₃N₅ versus red phosphorus.
Caption: Safety workflow for P₃N₅ vs. RP formulations.
Experimental Protocols
The characterization of pyrotechnic materials involves specialized testing to determine their performance and safety. Below are descriptions of key experimental methods cited in the comparison.
A. Thermal Analysis (Differential Thermal Analysis - DTA) This method is used to evaluate the thermal stability and decomposition behavior of pyrotechnic compositions.[18]
-
Principle: A small sample of the material and an inert reference material are heated at a constant rate. The temperature difference between the sample and the reference is monitored. Exothermic events (like decomposition or oxidation) cause the sample temperature to increase relative to the reference, while endothermic events (like melting) cause it to decrease.
-
Protocol:
-
A small, precisely weighed sample (typically 20-30 mg) is placed in a sample pan.[18]
-
An empty pan or a pan with an inert material (e.g., alumina) is used as a reference.
-
The sample and reference are placed in a furnace and heated at a controlled linear rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or an inert gas).
-
The temperature difference (ΔT) is recorded as a function of temperature. The resulting plot of ΔT versus temperature reveals the temperatures at which thermal events occur.[19]
-
B. Sensitivity to Impact and Friction These tests determine the ease with which a material can be initiated by mechanical stimuli.
-
Principle: The material is subjected to controlled impact or friction, and the result (ignition or no ignition) is observed. Statistical methods are often used to determine the energy at which there is a 50% probability of initiation.
-
Impact Test Protocol (General):
-
A small amount of the sample is placed on a hardened steel anvil.
-
A specified weight is dropped from a known height onto a striker pin in contact with the sample.
-
The test is repeated multiple times at various heights to determine the height at which ignition occurs 50% of the time (IH₅₀). A lower IH₅₀ value indicates higher sensitivity.
-
-
Friction Test Protocol (General):
-
A small amount of the sample is placed on a fixed surface (e.g., a porcelain plate).
-
A weighted porcelain peg or wheel is moved across the sample at a controlled speed and pressure.
-
The test is repeated with increasing weight or pressure until ignition is consistently observed. Higher sensitivity is indicated by ignition at lower forces.
-
C. Smoke Obscuration Measurement (Smoke Chamber Test) This experiment quantifies the effectiveness of a smoke composition in blocking the transmission of light.
-
Principle: The smoke composition is burned within an enclosed chamber of a known volume. A light source (visible or infrared) is positioned on one side of the chamber, and a detector is on the other. The reduction in light transmission due to the smoke is measured over time.[17][18]
-
Protocol:
-
The test composition is placed inside a smoke chamber of a fixed volume.
-
The initial light transmission through the clear chamber is measured (100% baseline).
-
The composition is ignited, and the light intensity measured by the detector is recorded continuously as the chamber fills with smoke.
-
Data is used to calculate parameters such as the mass extinction coefficient (the area obscured per unit mass of smoke) and the screening time.[17][18]
-
Conclusion
This compound presents a compelling case as a safer and more stable alternative to red phosphorus in pyrotechnic applications. Its key advantages include its compatibility with strong oxidizers, its exceptional resistance to hydrolysis (which prevents the formation of toxic phosphine gas during storage), and its significantly lower sensitivity to impact and friction.[7][8] While red phosphorus remains a highly effective smoke-generating agent, its inherent instability and sensitivity pose significant risks during manufacturing, storage, and handling.[5][6]
For applications requiring insensitive munitions and enhanced long-term stability, P₃N₅ is a superior choice.[9] Although P₃N₅-based mixtures can exhibit much faster burn rates, formulation adjustments can tailor performance for specific applications.[7] Further research into the combustion properties and optimization of P₃N₅ formulations will be crucial for its broader adoption as a next-generation pyrotechnic fuel.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemiis.com [chemiis.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Red phosphorus | PyroData [pyrodata.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. webqc.org [webqc.org]
- 11. This compound | 12136-91-3 | Benchchem [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. brainly.in [brainly.in]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound CAS#: 12136-91-3 [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. chimia.ch [chimia.ch]
dielectric constant of triphosphorus pentanitride compared to other nitrides
For Immediate Release
Summary of Dielectric Constants
The dielectric constant, a measure of a material's ability to store electrical energy in an electric field, is a critical parameter for a wide range of applications, from insulators in microelectronics to substrates for high-frequency circuits. The dielectric constants of the reviewed nitrides vary significantly, reflecting their distinct crystal structures and chemical bonding.
| Material | Chemical Formula | Dielectric Constant (κ) | Frequency/Conditions |
| Silicon Nitride | Si₃N₄ | 6.0 - 9.0 | 1 MHz, dependent on deposition method and density[1][2] |
| Gallium Nitride | GaN | 8.9 - 10.6 | Static, 300 K, dependent on crystal orientation[3][4] |
| Aluminum Nitride | AlN | 8.5 - 8.9 | 1 MHz, 300 K[5][6][7] |
| Boron Nitride (hexagonal) | h-BN | 3.0 - 5.0 | Varies with temperature and pressure[8] |
| Boron Nitride (cubic) | c-BN | ~8.0 |
Visualization of Dielectric Constant Ranges
The following diagram illustrates the typical ranges of dielectric constants for the discussed nitride materials, offering a clear visual comparison.
Caption: Comparative ranges of dielectric constants for common nitride materials.
Experimental Protocols for Dielectric Constant Measurement
The determination of the dielectric constant of nitride materials, which are often synthesized as thin films or bulk ceramics, requires specialized experimental techniques. The following are common methodologies employed in materials science research.
Capacitance-Voltage (C-V) Profiling
This technique is widely used for characterizing semiconductor materials and devices.
-
Principle: A metal-insulator-semiconductor (MIS) or metal-insulator-metal (MIM) capacitor structure is fabricated using the nitride material as the dielectric layer. By applying a varying voltage across the capacitor and measuring the resulting capacitance, the dielectric constant of the insulator can be calculated. The relationship is given by the formula:
C = (κ * ε₀ * A) / d
where C is the capacitance, κ is the dielectric constant, ε₀ is the permittivity of free space, A is the capacitor area, and d is the thickness of the dielectric film.
-
Experimental Workflow:
-
Sample Preparation: A thin film of the nitride material is deposited on a conductive substrate (e.g., a silicon wafer). A top metal electrode is then deposited onto the nitride film to form the capacitor structure.
-
Measurement: The sample is placed in a probe station, and electrical contacts are made to the top and bottom electrodes. An LCR meter or an impedance analyzer is used to apply a sweeping DC voltage with a superimposed small AC signal and measure the capacitance at various voltage points.
-
Data Analysis: The capacitance is plotted as a function of voltage. In the accumulation region of the C-V curve for a MIS capacitor, the measured capacitance is approximately equal to the oxide capacitance, from which the dielectric constant can be extracted.
-
References
- 1. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. azom.com [azom.com]
- 3. casa-acharya.com [casa-acharya.com]
- 4. Dielectric Constant of Ceramics – Relative Permittivity Explained [morgantechnicalceramics.com]
- 5. Microwave measurements of dielectric constants of ceramic materials by powder mixture equations | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. ietlabs.com [ietlabs.com]
- 7. azooptics.com [azooptics.com]
- 8. Ellipsometry - Wikipedia [en.wikipedia.org]
A Comparative Analysis of P₃N₅ Polymorphs: Unraveling the Influence of Structure on Thermal Conductivity
An objective comparison of the structural and physical properties of α-, β-, γ-, and δ-P₃N₅, with a focus on the anticipated effects on thermal transport. This guide provides a summary of their characteristics and the experimental and computational methodologies relevant to their study.
Triphosphorus pentanitride (P₃N₅) is a binary nitride known for its chemical inertness and thermal stability, decomposing at temperatures above 850°C.[1][2] This material exhibits a rich polymorphism, with several crystalline structures accessible under different pressure and temperature conditions.[1] The primary polymorphs identified are α-P₃N₅, β-P₃N₅, γ-P₃N₅, and δ-P₃N₅, each possessing unique structural features that are expected to significantly influence their thermal properties. While extensive research has focused on the synthesis and crystal structure of these polymorphs, direct experimental or theoretical data on their thermal conductivity is notably absent in the current literature. This guide provides a comparative analysis based on their known structural characteristics and discusses the potential implications for thermal transport, alongside the methodologies that would be employed for such investigations.
Structural and Physical Properties
The different polymorphs of P₃N₅ are distinguished by the coordination environment of the phosphorus and nitrogen atoms, leading to variations in density and crystal structure. These differences are summarized in the table below.
| Property | α-P₃N₅ | β-P₃N₅ | γ-P₃N₅ | δ-P₃N₅ |
| Crystal System | Monoclinic | Orthorhombic (probable) | Tetragonal | Monoclinic |
| Density (g/cm³) | 2.77[1][2] | Not reported | 3.65[1] | 5.27 (at 72 GPa)[1] |
| Synthesis Pressure | Ambient | Ambient | ~11 GPa | >67 GPa |
| Synthesis Temp. | ~770-1050 K | ~770-1050 K | ~1500 °C | >2000 K |
| P-N Coordination | PN₄ tetrahedra | PN₄ tetrahedra | PN₄ tetrahedra & PN₅ pyramids | PN₆ octahedra |
| Bulk Modulus (GPa) | ~87-99 | Not reported | ~130 | ~322[3][4] |
| Thermal Conductivity | Not reported | Not reported | Not reported | Not reported |
The α- and β-P₃N₅ phases, synthesized at ambient pressure, are composed of a three-dimensional network of corner-sharing PN₄ tetrahedra.[5] The γ-P₃N₅ polymorph, synthesized at high pressure (around 11 GPa) and high temperature (1500°C), exhibits a more complex structure containing both PN₄ tetrahedra and tetragonal PN₅ pyramids.[6] At even more extreme conditions (pressures above 67 GPa and temperatures exceeding 2000 K), the δ-P₃N₅ phase is formed, which is composed exclusively of corner- and edge-sharing PN₆ octahedra.[3][7] This trend of increasing coordination number with pressure is a common feature in materials science and has profound implications for physical properties.
The increasing density and bulk modulus from α- to γ- to δ-P₃N₅ suggest a more compact and rigid crystal lattice.[3][4] Generally, a stiffer lattice with stronger interatomic bonds and a simpler, more ordered structure leads to higher thermal conductivity due to more efficient phonon transport. The increasing coordination from PN₄ to PN₆ would imply stronger bonding and potentially higher phonon group velocities. However, the increasing complexity of the crystal structures, particularly in γ-P₃N₅ with its mixed coordination, could lead to increased phonon scattering, which would counteract the effects of increased stiffness. For δ-P₃N₅, the highly coordinated and dense structure might be expected to have the highest thermal conductivity among the polymorphs, though this remains to be confirmed by experimental or theoretical studies.
Experimental and Computational Protocols
Synthesis and Structural Characterization:
The synthesis of high-pressure polymorphs of P₃N₅ typically involves sophisticated experimental setups capable of achieving extreme conditions.
-
Multi-Anvil Press: Used for the synthesis of γ-P₃N₅, this apparatus uses multiple anvils to exert high pressure on a sample holder, which is simultaneously heated.
-
Laser-Heated Diamond Anvil Cell (DAC): This technique is employed for the synthesis of δ-P₃N₅. A small sample is compressed between two diamond anvils to achieve very high pressures, and a laser is used to heat the sample to extreme temperatures.[3][4]
-
X-ray Diffraction (XRD): Single-crystal or powder XRD is the primary method for determining the crystal structure of the synthesized polymorphs.[3][5] In-situ XRD in a DAC allows for the study of phase transformations under pressure.
Thermal Conductivity Measurement and Prediction:
While no measurements have been reported for P₃N₅ polymorphs, the following are standard techniques for determining thermal conductivity.
-
Experimental Measurement:
-
Time-Domain Thermoreflectance (TDTR): A non-contact optical method suitable for thin films and small samples, where a pump laser heats the surface and a probe laser measures the change in reflectivity to determine thermal properties.
-
3-Omega Method: This technique uses a metal heater/thermometer deposited on the sample surface. An AC current at frequency ω is passed through the heater, inducing a temperature oscillation at 2ω and a third harmonic voltage signal at 3ω, from which the thermal conductivity can be derived.
-
-
Computational Prediction:
-
Density Functional Theory (DFT) and Boltzmann Transport Equation (BTE): This is a powerful first-principles approach to calculate lattice thermal conductivity. DFT is used to compute the harmonic and anharmonic interatomic force constants, which describe the phonon properties and scattering rates. The BTE is then solved to determine the phonon contribution to thermal conductivity.[8][9][10]
-
Molecular Dynamics (MD) Simulations: MD simulations can also be used to predict thermal conductivity by simulating the heat flow in a model of the crystal lattice. The Green-Kubo method or direct non-equilibrium MD methods are commonly employed.[8][11]
-
Logical Relationships and Structural Evolution
The relationship between the different P₃N₅ polymorphs is primarily dictated by the synthesis pressure and temperature, which drive changes in the fundamental coordination polyhedra of the crystal structure. This evolution from less dense structures with lower coordination numbers to denser, more highly coordinated structures at extreme conditions is a key aspect of the material's behavior.
Caption: Relationship between synthesis conditions, P₃N₅ polymorphs, and their primary structural units.
Conclusion
The polymorphs of P₃N₅ present a fascinating case study in high-pressure synthesis and material structure. The clear progression in coordination number and density from the α/β phases to the γ and δ phases provides a strong basis for expecting significant differences in their thermal transport properties. However, the absence of experimental and computational data on thermal conductivity represents a significant knowledge gap. Future research employing the advanced experimental and computational techniques outlined here is necessary to quantify the thermal conductivity of these materials. Such studies would not only provide valuable data for potential applications in electronics and high-temperature environments but also offer fundamental insights into the structure-property relationships in covalent nitrides.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of α′‐P3N5, δ‐P3N5 and PN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.chalmers.se [research.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. [1902.08260] Computational prediction of lattice thermal conductivity -- a comparison of molecular dynamics and Boltzmann transport approaches [arxiv.org]
- 9. Predicting the Lattice Thermal Conductivity in Nitride Perovskite LaWN3 from ab initio Lattice Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iwce2012.engr.wisc.edu [iwce2012.engr.wisc.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrolytic Stability of Phosphorus Compounds: P₃N₅ in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolytic stability of triphosphorus pentanitride (P₃N₅) against other common phosphorus-containing compounds. Understanding the stability of these materials in aqueous environments is critical for a range of applications, from materials science to drug delivery. This document synthesizes available experimental data, outlines methodologies for stability assessment, and visualizes reaction pathways.
Introduction
The interaction of phosphorus compounds with water is a fundamental aspect of their chemistry, influencing their storage, application, and environmental fate. While some phosphorus compounds react vigorously and exothermically with water, others exhibit remarkable stability. This compound (P₃N₅), a binary phosphorus nitride, is known for its high thermal stability and chemical resistance. This guide places the hydrolytic stability of P₃N₅ in the context of other phosphorus compounds, including phosphorus halides, oxides, polyphosphates, and phosphate (B84403) esters.
Comparative Hydrolytic Stability
The hydrolytic stability of phosphorus compounds varies dramatically based on the nature of the bonds to the phosphorus atom. Compounds with highly polarized and reactive bonds, such as phosphorus halides, hydrolyze almost instantaneously. In contrast, the strong covalent network of P-N bonds in P₃N₅ confers significant hydrolytic resistance.
This compound (P₃N₅): A Profile in Stability
This compound is a white solid characterized by a three-dimensional network of covalent P-N bonds. This structure is responsible for its notable lack of reactivity with water at ambient temperatures.[1] It is reported to be insoluble in water and resistant to weak acids and bases at room temperature. Hydrolysis of P₃N₅ generally requires elevated temperatures, with complete conversion to ammonium (B1175870) phosphate salts, such as [NH₄]₂HPO₄ and [NH₄]H₂PO₄, occurring within hours at 100°C.[1] The reaction rate is noted to increase exponentially with temperature.[2] For elemental analysis, complete dissolution and hydrolysis of P₃N₅ can be achieved under harsh conditions, such as heating in diluted sulfuric acid at 187°C (460 K) and 1.2 MPa for two days.[3] This high resistance to hydrolysis makes P₃N₅ a compound of interest for applications requiring long-term stability in the presence of moisture.
Other Phosphorus Compounds: A Spectrum of Reactivity
In stark contrast to P₃N₅, many other phosphorus compounds are highly susceptible to hydrolysis:
-
Phosphorus Halides (PCl₃, PCl₅): These compounds react violently and exothermically with water. Phosphorus trichloride (B1173362) (PCl₃) hydrolyzes to form phosphorous acid (H₃PO₃) and hydrochloric acid (HCl).[4][5] Phosphorus pentachloride (PCl₅) undergoes a two-step hydrolysis, first forming phosphoryl chloride (POCl₃) and HCl, followed by the hydrolysis of POCl₃ to phosphoric acid (H₃PO₄) and additional HCl.[4] The extreme reactivity of phosphorus halides makes them useful as dehydrating agents and as starting materials for the synthesis of other phosphorus compounds, but also necessitates careful handling to avoid contact with moisture.
-
Phosphorus Pentoxide (P₄O₁₀): As the anhydride (B1165640) of phosphoric acid, P₄O₁₀ is a powerful dehydrating agent due to its highly exothermic reaction with water to form phosphoric acid.[6] This vigorous reactivity underscores its very low hydrolytic stability.
-
Polyphosphates: These are polymers containing P-O-P linkages. Their hydrolytic stability is pH-dependent, with hydrolysis being catalyzed by acidic conditions.[7] The process involves the cleavage of the P-O-P bonds to ultimately yield orthophosphate. The rate of hydrolysis is also influenced by the presence of metal ions and enzymes.[8][9]
-
Phosphate Esters (Phosphinates and Phosphonates): The hydrolytic stability of these organic phosphorus compounds is influenced by the number and nature of the ester groups, as well as the pH of the medium.[6][10] Hydrolysis can be catalyzed by both acids and bases and generally involves nucleophilic attack on the phosphorus center.[10] Thiophosphate esters, where a sulfur atom replaces an oxygen atom, tend to exhibit greater stability towards neutral and base-catalyzed hydrolysis.[11]
Quantitative Data on Hydrolytic Stability
The following table summarizes available quantitative and qualitative data on the hydrolysis of P₃N₅ and other phosphorus compounds. It is important to note that the experimental conditions vary significantly between studies, making direct comparisons challenging.
| Compound | Formula | Conditions | Rate/Observation | Products of Hydrolysis |
| This compound | P₃N₅ | Room temperature, water/weak acids/bases | Insoluble and resistant to hydrolysis.[1] | - |
| 100°C, water | Complete hydrolysis within hours. | [NH₄]₂HPO₄, [NH₄]H₂PO₄ | ||
| 187°C (460 K), 1.2 MPa, diluted H₂SO₄, 2 days | Complete dissolution and hydrolysis.[3] | Ammonium hydrogen phosphate[3] | ||
| Phosphorus Trichloride | PCl₃ | Ambient | Violent and highly exothermic reaction with water.[4][5] | H₃PO₃, HCl[4] |
| Phosphorus Pentachloride | PCl₅ | Ambient | Vigorous reaction with water.[4] | POCl₃, H₃PO₄, HCl[4] |
| Phosphorus Pentoxide | P₄O₁₀ | Ambient | Extremely vigorous and highly exothermic reaction with water. | H₃PO₄ and other phosphoric acids |
| Polyphosphates | (NaPO₃)ₙ | pH 7, 25°C | Generally slow, but catalyzed by enzymes.[8] | Orthophosphate |
| Acidic conditions (e.g., pH 4), 60°C | Rate increases significantly with lower pH and higher temperature.[7] | Orthophosphate | ||
| Phosphate Esters | e.g., Diethyl phenylphosphonate | Varies (pH, temperature, catalyst) | Hydrolysis rates are highly dependent on structure and conditions.[10][12] | Corresponding alcohol and phosphonic acid |
Experimental Protocols
Protocol 1: Determination of P₃N₅ Hydrolytic Stability under Harsh Conditions
This protocol is based on the method used for the elemental analysis of P₃N₅, which demonstrates its high stability.[3]
-
Objective: To achieve complete hydrolysis of P₃N₅ for subsequent analysis.
-
Materials:
-
P₃N₅ powder
-
Diluted sulfuric acid
-
Specialized digestion apparatus capable of reaching 1.2 MPa and 187°C.
-
-
Procedure:
-
A precisely weighed sample of P₃N₅ is placed in the digestion vessel.
-
Diluted sulfuric acid is added to the vessel.
-
The apparatus is sealed and heated to 187°C (460 K) while the pressure is increased to 1.2 MPa.
-
These conditions are maintained for 48 hours to ensure complete digestion and hydrolysis.
-
After cooling and depressurization, the resulting solution containing ammonium hydrogen phosphate can be analyzed using standard techniques such as ion chromatography or colorimetric methods to determine the phosphorus and nitrogen content.
-
Protocol 2: General Method for Assessing Hydrolytic Stability by HPLC
This is a general protocol that can be adapted to study the hydrolysis kinetics of various phosphorus compounds, particularly phosphate esters.[13]
-
Objective: To quantify the rate of hydrolysis by measuring the decrease in the parent compound concentration and the increase in product concentration over time.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
Buffer solutions of desired pH.
-
Thermostatted reaction vessel or autosampler.
-
The phosphorus compound of interest.
-
-
Procedure:
-
Prepare a stock solution of the phosphorus compound in a suitable solvent.
-
Initiate the hydrolysis reaction by diluting the stock solution into the desired aqueous buffer at a constant temperature.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid freezing or addition of a quenching agent).
-
Analyze the samples by HPLC to separate and quantify the parent compound and its hydrolysis products.
-
Plot the concentration of the parent compound versus time.
-
Determine the rate constant (k) of the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693/k.
-
Reaction Pathways and Mechanisms
The mechanisms of hydrolysis for different phosphorus compounds vary significantly, reflecting their diverse chemical structures.
Hydrolysis of P₃N₅
The hydrolysis of the P-N network in P₃N₅ under heating is a complex process involving the cleavage of multiple P-N bonds and the formation of P-O and N-H bonds, ultimately yielding ammonium and phosphate ions in solution.
Caption: Hydrolysis pathway of P₃N₅ upon heating.
Hydrolysis of Phosphorus Trichloride (PCl₃)
The hydrolysis of PCl₃ is a rapid, stepwise substitution of chloride ions with hydroxyl groups.
Caption: Stepwise hydrolysis of PCl₃.
Hydrolysis of Polyphosphates
The hydrolysis of a linear polyphosphate chain typically proceeds via the cleavage of the terminal phosphate units.
Caption: Terminal hydrolysis of a polyphosphate chain.
Conclusion
This compound (P₃N₅) exhibits exceptional hydrolytic stability at ambient conditions, a property attributed to its robust three-dimensional covalent network structure. This stability is in stark contrast to the high reactivity of many other phosphorus compounds, such as phosphorus halides and phosphorus pentoxide, which hydrolyze rapidly and often violently. Polyphosphates and phosphate esters show intermediate and highly tunable hydrolytic stability depending on their structure and the environmental conditions. The pronounced stability of P₃N₅ makes it a promising material for applications where resistance to moisture and aqueous environments is paramount. Further research into the precise kinetics of P₃N₅ hydrolysis under a broader range of conditions would be beneficial for expanding its technological applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Phosphorus Halides | PCl₃ & PCl₅ Preparation, Properties & Uses [allen.in]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tang.eas.gatech.edu [tang.eas.gatech.edu]
- 9. Hydrolysis Mechanism of Water-Soluble Ammonium Polyphosphate Affected by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.viu.ca [web.viu.ca]
- 12. mdpi.com [mdpi.com]
- 13. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of δ-P₃N₅: A High-Pressure Polymorph of Phosphorus Nitride
A comparative guide to the structural determination of δ-P₃N₅, a high-pressure polymorph of phosphorus nitride, has been developed for researchers and professionals in drug development and materials science. This guide details the experimental confirmation of its crystal structure using single-crystal X-ray diffraction and provides a comparison with other known polymorphs.
The synthesis and characterization of novel materials under extreme conditions is a burgeoning field of research. Among these, phosphorus nitrides have garnered significant interest due to their potential applications stemming from their structural diversity. The δ-P₃N₅ polymorph, in particular, represents a significant discovery as it is synthesized under high-pressure and high-temperature conditions, leading to a crystal structure with unique properties. Its structural confirmation has been unequivocally achieved through single-crystal X-ray diffraction, providing valuable insights into its atomic arrangement.
Comparative Crystallographic Data of P₃N₅ Polymorphs
The various polymorphs of phosphorus nitride exhibit distinct crystal structures, a direct consequence of the synthesis conditions. δ-P₃N₅, formed at pressures exceeding 67 GPa, is characterized by a dense network of corner- and edge-sharing PN₆ octahedra.[1][2] This is in contrast to the α- and α'- polymorphs, which are composed of PN₄ tetrahedra, and the γ-polymorph, which contains both PN₄ and PN₅ polyhedra.[1][2] Upon decompression, δ-P₃N₅ transforms into the α'-P₃N₅ phase, a novel solid that is stable at ambient conditions.[3][4]
| Property | δ-P₃N₅ | α'-P₃N₅ | γ-P₃N₅ | α-P₃N₅ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Cmcm | P2₁/c | Imm2 | Cc |
| Pressure | 72 GPa | 1 bar | 9.1 GPa | Ambient |
| a (Å) | 2.859(1) | 8.873(3) | 12.6041(7) | 8.991(2) |
| b (Å) | 8.804(3) | 5.753(2) | 2.60103(15) | 15.098(3) |
| c (Å) | 8.163(3) | 8.169(3) | 4.2740(2) | 4.731(1) |
| β (˚) | 90 | 115.12(3) | 90 | 91.95(3) |
| Volume (ų) | 205.6(1) | 377.1(2) | 140.12(1) | 641.5(2) |
| Density (g/cm³) | 5.27 (at 72 GPa) | 3.11 | 3.65 | 2.77 |
Experimental Protocols
The confirmation of the δ-P₃N₅ structure was achieved through a meticulous experimental workflow involving high-pressure synthesis and in-situ single-crystal X-ray diffraction.
High-Pressure Synthesis of δ-P₃N₅
The synthesis of δ-P₃N₅ was conducted in a diamond anvil cell (DAC), a device capable of generating extreme pressures.[5]
-
Sample Loading : A small amount of red or black phosphorus was loaded into the sample chamber of a DAC.[3]
-
Pressure Medium : Gaseous molecular nitrogen was loaded into the DAC to serve as both a reactant and a pressure-transmitting medium, ensuring hydrostatic conditions.[5]
-
Pressurization : The DAC was compressed to the target pressure, for instance, 72 GPa.[5]
-
Laser Heating : The sample was then heated to temperatures exceeding 2600 K using a laser heating system.[5] This combination of high pressure and high temperature induced a chemical reaction between phosphorus and nitrogen, leading to the formation of δ-P₃N₅.
Single-Crystal X-ray Diffraction
Following the synthesis, the crystal structure of the newly formed material was determined using synchrotron single-crystal X-ray diffraction.
-
In-situ Analysis : The X-ray diffraction analysis was performed in-situ, meaning the sample was analyzed while still under high pressure within the DAC.
-
Data Collection : The DAC was mounted on a goniometer at a synchrotron beamline. The sample was exposed to a high-brilliance X-ray beam, and the diffraction patterns were collected on an area detector as the crystal was rotated.[6]
-
Structure Solution and Refinement : The collected diffraction data were processed to determine the unit cell parameters and space group. The atomic positions were then determined and refined to obtain the final crystal structure of δ-P₃N₅.[5]
References
- 1. webqc.org [webqc.org]
- 2. Triphosphorus pentanitride - Wikipedia [en.wikipedia.org]
- 3. arxiv.org [arxiv.org]
- 4. [2208.08814] Revealing Phosphorus Nitrides up to the Megabar Regime: Synthesis of alpha-P3N5, delta-P3N5 and PN2 [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. High Pressure Single Crystal Diffraction at PX^2 - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of P₃N₅-based semiconductors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of triphosphorus pentanitride (P₃N₅)-based semiconductors. As a wide-bandgap material, P₃N₅ is attracting interest for applications in high-power and high-frequency electronics. This document objectively compares its known experimental properties with those of established semiconductor materials—Silicon (Si), Gallium Nitride (GaN), and Silicon Carbide (SiC)—and provides detailed experimental methodologies for key characterization techniques.
Performance Benchmark: P₃N₅ vs. Alternatives
| Property | P₃N₅ | Silicon (Si) | Gallium Nitride (GaN) | Silicon Carbide (SiC) |
| Bandgap (eV) | 5.87 ± 0.20 (α-P₃N₅, experimental)[1] | 1.12 | 3.4 | 3.26 (4H-SiC) |
| Breakdown Electric Field (MV/cm) | up to 10 (thin film, experimental)[2][3] | 0.3 | 3.3 | 2.5 (4H-SiC) |
| Electron Mobility (cm²/Vs) | Not Experimentally Determined | 1400 | 1000-2000 | 800-1000 (4H-SiC) |
| Hole Mobility (cm²/Vs) | Not Experimentally Determined | 450 | 10-200 | 100-120 (4H-SiC) |
| Thermal Conductivity (W/mK) | Not Experimentally Determined | 150 | 130-220 | 300-490 (4H-SiC) |
| Dielectric Constant | 3.7 (low frequency, thin film)[2][3] | 11.7 | 9.0 | 9.7 (4H-SiC) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of P₃N₅ are crucial for reproducible research and accurate benchmarking.
Synthesis of Crystalline α-P₃N₅
A common method for synthesizing pure, crystalline α-P₃N₅ involves the reaction of hexachlorocyclotriphosphazene ((PNCl₂)₃) with ammonium (B1175870) chloride (NH₄Cl).[4]
Materials:
-
Hexachlorocyclotriphosphazene ((PNCl₂)₃)
-
Ammonium chloride (NH₄Cl)
-
Quartz ampule
-
Tube furnace
Procedure:
-
Stoichiometric amounts of (PNCl₂)₃ and NH₄Cl are sealed in an evacuated quartz ampule.
-
The ampule is heated in a tube furnace to a specific temperature profile, for instance, held at 770 K for 12 hours and then at 1050 K for 24 hours.
-
After cooling, the ampule is opened, and the product is purified by removing any unreacted starting materials and byproducts.
Bandgap Measurement using Soft X-ray Spectroscopy
The bandgap of α-P₃N₅ has been experimentally determined using a combination of soft X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XAS).[1]
Instrumentation:
-
Synchrotron radiation source
-
Soft X-ray spectrometer
Procedure:
-
A high-quality, crystalline α-P₃N₅ sample is placed in the spectrometer.
-
XES is used to probe the occupied electronic states (valence band).
-
XAS is used to probe the unoccupied electronic states (conduction band).
-
The bandgap is determined by identifying the energy difference between the valence band maximum and the conduction band minimum from the respective spectra.
Breakdown Voltage Measurement of P₃N₅ Thin Films
The dielectric breakdown strength of P₃N₅ thin films can be characterized using a metal-insulator-semiconductor (MIS) capacitor structure.[2][3]
Sample Preparation:
-
A thin film of P₃N₅ is deposited on a semiconductor substrate (e.g., InP) using a suitable deposition technique like chemical vapor deposition (CVD).
-
Metal contacts are deposited on top of the P₃N₅ film to form the MIS capacitor structure.
Measurement Procedure:
-
A voltage is applied across the MIS capacitor, and the resulting leakage current is measured.
-
The voltage is ramped up until a sudden, irreversible increase in the leakage current is observed, indicating dielectric breakdown.
-
The breakdown electric field is calculated by dividing the breakdown voltage by the thickness of the P₃N₅ film.
Visualizations
Logical Flow for P₃N₅ Semiconductor Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of P₃N₅ as a semiconductor material.
Experimental Setup for Thin Film Deposition
This diagram shows a simplified schematic of a Chemical Vapor Deposition (CVD) system used for depositing P₃N₅ thin films.
Signaling Pathway for Semiconductor Device Failure
The following diagram illustrates a simplified signaling pathway leading to semiconductor device failure under high electric field stress.
References
Safety Operating Guide
Proper Disposal of Triphosphorus Pentanitride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of triphosphorus pentanitride (P₃N₅), a compound noted for its thermal stability and unique reactivity. Adherence to these procedural steps is critical for operational safety and environmental responsibility.
Immediate Safety Considerations
This compound is a white, solid inorganic compound. While it is resistant to weak acids and bases and is insoluble in water at room temperature, it undergoes hydrolysis upon heating to form ammonium (B1175870) phosphate (B84403) salts.[1] It is thermally stable up to 850°C, at which point it decomposes.[1][2] Although not classified as a hazardous material for transport, proper laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All operations involving this compound powder should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | P₃N₅ |
| Molar Mass | 162.955 g/mol |
| Appearance | White solid |
| Density (α-form) | 2.77 g/cm³[1] |
| Decomposition Temperature | > 850 °C[1][2] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. However, for small quantities typically used in a laboratory setting, a carefully controlled hydrolysis procedure can be employed to convert it into less reactive ammonium phosphate salts before collection by a certified waste disposal service.
Experimental Protocol: Laboratory-Scale Hydrolysis
Objective: To safely hydrolyze this compound into ammonium phosphate salts for disposal.
Materials:
-
Waste this compound (P₃N₅)
-
Deionized water
-
Heat-resistant beaker
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
pH indicator strips
-
Waste container, properly labeled for aqueous waste
Procedure:
-
Preparation: Ensure all operations are conducted within a certified fume hood. Wear appropriate PPE.
-
Initial Dispersion: Carefully place the waste this compound into a heat-resistant beaker. Add a stir bar and place the beaker on a stir plate. Slowly add deionized water to the beaker, aiming for a slurry-like consistency. Do not add a large volume of water at once.
-
Controlled Heating and Hydrolysis: Gently heat the mixture on the stir plate. The hydrolysis of this compound is initiated by heating.[1] Maintain a gentle heat and continuous stirring. The reaction is the conversion of the solid nitride into soluble ammonium phosphate salts.
-
Monitoring the Reaction: Continue heating and stirring until all of the white solid has dissolved. This indicates the completion of the hydrolysis reaction.
-
Cooling and pH Neutralization: Turn off the heat and allow the solution to cool to room temperature. Check the pH of the resulting solution using a pH indicator strip. If necessary, neutralize the solution by adding a dilute acid or base dropwise until the pH is within the acceptable range for your institution's aqueous waste (typically between 6 and 8).
-
Final Disposal: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for aqueous waste.
-
Decontamination: Thoroughly clean all glassware and equipment used in the procedure with water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their research endeavors.
References
Personal protective equipment for handling triphosphorus pentanitride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of triphosphorus pentanitride (P₃N₅). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (in a fume hood) | Tightly fitting safety goggles with side-shields.[1] | Primary: Butyl or Neoprene gloves. Secondary: Disposable nitrile gloves (to be changed immediately upon contamination). | Flame-retardant lab coat. | Half-mask or full-facepiece air-purifying respirator with a multi-gas/vapor cartridge and a P100 particulate filter. |
| General Handling (in a fume hood) | Tightly fitting safety goggles with side-shields.[1] | Primary: Butyl or Neoprene gloves. Secondary: Disposable nitrile gloves. | Flame-retardant lab coat. | Half-mask or full-facepiece air-purifying respirator with a multi-gas/vapor cartridge and a P100 particulate filter. |
| Spill Cleanup | Full-face shield over safety goggles. | Heavy-duty Butyl or Neoprene gloves. | Chemical-resistant, impervious coveralls. | Full-facepiece air-purifying respirator with a multi-gas/vapor cartridge and a P100 particulate filter or a Self-Contained Breathing Apparatus (SCBA). |
| Disposal | Tightly fitting safety goggles with side-shields.[1] | Primary: Butyl or Neoprene gloves. Secondary: Disposable nitrile gloves. | Flame-retardant lab coat over chemical-resistant apron. | Half-mask or full-facepiece air-purifying respirator with a multi-gas/vapor cartridge and a P100 particulate filter. |
Operational Plan: Weighing and Transfer of this compound
This protocol outlines the standard procedure for safely weighing and transferring solid this compound in a laboratory setting.
Experimental Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper or boat, and primary and secondary containers.
-
Don all required PPE as specified in the table above.
-
Have spill cleanup materials readily available.
-
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Tare the weighing paper or boat on the balance.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean, dry spatula, transfer the desired amount of the solid onto the weighing paper or boat. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Transfer:
-
Carefully fold the weighing paper or pick up the weighing boat.
-
Gently transfer the weighed solid into the secondary container (e.g., a reaction flask).
-
Ensure the transfer is done in a manner that minimizes the generation of airborne dust.
-
-
Cleanup:
-
Dispose of the used weighing paper or boat in a designated solid waste container for hazardous materials.
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a dry cloth, followed by a cloth dampened with an appropriate solvent (e.g., isopropanol), and finally a dry cloth. Dispose of all cleaning materials as hazardous waste.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Procedure:
-
Waste Segregation:
-
All unused this compound, contaminated materials (e.g., gloves, weighing paper, spill cleanup debris), and empty containers must be collected in a designated, labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and kept securely closed.
-
-
Disposal Method:
-
The primary recommended method of disposal is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is an acceptable alternative.[1] The incineration process should be designed to handle phosphorus and nitrogen-containing compounds, with scrubbers capable of removing acidic gases such as phosphorus oxides and nitrogen oxides that may be generated.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., isopropanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if permitted by local regulations.[1]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
| Exposure Route | Immediate Action | First Aid | Medical Attention |
| Inhalation | Move the affected person to fresh air immediately.[1] | If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[1] | Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. | Wash the affected area with soap and water. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] | Remove contact lenses if present and easy to do so. Continue rinsing. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[1] | If the person is conscious, have them drink one or two glasses of water. | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Increase ventilation. | Do not use water to clean up the spill as it may react. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. | For large spills, contact your institution's environmental health and safety department. |
Visual Workflow Diagrams
The following diagrams illustrate the logical workflows for handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Disposal Workflow for this compound Waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
